molecular formula C2H8N4O3 B042354 Aminoguanidine bicarbonate CAS No. 2582-30-1

Aminoguanidine bicarbonate

Cat. No.: B042354
CAS No.: 2582-30-1
M. Wt: 136.11 g/mol
InChI Key: OTXHZHQQWQTQMW-UHFFFAOYSA-N
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Description

Aminoguanidine bicarbonate is a potent, water-soluble research chemical recognized primarily for its role as an inhibitor of advanced glycation end-products (AGEs). It functions by trapping reactive carbonyl intermediates, such as methylglyoxal, thereby preventing the formation of AGEs. This mechanism is of significant interest in diabetes research, the study of aging, and investigations into chronic complications associated with hyperglycemia, such as nephropathy, retinopathy, and atherosclerosis. Furthermore, aminoguanidine is a known, relatively selective inhibitor of inducible nitric oxide synthase (iNOS). By modulating the NO pathway, it provides a valuable tool for probing the role of NO in inflammatory processes, septic shock, and neurological disorders. Its bicarbonate salt form offers enhanced stability and solubility in aqueous buffers, facilitating its use in in vitro cell culture assays and in vivo animal model studies. Researchers utilize this compound to explore pathways related to carbonyl stress, oxidative damage, and nitric oxide signaling, making it a versatile agent for biochemical and pharmacological investigations. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-aminoguanidine;carbonic acid
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InChI

InChI=1S/CH6N4.CH2O3/c2-1(3)5-4;2-1(3)4/h4H2,(H4,2,3,5);(H2,2,3,4)
Source PubChem
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InChI Key

OTXHZHQQWQTQMW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(=NN)(N)N.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H8N4O3
Source PubChem
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DSSTOX Substance ID

DTXSID2062537
Record name Carbonic acid, compd. with hydrazinecarboximidamide (1:1)
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Molecular Weight

136.11 g/mol
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Physical Description

Other Solid
Record name Carbonic acid, compd. with hydrazinecarboximidamide (1:1)
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CAS No.

2200-97-7, 2582-30-1
Record name Aminoguanidine carbonate
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Record name Aminoguanidine bicarbonate
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Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Aminoguanidine Bicarbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoguanidine (B1677879), often used in its bicarbonate salt form, is a small molecule with a multifaceted mechanism of action that has garnered significant interest in various fields of biomedical research. Primarily known for its roles as a selective inhibitor of inducible nitric oxide synthase (iNOS), a potent inhibitor of advanced glycation end-product (AGE) formation, and an inhibitor of diamine oxidase (DAO), aminoguanidine has been investigated for its therapeutic potential in a range of pathologies, including diabetic complications, inflammatory diseases, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the core mechanisms of action of aminoguanidine, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.

Core Mechanisms of Action

Aminoguanidine exerts its biological effects through three primary, well-documented mechanisms:

  • Inhibition of Nitric Oxide Synthase (NOS): Aminoguanidine is a competitive inhibitor of NOS, with a notable selectivity for the inducible isoform (iNOS or NOS-2) over the endothelial (eNOS or NOS-3) and neuronal (nNOS or NOS-1) isoforms.[1][2][3] This selectivity is crucial, as iNOS is often upregulated during inflammatory conditions and contributes to pathophysiological processes through the overproduction of nitric oxide (NO).

  • Inhibition of Advanced Glycation End-product (AGE) Formation: Aminoguanidine acts as a potent scavenger of reactive carbonyl species, such as methylglyoxal (B44143) (MGO) and glyoxal, which are precursors to the formation of AGEs.[4][5][6] By trapping these reactive intermediates, aminoguanidine prevents the non-enzymatic glycation and cross-linking of proteins, a process implicated in the pathogenesis of diabetic complications and aging.

  • Inhibition of Diamine Oxidase (DAO): Aminoguanidine is also a known inhibitor of diamine oxidase, an enzyme responsible for the degradation of polyamines and histamine (B1213489).[2] This inhibition can lead to alterations in cellular proliferation and histamine metabolism.

Quantitative Inhibition Data

The inhibitory potency of aminoguanidine against its primary targets has been quantified in numerous studies. The following tables summarize key quantitative data, including IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.

Target EnzymeSpecies/SystemIC50 ValueReference
Inducible Nitric Oxide Synthase (iNOS)Mouse Macrophages2.1 µM[7]
Neuronal Nitric Oxide Synthase (nNOS)Rat>100 µM[7]
Endothelial Nitric Oxide Synthase (eNOS)Bovine>100 µM[7]
Methylglyoxal TrappingHuman Plasma203 ± 16 µM[4]

Table 1: IC50 values of aminoguanidine for NOS isoforms and methylglyoxal trapping.

Target EnzymeInhibition TypeKi ValueReference
Diamine Oxidase (DAO)Not specifiedData not consistently reported in reviewed literature

Table 2: Ki values of aminoguanidine for diamine oxidase.

Key Signaling Pathways Modulated by Aminoguanidine

The inhibitory actions of aminoguanidine on its primary targets lead to the modulation of several downstream signaling pathways.

NF-κB Signaling Pathway

Aminoguanidine has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[8] This is, in part, a consequence of its inhibition of iNOS, as nitric oxide can activate NF-κB. By reducing NO production, aminoguanidine can prevent the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.

NF_kB_Pathway Inflammatory Stimuli Inflammatory Stimuli iNOS Upregulation iNOS Upregulation Inflammatory Stimuli->iNOS Upregulation NO Production NO Production iNOS Upregulation->NO Production IκB Kinase (IKK) IκB Kinase (IKK) NO Production->IκB Kinase (IKK) IκBα Degradation IκBα Degradation IκB Kinase (IKK)->IκBα Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα Degradation->NF-κB (p65/p50) Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Aminoguanidine Aminoguanidine Aminoguanidine->iNOS Upregulation

Aminoguanidine's inhibition of iNOS blocks NF-κB activation.
RAGE Signaling Pathway

By inhibiting the formation of AGEs, aminoguanidine indirectly modulates the Receptor for Advanced Glycation End-products (RAGE) signaling pathway.[9][10] The binding of AGEs to RAGE triggers a cascade of intracellular events that lead to oxidative stress and inflammation. Aminoguanidine's ability to reduce the ligand (AGE) concentration mitigates this pathological signaling.

RAGE_Pathway Reactive Carbonyls Reactive Carbonyls AGE Formation AGE Formation Reactive Carbonyls->AGE Formation AGEs AGEs AGE Formation->AGEs RAGE RAGE AGEs->RAGE Downstream Signaling (e.g., NF-κB, MAPKs) Downstream Signaling (e.g., NF-κB, MAPKs) RAGE->Downstream Signaling (e.g., NF-κB, MAPKs) Oxidative Stress & Inflammation Oxidative Stress & Inflammation Downstream Signaling (e.g., NF-κB, MAPKs)->Oxidative Stress & Inflammation Aminoguanidine Aminoguanidine Aminoguanidine->AGE Formation

Aminoguanidine reduces AGEs, thus inhibiting RAGE signaling.
Other Modulated Pathways

Research suggests that aminoguanidine may also influence other signaling pathways, including the JAK-STAT and PI3K/Akt pathways, although the mechanisms are less direct and may be cell-type specific.[11]

Detailed Experimental Protocols

The following protocols provide a framework for key experiments used to characterize the mechanism of action of aminoguanidine.

Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)

This protocol details the colorimetric determination of nitrite (B80452), a stable and quantifiable metabolite of NO, as an index of NOS activity.[12]

Materials:

  • Griess Reagent:

  • Nitrite Standard Solutions (0-100 µM).

  • Cell lysates or purified NOS enzyme.

  • Reaction buffer (e.g., HEPES buffer containing necessary cofactors for NOS activity).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare nitrite standards in the same buffer as the samples.

  • In a 96-well plate, add 50 µL of sample (cell lysate or purified enzyme) to appropriate wells.

  • Add 50 µL of reaction buffer containing the substrate (L-arginine) and various concentrations of aminoguanidine or vehicle control.

  • Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction by adding 10 µL of a suitable stop solution if necessary.

  • Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

  • Determine the IC50 value of aminoguanidine by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Griess_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Standards Standards Incubation Incubation Standards->Incubation Samples Samples Samples->Incubation Aminoguanidine Aminoguanidine Aminoguanidine->Incubation Griess_Reagent_A Add Griess Reagent A Incubation->Griess_Reagent_A Griess_Reagent_B Add Griess Reagent B Griess_Reagent_A->Griess_Reagent_B Absorbance_Reading Read Absorbance (540 nm) Griess_Reagent_B->Absorbance_Reading

Workflow for the Griess assay to measure NOS inhibition.
Advanced Glycation End-product (AGE) Inhibition Assay (Fluorescence Spectroscopy)

This protocol describes an in vitro method to assess the ability of aminoguanidine to inhibit the formation of fluorescent AGEs.[13][14]

Materials:

  • Bovine Serum Albumin (BSA).

  • A reducing sugar (e.g., glucose, fructose, or methylglyoxal).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Aminoguanidine solutions of varying concentrations.

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare a solution of BSA (e.g., 10 mg/mL) and a solution of the reducing sugar (e.g., 500 mM glucose) in PBS.

  • In a 96-well black microplate, combine the BSA solution, the reducing sugar solution, and different concentrations of aminoguanidine or vehicle control.

  • The final volume in each well should be consistent (e.g., 200 µL).

  • Include control wells with BSA alone, and BSA with the reducing sugar but without aminoguanidine.

  • Seal the plate to prevent evaporation and incubate at 37°C for an extended period (e.g., 1-4 weeks for glucose, shorter for more reactive sugars like MGO).

  • At desired time points, measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.

  • Calculate the percentage of AGE inhibition by aminoguanidine relative to the control with the reducing sugar alone.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AGE_Inhibition_Workflow cluster_setup Reaction Setup cluster_incubation Incubation cluster_measurement Measurement BSA BSA Mix Mix in 96-well plate BSA->Mix Sugar Sugar Sugar->Mix Aminoguanidine Aminoguanidine Aminoguanidine->Mix Incubate Incubate at 37°C Mix->Incubate Fluorescence Measure Fluorescence (Ex: 370 nm, Em: 440 nm) Incubate->Fluorescence

Workflow for AGE inhibition assay using fluorescence.
Diamine Oxidase (DAO) Activity Assay

This protocol outlines a fluorometric method for measuring DAO activity.[15]

Materials:

  • DAO assay buffer.

  • DAO substrate (e.g., putrescine).

  • Horseradish peroxidase (HRP).

  • A suitable fluorogenic probe (e.g., Amplex Red).

  • Aminoguanidine solutions of varying concentrations.

  • Sample containing DAO activity (e.g., tissue homogenate).

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare a reaction mixture containing the DAO assay buffer, HRP, and the fluorogenic probe.

  • In a 96-well black microplate, add the sample and different concentrations of aminoguanidine or vehicle control.

  • Initiate the reaction by adding the DAO substrate to each well.

  • Include control wells without the substrate to measure background fluorescence.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex: 530-560 nm, Em: ~590 nm for Amplex Red).

  • Calculate the percentage of DAO inhibition by aminoguanidine.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Structure-Activity Relationship

The chemical structure of aminoguanidine is fundamental to its mechanism of action. The hydrazine (B178648) group (-NHNH2) is a key feature that confers its nucleophilic properties, enabling it to trap reactive carbonyl species.[6] The guanidinium (B1211019) group (=N-C(NH2)2) is crucial for its interaction with the active site of NOS.

Studies on aminoguanidine derivatives have revealed that modifications to the core structure can significantly alter its inhibitory potency and selectivity. For instance, the synthesis and evaluation of various aminoguanidine analogues have shown that substitutions on the guanidino or amino groups can modulate the activity against different NOS isoforms.[16][17][18] Similarly, the design of novel aminoguanidine derivatives has been explored to enhance their AGE-inhibiting properties.[19]

Conclusion

Aminoguanidine bicarbonate is a versatile research tool with a well-defined, multi-pronged mechanism of action. Its ability to selectively inhibit iNOS, prevent the formation of AGEs, and inhibit DAO makes it a valuable compound for investigating the roles of these pathways in a wide range of diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize aminoguanidine in their studies and to explore its therapeutic potential further. Understanding the intricate details of its interactions with key signaling pathways is essential for the rational design of future experiments and the development of novel therapeutic strategies targeting these pathological processes.

References

The Role of Aminoguanidine Bicarbonate in the Inhibition of Advanced Glycation End-Products (AGEs): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Advanced glycation end-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. The accumulation of AGEs is implicated in the pathogenesis of numerous age-related diseases and diabetic complications. Aminoguanidine (B1677879), a nucleophilic hydrazine (B178648) compound, has been extensively investigated as a prototypical inhibitor of AGE formation. This technical guide provides an in-depth overview of the role of aminoguanidine bicarbonate in inhibiting AGEs, with a focus on its mechanism of action, experimental protocols for its evaluation, and a summary of its efficacy. While much of the foundational research has been conducted with the more soluble hydrochloride salt, this guide will also address the properties of this compound and its relevance in this field of study.

Introduction to Advanced Glycation End-Products (AGEs) and Their Pathophysiological Role

The formation of AGEs is a complex, multi-step process, often referred to as the Maillard reaction. It begins with the reversible formation of a Schiff base from the condensation of a reducing sugar's carbonyl group with a free amino group of a biological macromolecule. This is followed by rearrangement to form a more stable Amadori product. Subsequent oxidation, dehydration, and condensation reactions lead to the irreversible formation of a diverse range of AGEs, such as Nε-(carboxymethyl)lysine (CML), pentosidine, and cross-links like glucosepane.

The accumulation of AGEs contributes to the pathology of various diseases by several mechanisms:

  • Cross-linking of proteins: AGEs can form cross-links between long-lived proteins, such as collagen in the extracellular matrix, leading to increased tissue stiffness, and compromised function.

  • Altered enzyme activity: The modification of proteins by AGEs can alter their structure and function, leading to impaired enzymatic activity.

  • Interaction with RAGE: AGEs can bind to the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. This interaction triggers a cascade of intracellular signaling events, leading to oxidative stress, inflammation, and cellular dysfunction.[1][2][3]

This compound: Chemical Properties and Mechanism of Action

This compound (C₂H₈N₄O₃, Molar Mass: 136.11 g/mol ) is a white crystalline powder.[4][5] It is known to be less soluble in water compared to its hydrochloride counterpart.[3] This lower solubility may impact its bioavailability in experimental settings. This compound is unstable when heated, gradually decomposing at temperatures above 50°C.[4]

The primary mechanism by which aminoguanidine inhibits AGE formation is through the trapping of reactive dicarbonyl intermediates, such as glyoxal, methylglyoxal, and 3-deoxyglucosone.[6][7][8] These dicarbonyl compounds are key precursors in the conversion of Amadori products to AGEs. Aminoguanidine, with its nucleophilic hydrazine group, reacts with these carbonyl groups to form stable, less reactive triazine derivatives, thereby preventing their subsequent reactions with proteins.[6]

Quantitative Data on Aminoguanidine's Inhibition of AGEs

The inhibitory efficacy of aminoguanidine has been quantified in numerous in vitro studies. The following tables summarize key findings, providing a comparative overview of its performance under different experimental conditions. It is important to note that most of the available data pertains to aminoguanidine hydrochloride due to its higher solubility and historical use in research.

Table 1: In Vitro Inhibition of AGEs by Aminoguanidine

ProteinGlycating AgentAminoguanidine Concentration% InhibitionReference
RNase AGlucose1:5 to 1:50 (AG:Glucose molar ratio)67-85%[2]
β2-microglobulinGlucose (50-100 mM)1:8 to 1:1 (AG:Glucose molar ratio)26-53% (CML formation)[9][10]
β2-microglobulinGlucose (50-100 mM)1:8 to 1:1 (AG:Glucose molar ratio)30-70% (fluorescent AGEs)[9][10]
CollagenFructose (200 mM)20 mMSignificant inhibition of fluorescence[6]
Bovine Serum Albumin (BSA)Glucose2.0 mg/mL73.61%[3][11]
Bovine Serum Albumin (BSA)Methylglyoxal0.1 mMSignificant inhibition[11]

Table 2: IC₅₀ Values for Aminoguanidine in AGE Inhibition Assays

ProteinGlycating AgentAssay MethodIC₅₀ ValueReference
Bovine Serum Albumin (BSA)GlucoseFluorescence1 mM[7][12]
Not SpecifiedNot SpecifiedAGE binding in rat kidney cortex0.28 µM[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of aminoguanidine in inhibiting AGE formation.

In Vitro AGEs Inhibition Assay using Fluorescence Spectroscopy

This protocol is a common method to assess the overall inhibition of fluorescent AGEs.

Materials:

  • Bovine Serum Albumin (BSA)

  • Reducing sugar (e.g., glucose, fructose)

  • This compound

  • Phosphate buffered saline (PBS), pH 7.4

  • Sodium azide (B81097)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of reaction mixtures:

    • Prepare a solution of BSA (e.g., 10 mg/mL) in PBS.

    • Prepare a solution of the reducing sugar (e.g., 0.5 M glucose or fructose) in PBS.

    • Prepare a stock solution of this compound in PBS. Note: Due to lower solubility, gentle heating or sonication may be required. It is often recommended to use the hydrochloride salt for better solubility.

    • In a 96-well plate, combine the BSA solution, reducing sugar solution, and various concentrations of the this compound solution.

    • Include a positive control (aminoguanidine at a known effective concentration) and a negative control (without any inhibitor).

    • Add sodium azide to a final concentration of 0.02% (w/v) to prevent microbial growth.

    • The final volume in each well should be consistent (e.g., 200 µL).

  • Incubation:

    • Seal the plate and incubate at 37°C for an extended period, typically 1 to 4 weeks.

  • Measurement of AGE Formation:

    • After incubation, measure the fluorescence intensity using a microplate reader. Common excitation and emission wavelengths for fluorescent AGEs are approximately 370 nm and 440 nm, respectively.[14]

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Fluorescence of sample - Fluorescence of sample blank) / (Fluorescence of negative control - Fluorescence of control blank)] x 100

fluorescence_assay_workflow Start Start Prepare_Reagents Prepare Solutions: - BSA in PBS - Reducing Sugar in PBS - this compound in PBS Start->Prepare_Reagents Mix_Components Mix in 96-well Plate: - BSA - Sugar - Aminoguanidine (various conc.) - Sodium Azide Prepare_Reagents->Mix_Components Incubate Incubate at 37°C (1-4 weeks) Mix_Components->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 370 nm, Em: 440 nm) Incubate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition End End Calculate_Inhibition->End

Quantification of Nε-(carboxymethyl)lysine (CML) by Competitive ELISA

This protocol provides a method for the specific quantification of CML, a major non-fluorescent AGE.

Materials:

  • Tissue or plasma samples

  • CML-BSA standard

  • Anti-CML primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • 96-well ELISA plates

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with a CML-protein conjugate (e.g., CML-BSA) in coating buffer overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer.

    • Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate again three times with wash buffer.

    • Add your samples (e.g., tissue homogenates or plasma) and CML standards to the wells.

    • Immediately add the anti-CML primary antibody to each well.

    • Incubate for 1-2 hours at room temperature to allow competition between the CML in the sample/standard and the CML coated on the plate for binding to the primary antibody.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add TMB substrate to each well and incubate in the dark until a color change is observed (typically 15-30 minutes).

  • Stopping the Reaction and Reading:

    • Add the stop solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the CML standards against their known concentrations.

    • Determine the concentration of CML in the samples by interpolating their absorbance values on the standard curve. The concentration of CML in the sample is inversely proportional to the absorbance.

In Vivo Animal Study Protocol

This protocol outlines a general procedure for evaluating the effect of aminoguanidine on AGE accumulation in a diabetic rat model.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer, pH 4.5

  • This compound

  • Metabolic cages

  • Tissue homogenization equipment (e.g., bead beater, sonicator)

Procedure:

  • Induction of Diabetes:

    • Induce diabetes in rats with a single intraperitoneal injection of STZ (e.g., 50-65 mg/kg body weight) dissolved in cold citrate buffer. Control animals receive an injection of the citrate buffer alone.

    • Confirm diabetes by measuring blood glucose levels 48-72 hours after STZ injection. Rats with blood glucose levels >250 mg/dL are considered diabetic.

  • Treatment:

    • Divide the diabetic rats into two groups: one receiving this compound and one receiving the vehicle (e.g., drinking water).

    • Administer this compound in the drinking water at a specified concentration (e.g., 1 g/L) or by oral gavage.[15] Treatment duration can range from weeks to months.[12]

  • Sample Collection:

    • At the end of the study period, collect blood samples and euthanize the animals.

    • Perfuse the animals with saline to remove blood from the tissues.

    • Harvest organs of interest, such as the kidneys and retinas.

  • Tissue Preparation for AGE Analysis:

    • Homogenization: Homogenize the tissues in a suitable buffer (e.g., PBS with protease inhibitors) using a bead beater or sonicator on ice.[16][17][18][19]

    • Extraction: Centrifuge the homogenate to pellet cellular debris. The supernatant can be used for the analysis of soluble AGEs. For total AGEs, acid hydrolysis of the tissue pellet is required.

  • AGE Measurement:

    • Quantify AGEs in the plasma and tissue homogenates using fluorescence spectroscopy or CML ELISA as described in the previous sections.

Signaling Pathways

The interaction of AGEs with RAGE activates multiple intracellular signaling pathways that contribute to cellular dysfunction. Aminoguanidine's inhibitory action on AGE formation can mitigate the activation of these pathways.

RAGE_signaling cluster_extra Extracellular cluster_intra Intracellular AGEs AGEs RAGE RAGE Receptor AGEs->RAGE Binding ROS ↑ Reactive Oxygen Species (ROS) RAGE->ROS Activates NADPH Oxidase NFkB NF-κB Activation RAGE->NFkB MAPK MAPK Activation (p38, ERK, JNK) RAGE->MAPK ROS->NFkB Activates Cellular_Dysfunction Cellular Dysfunction ROS->Cellular_Dysfunction Oxidative Stress Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Transcription Apoptosis Apoptosis MAPK->Apoptosis Inflammation->Cellular_Dysfunction Apoptosis->Cellular_Dysfunction

This compound vs. Hydrochloride

While this compound is the focus of this guide, it is crucial to acknowledge that the vast majority of preclinical and clinical research has utilized aminoguanidine hydrochloride. The choice of salt can significantly impact the physicochemical properties of the compound.

  • Solubility: Aminoguanidine hydrochloride is significantly more soluble in water than this compound.[3] This has practical implications for preparing stock solutions for in vitro and in vivo studies.

  • Bioavailability: The higher solubility of the hydrochloride salt is generally associated with better bioavailability.[3] This is a critical consideration for in vivo studies, as it affects the concentration of the active compound that reaches the target tissues.

  • pH: The bicarbonate salt will result in a more alkaline solution compared to the hydrochloride salt. This could be a consideration in experimental design, although buffering systems in vitro and in vivo typically mitigate large pH shifts.

To date, there is a lack of direct comparative studies that have systematically evaluated the efficacy of this compound versus aminoguanidine hydrochloride in the inhibition of AGEs. Researchers should be aware of these differences and select the appropriate salt based on the specific requirements of their experimental design, with the understanding that data from studies using the hydrochloride salt may not be directly translatable to the bicarbonate form.

Conclusion

Aminoguanidine has been a valuable tool in understanding the role of AGEs in disease and has served as a benchmark for the development of new AGE inhibitors. Its mechanism of action, primarily through the trapping of reactive dicarbonyls, is well-established. This guide provides a comprehensive overview of the technical aspects of using aminoguanidine, with a specific mention of the bicarbonate salt, to study and inhibit AGE formation. The provided experimental protocols and data summaries are intended to assist researchers in designing and interpreting their own studies in this important field. While clinical development of aminoguanidine has faced challenges, it remains a cornerstone compound for research into the pathological consequences of advanced glycation. Future research should aim to directly compare the efficacy of different salt forms of aminoguanidine to better understand their relative therapeutic potential.

References

Aminoguanidine Bicarbonate: A Technical Guide to Its Role as a Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoguanidine (B1677879), a nucleophilic hydrazine (B178648) compound, has garnered significant attention in the scientific community for its role as a selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, making selective iNOS inhibitors like aminoguanidine valuable tools for research and potential therapeutic agents.[3] This technical guide provides an in-depth overview of aminoguanidine bicarbonate as a NOS inhibitor, focusing on its mechanism of action, isoform selectivity, and practical applications in experimental settings.

Mechanism of Action

Aminoguanidine is a mechanism-based inactivator of all three major isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS).[4][5] This means that the enzyme metabolizes aminoguanidine into a reactive intermediate that then covalently modifies and inactivates the enzyme.[4] The inactivation process is time-dependent and requires the presence of essential cofactors for NOS activity, such as NADPH, Ca2+/calmodulin (for nNOS and eNOS), and tetrahydrobiopterin.[4] Studies have shown that during the inactivation of neuronal NOS (nNOS) by aminoguanidine, the prosthetic heme group is altered, contributing significantly to the loss of enzyme activity.[5]

Isoform Selectivity

A key feature of aminoguanidine is its preferential inhibition of the inducible isoform of NOS (iNOS) over the constitutive isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS).[3][6] This selectivity is crucial for therapeutic applications, as the constitutive isoforms are responsible for essential physiological functions, and their inhibition can lead to undesirable side effects. Aminoguanidine has been reported to be over 50-fold more effective at inhibiting the enzymatic activity of iNOS compared to eNOS or nNOS.[6] This selectivity allows for the targeted inhibition of pathological NO production in inflammatory conditions without significantly disrupting normal physiological NO signaling.

Quantitative Inhibition Data

The inhibitory potency of aminoguanidine against the different NOS isoforms has been characterized by various kinetic parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). As a mechanism-based inactivator, the inactivation rate constant (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I) are also critical parameters. The following tables summarize the reported quantitative data for aminoguanidine's inhibition of NOS isoforms.

NOS Isoform Parameter Value Enzyme Source Experimental Conditions Reference
iNOS IC502.1 µMMouse iNOSIn vitro enzyme assay[7]
iNOS Ki16 µMMurine macrophage iNOSPseudo-first-order kinetics[4]
nNOS (cNOS) Ki0.83 mMGH3 pituitary cNOSInactivation of NADPH oxidase activity[4]
eNOS -Inhibition in the millimolar rangeEndothelial cNOSApparently nonsaturable mechanism[4]
Compound NOS Isoform Parameter Value Experimental Conditions Reference
2-Ethylaminoguanidine iNOSApparent KI120 µMMeasured at 100 µM arginine[8]
2-Ethylaminoguanidine iNOSk_inact max0.48 min⁻¹-[8]
2-Ethylaminoguanidine iNOS (in RAW 264.7 cells)Apparent KI55 µMMeasured at 100 µM extracellular arginine[8]
2-Ethylaminoguanidine iNOS (in RAW 264.7 cells)k_inact max0.09 min⁻¹-[8]
Aminoguanidine nNOS (cNOS)k_inact0.25 min⁻¹Inactivation of NADPH oxidase activity[4]
Aminoguanidine iNOSk_inact0.46 min⁻¹Inactivation of citrulline forming activity[4]

Signaling Pathways and Experimental Workflows

To visualize the role of aminoguanidine in a biological context and to outline the process of its characterization, the following diagrams are provided.

NitricOxideSignaling cluster_extracellular Extracellular cluster_cell Macrophage / Inflammatory Cell cluster_effects Downstream Effects Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade NF-kB NF-kB Signaling Cascade->NF-kB iNOS Gene iNOS Gene NF-kB->iNOS Gene Transcription iNOS mRNA iNOS mRNA iNOS Gene->iNOS mRNA Transcription iNOS Protein iNOS Protein iNOS mRNA->iNOS Protein Translation Nitric Oxide (NO) Nitric Oxide (NO) iNOS Protein->Nitric Oxide (NO) + O2, NADPH L-Citrulline L-Citrulline iNOS Protein->L-Citrulline L-Arginine L-Arginine L-Arginine->Nitric Oxide (NO) Inflammation Inflammation Nitric Oxide (NO)->Inflammation Vasodilation Vasodilation Nitric Oxide (NO)->Vasodilation Cytotoxicity Cytotoxicity Nitric Oxide (NO)->Cytotoxicity Aminoguanidine Aminoguanidine Aminoguanidine->iNOS Protein Inhibition

Caption: Nitric Oxide Signaling Pathway in Inflammation.

ExperimentalWorkflow cluster_screening Initial Screening & Potency cluster_selectivity Isoform Selectivity cluster_mechanism Mechanism of Action cluster_cellular Cell-Based Assays Compound Library Compound Library Primary Screen Primary Screen (e.g., Griess Assay) Compound Library->Primary Screen Hit Identification Hit Identification Primary Screen->Hit Identification Dose-Response Dose-Response Curve & IC50 Determination Hit Identification->Dose-Response iNOS Assay iNOS Inhibition Assay (IC50 / Ki) Dose-Response->iNOS Assay nNOS Assay nNOS Inhibition Assay (IC50 / Ki) Dose-Response->nNOS Assay eNOS Assay eNOS Inhibition Assay (IC50 / Ki) Dose-Response->eNOS Assay Selectivity Profile Selectivity Profile iNOS Assay->Selectivity Profile nNOS Assay->Selectivity Profile eNOS Assay->Selectivity Profile Time-Dependency Assay Time-Dependent Inhibition Assay Selectivity Profile->Time-Dependency Assay Mechanism-Based Inactivation Determine k_inact & K_I Time-Dependency Assay->Mechanism-Based Inactivation Reversibility Assay Dialysis / Dilution Studies Time-Dependency Assay->Reversibility Assay Cellular NO Production Inhibition of NO in Stimulated Macrophages Mechanism-Based Inactivation->Cellular NO Production Cytotoxicity Assay Cytotoxicity Assay Cellular NO Production->Cytotoxicity Assay

Caption: Experimental Workflow for NOS Inhibitor Characterization.

Experimental Protocols

Accurate determination of NOS inhibition requires robust and well-validated experimental protocols. The two most common methods for measuring NOS activity are the Griess assay, which measures nitrite (B80452) (a stable breakdown product of NO), and the citrulline assay, which measures the co-product of the NOS reaction.

Griess Assay for Nitrite Determination

This protocol is adapted for measuring nitrite in cell culture supernatants.[9][10]

Materials:

  • Griess Reagent:

    • Component A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.

    • Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water.

    • (Note: Store both components protected from light at 4°C. Mix equal volumes of A and B immediately before use).

  • Sodium Nitrite (NaNO2) standard solution (100 µM).

  • Cell culture medium (the same as used for the experimental cells).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 540 nm.

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of nitrite standards by serially diluting the 100 µM NaNO2 stock solution in cell culture medium to final concentrations ranging from 0 to 100 µM.

    • Add 50 µL of each standard concentration to triplicate wells of the 96-well plate.

  • Sample Preparation:

    • Culture cells (e.g., RAW 264.7 macrophages) and treat with inflammatory stimuli (e.g., LPS) in the presence or absence of various concentrations of aminoguanidine for a specified time.

    • Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of the freshly prepared Griess reagent to each well containing standards and samples.

    • Incubate the plate for 10-15 minutes at room temperature, protected from light. A color change to pink/magenta will indicate the presence of nitrite.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium with Griess reagent) from all readings.

    • Plot the absorbance of the standards versus their concentrations to generate a standard curve.

    • Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.

Citrulline Assay for NOS Activity

This protocol is a more direct measure of NOS enzyme activity.[11]

Materials:

  • L-[³H]arginine or L-[¹⁴C]arginine.

  • Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease and phosphatase inhibitors).

  • Reaction Buffer (containing cofactors such as NADPH, FAD, FMN, tetrahydrobiopterin, and Ca²⁺/calmodulin for constitutive isoforms).

  • Stop Buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA).

  • Dowex AG 50W-X8 resin (Na⁺ form), equilibrated with the stop buffer.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Enzyme Preparation:

    • Prepare cell or tissue lysates by homogenization in homogenization buffer followed by centrifugation to obtain the cytosolic fraction (for iNOS and nNOS) or membrane fraction (for eNOS).

    • Determine the protein concentration of the lysate.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the cell/tissue lysate, reaction buffer, and L-[³H]arginine or L-[¹⁴C]arginine.

    • For inhibitor studies, pre-incubate the lysate with aminoguanidine for a specified time before adding the radiolabeled arginine.

  • Enzymatic Reaction:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Separation:

    • Stop the reaction by adding the stop buffer.

    • Apply the reaction mixture to a column containing the equilibrated Dowex resin. The resin will bind the unreacted positively charged L-[³H]arginine, while the neutral L-[³H]citrulline will flow through.

  • Measurement:

    • Collect the eluate containing L-[³H]citrulline.

    • Add scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of L-[³H]citrulline produced based on the specific activity of the L-[³H]arginine.

    • Express NOS activity as pmol of citrulline formed per minute per mg of protein.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of iNOS in various physiological and pathological processes. Its selectivity for iNOS over the constitutive isoforms makes it particularly useful for dissecting the specific contributions of inducible NO production in inflammatory and disease models. A thorough understanding of its mechanism of action and the use of appropriate experimental protocols are essential for the accurate interpretation of research findings. This guide provides a comprehensive resource for researchers and drug development professionals working with this important NOS inhibitor.

References

The History and Discovery of Aminoguanidine Bicarbonate in Research: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoguanidine (B1677879), a small molecule with a rich and complex history in research, has been a subject of intense scientific scrutiny for its potential therapeutic applications. First prepared over a century ago, its journey through preclinical and clinical research has been marked by promising discoveries, particularly in the context of diabetic complications, followed by challenges that have ultimately shaped our understanding of its biological activities. This technical guide provides a comprehensive overview of the history, discovery, and scientific investigation of aminoguanidine, with a focus on its bicarbonate salt, which has been widely used in research. We will delve into its synthesis, multifaceted mechanism of action, key experimental findings, and the clinical trials that have defined its trajectory as a potential therapeutic agent.

Early History and Discovery

The origins of aminoguanidine research can be traced back to the late 19th and early 20th centuries with initial chemical synthesis and characterization. However, its biological significance and therapeutic potential were not extensively explored until the latter half of the 20th century. A pivotal moment in its history was the discovery of its ability to inhibit the formation of Advanced Glycation End-products (AGEs). This discovery propelled aminoguanidine to the forefront of research into diabetic complications, as AGEs were increasingly recognized as key pathological mediators in diabetes-related tissue damage. The bicarbonate salt of aminoguanidine became a commonly used form in research due to its stability and ease of handling.

Synthesis of Aminoguanidine Bicarbonate

Several methods for the synthesis of this compound have been developed and refined over the years. The two most prominent methods involve the reduction of nitroguanidine (B56551) and the reaction of calcium cyanamide (B42294) with hydrazine (B178648).

Synthesis via Reduction of Nitroguanidine

This method is a widely cited and reliable laboratory-scale synthesis.

Experimental Protocol:

  • Preparation of the Reaction Mixture: In a suitable reaction vessel equipped with a mechanical stirrer and a cooling bath, a paste is prepared by thoroughly mixing nitroguanidine and zinc dust with a small amount of water.

  • Reduction Step: A solution of glacial acetic acid in water is cooled to approximately 5°C in a separate vessel. The nitroguanidine-zinc paste is then slowly added to the acetic acid solution while maintaining the temperature between 5°C and 15°C with vigorous stirring. The addition is controlled to manage the exothermic reaction.

  • Completion of Reduction: After the addition is complete, the reaction mixture is stirred for an additional period, and the temperature is allowed to rise to around 40°C for a short time to ensure complete reduction.

  • Work-up: The reaction mixture is filtered to remove the zinc oxide and unreacted zinc. The filtrate, containing aminoguanidine acetate, is then treated with a solution of ammonium (B1175870) chloride.

  • Precipitation of this compound: Sodium bicarbonate is added to the filtrate. This compound, being sparingly soluble, precipitates out of the solution.

  • Isolation and Purification: The precipitate is collected by filtration, washed with cold water and ethanol, and then dried to yield this compound as a white crystalline solid.

Experimental Workflow for Synthesis via Nitroguanidine Reduction

G Workflow for this compound Synthesis (Nitroguanidine Reduction) A Mix Nitroguanidine and Zinc Dust with Water to form a Paste C Slowly add Paste to Acetic Acid Solution (5-15°C) A->C B Prepare cooled Acetic Acid Solution B->C D Stir and warm to 40°C to complete reduction C->D E Filter to remove Zinc Oxide D->E F Treat Filtrate with Ammonium Chloride E->F G Add Sodium Bicarbonate to precipitate this compound F->G H Filter, Wash, and Dry the Product G->H

Caption: Workflow for the synthesis of this compound via the reduction of nitroguanidine.

Synthesis via Calcium Cyanamide and Hydrazine

This method provides an alternative route to aminoguanidine, often favored for larger-scale production.

Experimental Protocol:

  • Reaction Setup: An acidic aqueous solution of hydrazine hydrate (B1144303) is prepared in a reaction vessel.

  • Addition of Calcium Cyanamide: Powdered calcium cyanamide is slowly added to the hydrazine solution while maintaining the acidic pH through the addition of a suitable acid, such as sulfuric acid. The temperature is typically kept low during the initial addition.

  • Reaction: The temperature of the reaction mixture is then raised to 75-95°C and maintained for 1-4 hours to facilitate the reaction between hydrazine and the cyanamide derived from calcium cyanamide.

  • Filtration: The reaction mixture is filtered to remove insoluble inorganic salts.

  • Precipitation: An alkali metal bicarbonate, such as sodium bicarbonate, is added to the filtrate, causing the precipitation of this compound.

  • Isolation: The precipitated this compound is collected by filtration, washed, and dried.

Mechanism of Action

Aminoguanidine exhibits a multifaceted mechanism of action, targeting several key enzymes and pathological pathways. Its primary investigated activities include the inhibition of Advanced Glycation End-product (AGE) formation, and the inhibition of two key enzymes: nitric oxide synthase (NOS) and diamine oxidase (DAO).

Inhibition of Advanced Glycation End-product (AGE) Formation

The formation of AGEs is a non-enzymatic process involving the reaction of reducing sugars with proteins, lipids, and nucleic acids. This process is accelerated in hyperglycemic conditions and contributes to the long-term complications of diabetes. Aminoguanidine acts as a potent inhibitor of AGE formation by trapping reactive carbonyl species that are intermediates in the glycation pathway.

Signaling Pathway of AGE Formation and Inhibition by Aminoguanidine

G Mechanism of AGE Formation and Inhibition by Aminoguanidine cluster_0 Glycation Pathway cluster_1 Inhibition by Aminoguanidine Glucose Glucose SchiffBase Schiff Base (reversible) Glucose->SchiffBase Protein Protein (with free amino groups) Protein->SchiffBase Amadori Amadori Product (stable) SchiffBase->Amadori dicarbonyls Reactive Dicarbonyls (e.g., Methylglyoxal, Glyoxal) Amadori->dicarbonyls AGEs Advanced Glycation End-products (AGEs) (cross-linking, cellular dysfunction) dicarbonyls->AGEs AG Aminoguanidine dicarbonyls->AG trapping Triazine Triazine Adducts (inactive) AG->Triazine

Caption: Aminoguanidine inhibits AGE formation by trapping reactive dicarbonyl intermediates.

Experimental Protocol for Measuring AGE Inhibition:

  • Incubation: A solution of a model protein (e.g., bovine serum albumin, BSA) is incubated with a reducing sugar (e.g., glucose or fructose) in a phosphate (B84403) buffer at 37°C for several weeks.

  • Treatment Groups: Parallel incubations are set up with the addition of varying concentrations of aminoguanidine. A control group without aminoguanidine is also included.

  • Measurement of AGEs: The formation of AGEs is quantified by measuring the characteristic fluorescence of these products (excitation ~370 nm, emission ~440 nm).

  • Data Analysis: The percentage inhibition of AGE formation by aminoguanidine is calculated by comparing the fluorescence in the treated groups to the control group.

Inhibition of Nitric Oxide Synthase (NOS)

Aminoguanidine is a well-characterized inhibitor of nitric oxide synthase, with a notable selectivity for the inducible isoform (iNOS or NOS-II) over the constitutive isoforms (nNOS or NOS-I, and eNOS or NOS-III)[1][2][3]. Overproduction of nitric oxide by iNOS is implicated in various inflammatory and pathological conditions.

Mechanism of iNOS Inhibition by Aminoguanidine

G Mechanism of iNOS Inhibition by Aminoguanidine cluster_0 iNOS Catalytic Cycle cluster_1 Inhibition L_Arginine L-Arginine iNOS Inducible Nitric Oxide Synthase (iNOS) L_Arginine->iNOS NO_Citrulline Nitric Oxide (NO) + L-Citrulline iNOS->NO_Citrulline Inactivated_iNOS Inactivated iNOS iNOS->Inactivated_iNOS AG Aminoguanidine AG->iNOS Mechanism-based inactivation

Caption: Aminoguanidine acts as a mechanism-based inactivator of inducible nitric oxide synthase.

Experimental Protocol for iNOS Inhibition Assay:

  • Enzyme Source: Inducible NOS can be obtained from stimulated macrophage cell lysates or as a purified recombinant enzyme.

  • Reaction Mixture: The assay is typically performed in a buffer containing L-arginine (the substrate for NOS), NADPH, and necessary cofactors (e.g., tetrahydrobiopterin, FAD, FMN).

  • Inhibition Study: Varying concentrations of aminoguanidine are pre-incubated with the enzyme before the addition of the substrate to assess its inhibitory effect.

  • Measurement of NO Production: Nitric oxide production is measured indirectly by quantifying the accumulation of its stable end-products, nitrite (B80452) and nitrate, using the Griess reagent.

  • Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined from the dose-response curve.

Inhibition of Diamine Oxidase (DAO)

Aminoguanidine is also a potent inhibitor of diamine oxidase (DAO), an enzyme responsible for the degradation of histamine (B1213489) and other biogenic amines. This inhibition can lead to increased levels of histamine in tissues.

Quantitative Data

Enzyme Inhibition
EnzymeInhibitorIC50 / KiSpecies/SourceReference
Inducible Nitric Oxide Synthase (iNOS)AminoguanidineKi = 16 µMMurine Macrophage[2]
Semicarbazide-sensitive amine oxidase (SSAO)AminoguanidineIC50 = 1 x 10⁻⁵ MRat Aorta
Semicarbazide-sensitive amine oxidase (SSAO)AminoguanidineIC50 = 2 x 10⁻⁵ MHuman Umbilical Arteries
Pharmacokinetics of Aminoguanidine
ParameterHealthy VolunteersPatients with End-Stage Renal Disease (Interdialytic)Patients with End-Stage Renal Disease (During Hemodialysis)Reference
Dose 300 mg (oral)300 mg (oral)300 mg (oral)[4]
Cmax 4.5 µg/mL4.5 µg/mL-[4]
Tmax 1.5 hours1.5 hours-[4]
Half-life (t½) ~2-4 hours37.9 hours3.9 hours[4][5]
Renal Clearance -2.1 mL/min-[4]
Hemodialysis Clearance --203.6 mL/min[4]
Preclinical Toxicity
TestSpeciesRouteLD50Reference
Acute Oral ToxicityRatOral> 5,000 mg/kg[6][7]
Acute Intraperitoneal ToxicityRatIntraperitoneal1,160 mg/kg[6]

Clinical Trials and Development

The promising preclinical data, particularly regarding the inhibition of AGEs, led to the clinical development of aminoguanidine under the name Pimagedine for the treatment of diabetic nephropathy.

The ACTION II Trial

The "Aminoguanidine Clinical Trial in Overt Type 2 Diabetic Nephropathy" (ACTION II) was a major multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of pimagedine in patients with type 2 diabetes and overt nephropathy[2].

  • Objective: The primary endpoint was the time to doubling of serum creatinine (B1669602) concentration. Secondary endpoints included effects on all-cause mortality, end-stage renal disease, and cardiovascular events.

  • Design: 599 patients were randomized to receive either placebo or one of two doses of pimagedine.

  • Baseline Characteristics: The enrolled patients had established diabetic nephropathy, with a mean serum creatinine of 1.6 mg/dL and proteinuria of 4.1 g/day [2].

Logical Flow of the ACTION II Clinical Trial

G Logical Flow of the ACTION II Clinical Trial A Patient Population: Type 2 Diabetes with Overt Nephropathy (n=599) B Randomization A->B C Placebo Group B->C D Pimagedine Group 1 (Low Dose) B->D E Pimagedine Group 2 (High Dose) B->E F Treatment Period C->F D->F E->F G Primary Endpoint Assessment: Time to Doubling of Serum Creatinine F->G H Secondary Endpoint Assessment: Mortality, ESRD, Cardiovascular Events F->H I Trial Termination G->I H->I

Caption: Logical flow of the ACTION II clinical trial for pimagedine in diabetic nephropathy.

The ACTION II trial was terminated prematurely in March 1998. This decision was based on a combination of safety concerns and an interim analysis suggesting a lack of significant efficacy[8].

Conclusion and Future Perspectives

The story of this compound is a compelling example of the challenges and complexities of drug development. While its initial promise as a groundbreaking treatment for diabetic complications was not fully realized in large-scale clinical trials, the extensive research conducted on this molecule has profoundly advanced our understanding of the pathological roles of advanced glycation end-products and nitric oxide in disease. The detailed mechanistic studies and the wealth of preclinical data generated continue to be a valuable resource for researchers in the fields of diabetes, inflammation, and drug discovery. Although aminoguanidine itself may not have reached the clinic for these indications, the knowledge gained from its investigation has paved the way for the development of new generations of AGE inhibitors and selective iNOS inhibitors, offering hope for more effective therapies in the future. The journey of aminoguanidine underscores the iterative nature of scientific progress, where even compounds that do not achieve regulatory approval can leave a lasting and impactful legacy on our understanding of human disease.

References

Aminoguanidine Bicarbonate: A Comprehensive Technical Guide to its Biological Activities and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoguanidine (B1677879), often used in its stable bicarbonate salt form, is a small molecule with a rich and complex pharmacological profile. Initially investigated for its antihypertensive properties, its multifaceted biological activities have since become a focal point of research in various therapeutic areas. This technical guide provides an in-depth overview of the core biological activities of aminoguanidine bicarbonate, focusing on its roles as an inhibitor of Advanced Glycation End-product (AGE) formation, a potent inhibitor of diamine oxidase (DAO), and a selective inhibitor of inducible nitric oxide synthase (iNOS). We will explore the pharmacological potential stemming from these activities, present available quantitative data, detail relevant experimental protocols, and visualize the key signaling pathways and experimental workflows.

Core Biological Activities

This compound's pharmacological effects are primarily attributed to its ability to interact with and inhibit specific enzymes and reactive molecules. The three main pillars of its biological activity are:

  • Inhibition of Advanced Glycation End-product (AGE) Formation: Aminoguanidine is a well-established inhibitor of AGE formation.[1][2] AGEs are a heterogeneous group of molecules formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids.[3][4] The accumulation of AGEs is implicated in the pathogenesis of diabetic complications, atherosclerosis, and neurodegenerative diseases.[1][3] Aminoguanidine is thought to trap reactive carbonyl species (RCS), such as methylglyoxal, which are precursors to AGEs, thereby preventing their formation.[1]

  • Inhibition of Diamine Oxidase (DAO): Aminoguanidine is a potent inhibitor of diamine oxidase (DAO), a key enzyme responsible for the degradation of extracellular histamine (B1213489).[5][6] By inhibiting DAO, aminoguanidine can increase histamine levels in the body.[5] This activity has implications for conditions related to histamine intolerance and inflammatory responses.[5] The inhibition mechanism involves aminoguanidine binding to the copper-containing active site of the DAO enzyme.[5]

  • Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS): Aminoguanidine exhibits selective inhibition of the inducible isoform of nitric oxide synthase (iNOS) over the constitutive isoforms (eNOS and nNOS).[3] iNOS is typically expressed in response to inflammatory stimuli, such as cytokines and lipopolysaccharide (LPS), and produces large amounts of nitric oxide (NO) that can contribute to tissue damage in inflammatory and autoimmune conditions.[7][8] The selectivity of aminoguanidine for iNOS makes it a valuable tool for studying the role of this enzyme in various pathologies.[3]

Pharmacological Potential

The diverse biological activities of this compound translate into a broad range of potential therapeutic applications:

  • Diabetic Complications: Due to its potent anti-glycation properties, aminoguanidine has been extensively studied for the prevention and treatment of diabetic complications such as nephropathy (kidney damage), retinopathy (eye damage), and neuropathy (nerve damage).[1][9] Clinical trials, such as the Aminoguanidine Clinical Trial in Overt Type 2 Diabetic Nephropathy (ACTION II), have investigated its efficacy in slowing the progression of diabetic kidney disease, with the primary endpoint being the time to doubling of serum creatinine (B1669602) concentration.[10]

  • Inflammatory and Autoimmune Diseases: By selectively inhibiting iNOS, aminoguanidine can mitigate the detrimental effects of excessive NO production in inflammatory and autoimmune conditions.[7] This has led to its investigation in models of sepsis, arthritis, and inflammatory bowel disease.

  • Neurodegenerative Diseases: The accumulation of AGEs and chronic inflammation are implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's disease. Aminoguanidine's dual action as an AGE inhibitor and a selective iNOS inhibitor suggests its potential as a neuroprotective agent.

  • Cardiovascular Diseases: Aminoguanidine's ability to inhibit AGE formation and reduce oxidative stress may offer cardiovascular benefits by preventing the stiffening of arteries and reducing the formation of atherosclerotic plaques.[2]

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory activities and pharmacokinetic properties of aminoguanidine.

Table 1: Inhibitory Potency of Aminoguanidine

TargetParameterValueSpecies/SystemReference(s)
Inducible Nitric Oxide Synthase (iNOS)IC502.1 µMMouse Macrophages[11]
Advanced Glycation End-products (AGEs)IC501 mM (hydrochloride salt)in vitro (BSA-glucose)[12]
Semicarbazide-Sensitive Amine Oxidase (SSAO)IC501 x 10⁻⁵ mol/LRat Aorta[13]
Semicarbazide-Sensitive Amine Oxidase (SSAO)IC502 x 10⁻⁵ mol/LHuman Umbilical Arteries[13]

Table 2: Kinetic Parameters of Diamine Oxidase (DAO) Inhibition by Aminoguanidine

ParameterValueUnitConditionsReference(s)
k+1(2.5 ± 0.3) x 10⁴M⁻¹s⁻¹pH 7.4, 30°C[14][15]
k-1(1.3 ± 0.5) x 10⁻³s⁻¹pH 7.4, 30°C[14][15]
k+2(2.2 ± 0.5) x 10⁻³s⁻¹pH 7.4, 30°C[14][15]
k-2(3.0 ± 0.7) x 10⁻⁵s⁻¹pH 7.4, 30°C[14][15]

These kinetic parameters describe a two-step inhibition model where E is the enzyme, I is the inhibitor (aminoguanidine), and EI and E'I are two different enzyme-inhibitor complexes.

Table 3: Pharmacokinetic Parameters of Aminoguanidine in End-Stage Renal Disease Patients

ParameterValueUnitConditionReference(s)
Cmax4.5µg/mLInterdialytic period[14]
Tmax1.5hoursInterdialytic period[14]
Terminal elimination half-life37.9hoursInterdialytic period[14]
Half-life during hemodialysis3.9hoursIntradialytic period[14]
Renal clearance2.1mL/minInterdialytic period[14]
Hemodialysis clearance203.6mL/minIntradialytic period[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of aminoguanidine's biological activities.

In Vitro Inhibition of Advanced Glycation End-product (AGE) Formation Assay

This protocol is based on the widely used BSA-glucose model with fluorescence detection.

Objective: To determine the inhibitory effect of aminoguanidine on the formation of fluorescent AGEs in vitro.

Materials:

  • Bovine Serum Albumin (BSA)

  • D-Glucose

  • This compound

  • Phosphate (B84403) Buffered Saline (PBS), pH 7.4

  • Sodium azide (B81097) (NaN₃)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL solution of BSA in PBS.

    • Prepare a 0.5 M solution of D-glucose in PBS.

    • Prepare a stock solution of this compound in PBS and create serial dilutions to obtain the desired test concentrations.

    • Prepare a 0.02% sodium azide solution in PBS to prevent microbial growth.

  • Assay Setup:

    • In a 96-well black microplate, set up the following reaction mixtures (final volume of 200 µL per well):

      • Blank: 100 µL PBS

      • Control (BSA + Glucose): 50 µL BSA solution + 50 µL glucose solution + 100 µL PBS containing 0.02% NaN₃.

      • Test (BSA + Glucose + Aminoguanidine): 50 µL BSA solution + 50 µL glucose solution + 100 µL of aminoguanidine solution at various concentrations in PBS containing 0.02% NaN₃.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 37°C for 7 days.

  • Fluorescence Measurement:

    • After incubation, measure the fluorescence intensity of each well using a fluorescence microplate reader with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Calculate the percentage of AGE inhibition using the following formula: % Inhibition = [1 - (Fluorescence of Test / Fluorescence of Control)] x 100

Diamine Oxidase (DAO) Activity Assay

This protocol describes a spectrophotometric method for measuring DAO activity.

Objective: To determine the inhibitory effect of aminoguanidine on DAO activity.

Materials:

  • DAO enzyme source (e.g., porcine kidney extract or recombinant human DAO)

  • Putrescine dihydrochloride (B599025) (substrate)

  • o-Aminobenzaldehyde (chromogen)

  • This compound

  • Phosphate buffer, pH 7.4

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a suitable dilution of the DAO enzyme in phosphate buffer.

    • Prepare a stock solution of putrescine dihydrochloride in phosphate buffer.

    • Prepare a stock solution of o-aminobenzaldehyde in a suitable solvent (e.g., ethanol).

    • Prepare a stock solution of this compound in phosphate buffer and create serial dilutions.

  • Assay Setup:

    • In a cuvette, prepare the reaction mixture containing phosphate buffer, o-aminobenzaldehyde, and the desired concentration of aminoguanidine.

    • Pre-incubate the mixture at 30°C for 5 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the DAO enzyme solution to the cuvette.

    • Immediately start monitoring the increase in absorbance at 430 nm for a set period (e.g., 5-10 minutes) using a spectrophotometer with temperature control. The color development is due to the formation of a quinazolinium chromophore from the reaction of the enzymatic product with o-aminobenzaldehyde.

  • Data Analysis:

    • Determine the initial velocity of the reaction from the linear portion of the absorbance versus time plot.

    • To determine the inhibitory kinetics (e.g., Ki), perform the assay with varying concentrations of both the substrate (putrescine) and the inhibitor (aminoguanidine) and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).

Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay

This protocol utilizes the Griess reagent to measure nitrite (B80452), a stable end-product of NO metabolism.

Objective: To determine the inhibitory effect of aminoguanidine on iNOS activity.

Materials:

  • iNOS enzyme source (e.g., lysate from cytokine-stimulated macrophages)

  • L-Arginine (substrate)

  • NADPH

  • Tetrahydrobiopterin (BH₄)

  • Calmodulin

  • This compound

  • Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a reaction buffer containing appropriate concentrations of NADPH, BH₄, and calmodulin.

    • Prepare a stock solution of L-arginine.

    • Prepare a stock solution of this compound and create serial dilutions.

  • Assay Setup:

    • In a 96-well plate, add the iNOS enzyme source, reaction buffer, and varying concentrations of aminoguanidine.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding L-arginine to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

  • Nitrite Measurement:

    • After incubation, add 50 µL of Griess Reagent A to each well, followed by 50 µL of Griess Reagent B.

    • Incubate at room temperature for 10 minutes to allow for color development.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite produced in each sample from the standard curve.

    • Determine the percentage of iNOS inhibition for each concentration of aminoguanidine and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by aminoguanidine and a typical experimental workflow.

AGE_RAGE_Signaling_Pathway Glucose High Glucose AGEs Advanced Glycation End-products (AGEs) Glucose->AGEs non-enzymatic glycation Proteins Proteins / Lipids Proteins->AGEs RAGE RAGE Receptor AGEs->RAGE binds Aminoguanidine Aminoguanidine Aminoguanidine->AGEs inhibits OxidativeStress Oxidative Stress (ROS Production) RAGE->OxidativeStress activates NFkB NF-κB Activation RAGE->NFkB activates OxidativeStress->NFkB activates CellularDamage Cellular Damage & Diabetic Complications OxidativeStress->CellularDamage Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation induces Inflammation->CellularDamage

Figure 1: AGE-RAGE Signaling Pathway and Aminoguanidine's Point of Intervention.

iNOS_Induction_Pathway Stimuli Inflammatory Stimuli (LPS, Cytokines) Receptor Toll-like Receptor 4 (TLR4) Cytokine Receptors Stimuli->Receptor bind to Signaling Intracellular Signaling (e.g., NF-κB, JAK-STAT) Receptor->Signaling activate iNOS_Gene iNOS Gene Transcription Signaling->iNOS_Gene induce iNOS_Protein iNOS Protein Synthesis iNOS_Gene->iNOS_Protein leads to L_Arginine L-Arginine iNOS_Protein->L_Arginine NO Nitric Oxide (NO) L_Arginine->NO converted by Pathological_Effects Pathological Effects (e.g., Inflammation, Cytotoxicity) NO->Pathological_Effects Aminoguanidine Aminoguanidine Aminoguanidine->iNOS_Protein inhibits

Figure 2: Inducible Nitric Oxide Synthase (iNOS) Induction and Inhibition by Aminoguanidine.

DAO_Histamine_Pathway Histamine Histamine Products Imidazole Acetaldehyde + Ammonia + H₂O₂ Histamine->Products degraded by DAO Diamine Oxidase (DAO) DAO->Histamine IncreasedHistamine Increased Histamine Levels Aminoguanidine Aminoguanidine Aminoguanidine->DAO inhibits Aminoguanidine->IncreasedHistamine PhysiologicalEffects Physiological Effects (e.g., Inflammation, Allergic Response) IncreasedHistamine->PhysiologicalEffects

Figure 3: Histamine Degradation by Diamine Oxidase (DAO) and the Effect of Aminoguanidine.

Experimental_Workflow start Start reagent_prep Reagent Preparation start->reagent_prep assay_setup Assay Setup (Controls & Test) reagent_prep->assay_setup incubation Incubation assay_setup->incubation measurement Measurement (e.g., Fluorescence, Absorbance) incubation->measurement data_analysis Data Analysis (% Inhibition, IC50) measurement->data_analysis end End data_analysis->end

Figure 4: General Experimental Workflow for In Vitro Inhibition Assays.

Conclusion

This compound is a pharmacologically active molecule with well-defined inhibitory effects on AGE formation, diamine oxidase, and inducible nitric oxide synthase. These activities underpin its therapeutic potential in a variety of diseases, most notably diabetic complications. While clinical development has faced challenges, aminoguanidine remains an invaluable tool for researchers and scientists investigating the roles of glycation, histamine metabolism, and nitric oxide signaling in health and disease. Further research may yet uncover new therapeutic avenues for this multifaceted compound and its derivatives.

References

An In-depth Technical Guide to the Molecular Structure of Aminoguanidine Bicarbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and relevant experimental methodologies for aminoguanidine (B1677879) bicarbonate. The information is curated for professionals in research and drug development who are interested in the therapeutic potential and chemical characteristics of this compound.

Molecular Structure and Physicochemical Properties

Aminoguanidine bicarbonate (AGBC) is an organic salt with the chemical formula CH₆N₄·H₂CO₃.[1][2][3] In the solid state, X-ray crystallographic analysis has revealed that it exists as a zwitterionic molecule, specifically 2-guanidinium-1-aminocarboxylate monohydrate.[2][3][4][5][6] This zwitterionic nature is a critical aspect of its molecular structure, influencing its chemical reactivity and biological interactions.

The molecule consists of an aminoguanidinium cation and a bicarbonate anion.[1] It typically appears as a white crystalline powder.[2][3]

Quantitative Physicochemical Data
PropertyValueReferences
Molecular Formula C₂H₈N₄O₃[7]
Molecular Weight 136.11 g/mol [7]
CAS Number 2582-30-1[8]
Appearance White crystalline powder[2][3]
Solubility Slightly soluble in water[4]
Melting Point Decomposes at 170-172 °C[1]
Density ~1.56 g/cm³ (at 20 °C)[7]
Molecular Structure Visualization

The zwitterionic structure of this compound in the solid state is a key feature. The following diagram illustrates this structure.

molecular_structure cluster_aminoguanidinium Aminoguanidinium Cation cluster_bicarbonate Bicarbonate Anion C1 C N1 N C1->N1 N2 N C1->N2 N3 N C1->N3 H1 H N1->H1 H2 H N1->H2 H3 H N2->H3 H4 H N2->H4 N4 N N3->N4 H5 H N4->H5 H6 H N4->H6 plus + C2 C O1 O C2->O1 O2 O C2->O2 O3 O C2->O3 H7 H O3->H7 minus -

Diagram 1: Zwitterionic structure of this compound.

Biological Activity and Signaling Pathways

This compound is a well-documented inhibitor of two key enzymatic and chemical processes implicated in various pathologies, particularly diabetic complications: Nitric Oxide Synthase (NOS) and the formation of Advanced Glycation End-products (AGEs).

Inhibition of Nitric Oxide Synthase (NOS)

Aminoguanidine is a known inhibitor of nitric oxide synthase, with a degree of selectivity for the inducible isoform (iNOS).[1] By inhibiting NOS, it reduces the production of nitric oxide (NO), a signaling molecule involved in a wide range of physiological and pathological processes.

Inhibition of Advanced Glycation End-product (AGE) Formation

Aminoguanidine is also a potent inhibitor of the formation of advanced glycation end-products (AGEs).[4] AGEs are formed through non-enzymatic reactions between sugars and proteins or lipids, and their accumulation is associated with the pathogenesis of diabetes and aging.

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effects of this compound on the NOS and AGE formation pathways.

signaling_pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Pathological_Effects_NO Pathological Effects (e.g., Inflammation, Vasodilation) NO_Citrulline->Pathological_Effects_NO Aminoguanidine Aminoguanidine Bicarbonate Aminoguanidine->NOS Inhibition AGE_Formation Non-enzymatic Glycation Aminoguanidine->AGE_Formation Inhibition Sugars_Proteins Reducing Sugars + Proteins/Lipids Sugars_Proteins->AGE_Formation AGEs Advanced Glycation End-products (AGEs) AGE_Formation->AGEs Pathological_Effects_AGEs Pathological Effects (e.g., Diabetic Complications, Aging) AGEs->Pathological_Effects_AGEs

Diagram 2: Inhibition of NOS and AGE formation by aminoguanidine.

Experimental Protocols

This section details common experimental procedures for the synthesis and analysis of this compound and its biological activity.

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of nitroguanidine (B56551).

Materials:

  • Nitroguanidine

  • Zinc dust

  • Ammonium (B1175870) chloride

  • Sodium bicarbonate

  • Hydrochloric acid

  • Ethanol

  • Ether

  • Ice

Procedure:

  • Purify commercial zinc dust by stirring with 2% hydrochloric acid, followed by washing with distilled water, ethanol, and ether.

  • Prepare a paste of nitroguanidine and the purified zinc dust.

  • Cool a solution of acetic acid in water to 5°C in an ice bath with mechanical stirring.

  • Slowly add the nitroguanidine-zinc paste to the acetic acid solution, maintaining the temperature between 5°C and 15°C. Add cracked ice as needed to control the temperature and consistency.

  • After the addition is complete, warm the mixture to 40°C and maintain this temperature for 1-5 minutes until the reduction is complete.

  • Filter the reaction mixture and add ammonium chloride to the filtrate.

  • Add sodium bicarbonate to the solution with stirring to precipitate this compound.

  • Cool the solution in a refrigerator overnight.

  • Collect the precipitate by filtration and wash it with a 5% ammonium chloride solution, followed by distilled water, ethanol, and ether.

  • Air-dry the resulting white solid.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis and subsequent characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start: Reagents (Nitroguanidine, Zinc, etc.) reduction Reduction Reaction start->reduction precipitation Precipitation with Sodium Bicarbonate reduction->precipitation filtration Filtration and Washing precipitation->filtration drying Drying filtration->drying product Final Product: This compound drying->product ftir FTIR Spectroscopy product->ftir nmr NMR Spectroscopy (¹H and ¹³C) product->nmr xrd X-ray Diffraction product->xrd

Diagram 3: Synthesis and characterization workflow.
In Vitro Inhibition of Nitric Oxide Synthase (Griess Assay)

This assay indirectly measures NO production by quantifying its stable breakdown product, nitrite (B80452).[1]

Materials:

  • Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • Cell culture medium or buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of sodium nitrite standards by serial dilution in the same medium as the samples.

  • Collect 50 µL of the cell culture supernatant or sample and transfer to a 96-well plate.

  • Add 50 µL of each nitrite standard to separate wells.

  • Add 50 µL of Griess Reagent A to all sample and standard wells.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B to all wells. A purple color will develop.

  • Incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm within 30 minutes.

  • Create a standard curve of absorbance versus nitrite concentration and determine the nitrite concentration in the samples.

In Vitro Inhibition of Advanced Glycation End-product (AGE) Formation

This fluorescence-based assay measures the formation of fluorescent AGEs.

Materials:

  • Bovine Serum Albumin (BSA)

  • D-Glucose or other reducing sugar

  • Aminoguanidine hydrochloride (positive control)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare solutions of BSA, glucose, and the test compound (this compound) in PBS.

  • In a 96-well black plate, combine the BSA solution, glucose solution, and various concentrations of the test compound.

  • Include control wells with BSA and glucose only (no inhibitor) and blank wells with BSA only.

  • Incubate the plate at 37°C for several days to weeks, protected from light.

  • After incubation, measure the fluorescence intensity at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.

  • Calculate the percentage inhibition of AGE formation for each concentration of the test compound compared to the control.

Spectroscopic Data

Spectroscopic TechniqueExpected Observations
FTIR Spectroscopy Characteristic peaks for N-H, C=N, and bicarbonate (C=O, C-O) functional groups. The zwitterionic nature may influence the positions and shapes of these bands.
¹H NMR Spectroscopy Signals corresponding to the exchangeable protons on the nitrogen atoms of the aminoguanidinium moiety and the proton of the bicarbonate ion.
¹³C NMR Spectroscopy Resonances for the carbon atoms in the guanidinium (B1211019) group and the bicarbonate anion.

Conclusion

This compound possesses a unique zwitterionic structure in the solid state, which underpins its chemical and biological properties. Its roles as an inhibitor of nitric oxide synthase and advanced glycation end-product formation make it a compound of significant interest in medicinal chemistry and drug development. The experimental protocols detailed in this guide provide a foundation for the synthesis, characterization, and biological evaluation of this multifaceted molecule. Further research into its crystallographic details and comprehensive spectroscopic analysis will continue to enhance our understanding of its structure-activity relationships.

References

An In-depth Technical Guide to the Solubility and Stability of Aminoguanidine Bicarbonate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoguanidine (B1677879) bicarbonate is a chemical intermediate with significant applications in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its aqueous solubility and stability is paramount for its effective handling, formulation, and application. This technical guide provides a comprehensive overview of the solubility and stability of aminoguanidine bicarbonate in aqueous environments, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing associated chemical behaviors and analytical workflows.

Solubility of this compound

This compound exhibits limited but measurable solubility in water, a critical factor for its use in aqueous reaction media and formulation development.

Aqueous Solubility Data

The solubility of this compound in water is temperature-dependent, increasing with a rise in temperature. Quantitative data from various sources are summarized in Table 1. Several sources describe it as "slightly soluble" or "practically insoluble" in water, which aligns with the low gram-per-liter values reported.[1][2][3] It is also noted to be slightly soluble in alcohol and insoluble in most other organic solvents.[2][4]

Table 1: Aqueous Solubility of this compound

Temperature (°C)Solubility (g/L)Solubility ( g/100 mL)
202.70.27[1][5]
303.30.33[1]
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the widely accepted shake-flask method.[6][7] This protocol is designed to ensure that a state of thermodynamic equilibrium is reached between the dissolved and undissolved solid.

Objective: To determine the saturation solubility of this compound in an aqueous medium at a specified temperature.

Materials:

  • This compound

  • Purified water (or other aqueous buffer systems)

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Syringe filters (e.g., 0.45 µm PVDF)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system for concentration analysis

Procedure:

  • Add an excess amount of this compound to a series of vials.

  • Add a known volume of the aqueous medium (e.g., purified water, pH-adjusted buffers) to each vial.

  • Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 20°C, 30°C, 37°C).

  • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies can establish the time to equilibrium by sampling at various time points (e.g., 2, 4, 8, 24, 48 hours).[8][9]

  • After agitation, allow the vials to stand undisturbed at the same temperature to allow for the sedimentation of excess solid.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Analyze the concentration of this compound in the diluted filtrate using a validated HPLC method.

  • The experiment should be performed in triplicate to ensure the reliability of the results.

The following diagram illustrates the workflow for this experimental protocol.

G Workflow for Equilibrium Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Sample Analysis prep1 Add excess aminoguanidine bicarbonate to vials prep2 Add known volume of aqueous medium prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-48h) prep2->equil1 equil2 Allow solids to sediment equil1->equil2 analysis1 Withdraw and filter supernatant equil2->analysis1 analysis2 Dilute filtrate analysis1->analysis2 analysis3 Analyze concentration by HPLC analysis2->analysis3

Workflow for Equilibrium Solubility Determination

Stability of this compound in Aqueous Solutions

The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of moisture.

Thermal Stability

This compound is unstable when heated.[2] Decomposition is reported to begin gradually at temperatures exceeding 45-50°C.[2] At 100°C, the compound turns red, and complete decomposition occurs between 170-173°C.[2] Recrystallization from hot water is possible but is generally discouraged as some decomposition invariably occurs.[2][3][10]

A critical stability concern arises when the compound is wet. Wet this compound is extremely heat-sensitive and can discolor at temperatures as low as 35°C under normal drying conditions in air or nitrogen.[11] This discoloration is attributed to a degradation pathway where this compound first decomposes to aminoguanidine, which then degrades further to form the red-colored 3,6-diamino-1,2-dihydrotetrazine and ammonia.[11]

Drying under a carbon dioxide-containing atmosphere can suppress this degradation, allowing for drying at higher temperatures (35°C to 95°C) without discoloration.[11] This is likely due to Le Chatelier's principle, where the presence of CO2 shifts the equilibrium away from the initial decomposition step.

The following diagram illustrates the proposed thermal degradation pathway.

G Proposed Thermal Degradation Pathway of this compound AGB This compound (Wet) AG Aminoguanidine AGB->AG Heat (>35°C) CO2_H2O CO2 + H2O Deg_Prod 3,6-Diamino-1,2-dihydrotetrazine (Red colored) AG->Deg_Prod Heat NH3 Ammonia

Proposed Thermal Degradation Pathway
pH Stability and General Recommendations

For optimal storage, this compound should be kept in tightly closed containers in a cool, dry, and well-ventilated area, protected from light and moisture.[14] It is also noted to be hygroscopic.[3]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[15][16]

Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Purified water

  • pH meter

  • Constant temperature oven

  • Photostability chamber

  • Stability-indicating HPLC method

Procedure:

  • Solution Preparation: Prepare stock solutions of this compound in purified water or a suitable co-solvent if necessary.

  • Acid Hydrolysis: Add an equal volume of hydrochloric acid to the stock solution. Store at room temperature or an elevated temperature (e.g., 60°C) for a specified period.

  • Base Hydrolysis: Add an equal volume of sodium hydroxide to the stock solution. Store under the same conditions as the acid hydrolysis sample.

  • Oxidative Degradation: Add an equal volume of hydrogen peroxide solution to the stock solution. Store at room temperature.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C).

  • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[15] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

The following diagram outlines the workflow for a forced degradation study.

G Workflow for Forced Degradation Study cluster_stress Stress Conditions start Prepare stock solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal (e.g., 60°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze samples at time points by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Workflow for Forced Degradation Study
Stability-Indicating HPLC Method

A crucial component of stability testing is a validated stability-indicating analytical method that can separate the intact compound from any process-related impurities and degradation products.[17][18] While a specific validated method for this compound and all its potential degradants is not detailed in the reviewed literature, a method for its purity determination by HPLC has been described.[19] Additionally, methods for quantifying residual aminoguanidine, a primary degradant, often involve derivatization followed by HPLC analysis.[20]

Key considerations for developing a stability-indicating HPLC method for this compound:

  • Column: A reversed-phase column (e.g., C18) is typically suitable.

  • Mobile Phase: A buffered mobile phase is necessary to control the ionization of the analyte and its degradants. An ammonium (B1175870) sulfate (B86663) buffer with a pH of 2.5 has been used for purity analysis.[19]

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm) can be employed.[19][20]

  • Gradient Elution: A gradient elution program is often required to resolve both the parent compound and its more polar or non-polar degradation products in a single run.

  • Validation: The method must be validated according to ICH guidelines, with a key focus on specificity, which is demonstrated through forced degradation studies.

Conclusion

This compound has low but measurable solubility in water that increases with temperature. It is a thermally labile compound, especially in the presence of moisture, with a specific degradation pathway leading to discoloration. Its stability is also influenced by pH and light. The provided experimental protocols for determining equilibrium solubility and conducting forced degradation studies, along with the principles of developing a stability-indicating HPLC method, offer a robust framework for researchers and drug development professionals to accurately characterize and control the quality of this compound in aqueous systems. A thorough understanding of these properties is essential for optimizing its synthesis, purification, storage, and application in pharmaceutical development.

References

Aminoguanidine Bicarbonate: A Technical Guide to its Potential in Diabetes and Aging Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoguanidine (B1677879), often used in its bicarbonate salt form for stability, has been a subject of extensive research for its therapeutic potential in mitigating the complications of diabetes and the deleterious effects of aging. Its primary mechanisms of action, centered around the inhibition of advanced glycation end-product (AGE) formation and the selective modulation of inducible nitric oxide synthase (iNOS), position it as a compelling candidate for further investigation and drug development. This technical guide provides an in-depth overview of the core scientific findings, experimental methodologies, and relevant signaling pathways associated with aminoguanidine's bioactivity.

Core Mechanisms of Action

Aminoguanidine's therapeutic potential stems from its multifaceted biochemical interactions. The two most well-characterized mechanisms are:

  • Inhibition of Advanced Glycation End-product (AGE) Formation: AGEs are harmful compounds formed through non-enzymatic reactions between sugars and proteins or lipids. They accumulate in tissues over time and are implicated in the pathogenesis of diabetic complications and age-related diseases. Aminoguanidine acts as a potent inhibitor of AGE formation by trapping reactive carbonyl species, such as methylglyoxal, that are precursors to AGEs.[1][2]

  • Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS): Nitric oxide (NO) is a critical signaling molecule, but its overproduction by iNOS during inflammatory conditions contributes to tissue damage. Aminoguanidine selectively inhibits iNOS with greater potency than the constitutive nitric oxide synthase isoforms (eNOS and nNOS), thereby reducing cytotoxic levels of NO in pathological states.[3][4]

Quantitative Data on Aminoguanidine's Efficacy

The following tables summarize key quantitative data from preclinical and in vitro studies, demonstrating the efficacy of aminoguanidine in various experimental models.

Table 1: Inhibition of Advanced Glycation End-product (AGE) Formation by Aminoguanidine

ParameterExperimental SystemAminoguanidine Concentration/DoseResultCitation
Inhibition of fluorescent AGE formationIn vitro incubation of β2-microglobulin with D-glucoseMolar ratios of 1:8 to 1:1 (Aminoguanidine:Glucose)30% to 70% inhibition[5]
Inhibition of Nε-(carboxymethyl)lysine (CML) formationIn vitro incubation of β2-microglobulin with D-glucoseMolar ratios of 1:8 to 1:1 (Aminoguanidine:Glucose)26% to 53% inhibition[5]
Inhibition of fluorescent AGE formationIn vitro incubation of BSA with glucose2.0 mg/mL73.61% inhibition[6]
IC50 for AGE formation inhibitionIn vitro BSA-glucose assay1 mMIC50 = 1 mM[2]
IC50 for methylglyoxal-mediated protein glycationIn vitro BSA-methylglyoxal assay0.195 mg/mLIC50 = 0.195 mg/mL[2]

Table 2: Inhibition of Inducible Nitric Oxide Synthase (iNOS) by Aminoguanidine

ParameterExperimental SystemAminoguanidine ConcentrationResultCitation
IC50 for iNOS inhibitionIn vitro enzyme assay (mouse iNOS)2.1 µMIC50 = 2.1 µM[7]
Apparent KI for iNOS inactivationCytokine-induced RAW 264.7 cells55 µMApparent KI = 55 µM[8]
Inhibition of NO productionLPS-treated mice (in vivo)100 mg/kg (oral dose)68% inhibition[7]

Table 3: Effects of Aminoguanidine on Diabetic Complications in Animal Models

ParameterAnimal ModelAminoguanidine TreatmentResultCitation
Blood Glucose LevelsSTZ-induced diabetic rats1 g/L in drinking water for 2 weeksSignificant decrease from 462.3 ± 18.6 mg/dL to 295.9 ± 50.69 mg/dL[9]
Urinary Albumin ExcretionSTZ-induced diabetic rats (32 weeks)Full 32-week treatmentRetarded the rise in albuminuria[10]
Renal RAGE mRNA levelsSTZ-induced diabetic rats (12 weeks)Treatment for 8 weeksAmeliorated the increase in RAGE mRNA in both renal cortex and medulla[11]
Aortic Tunica Media ThicknessSTZ-induced diabetic rats (10 weeks)1 g/L in drinking waterSignificant decrease from 414.32 ± 9.62 µm to 319.16 ± 6.53 µm[12]
Myocardial Collagen FluorescenceSTZ-induced diabetic rats (4 months)7.35 mmol·kg⁻¹·d⁻¹ in drinking waterPrevented the increase in fluorescence (7.1 ± 1.2 vs. 11 ± 1.1 in untreated diabetic rats)[13]

Table 4: Effects of Aminoguanidine on Oxidative Stress Markers in Diabetic Rats

ParameterAnimal ModelAminoguanidine TreatmentResultCitation
Lipid Peroxidation (MDA levels) in KidneySTZ-induced diabetic rats (8 weeks)1 g/L in drinking waterSignificant decrease from 3.9 ± 0.3 nmol/g tissue to 2.6 ± 0.1 nmol/g tissue[14]
Protein Oxidation (Carbonyl content) in KidneySTZ-induced diabetic rats (8 weeks)1 g/L in drinking waterNo significant effect[14]
Vitreous Lipid Peroxide LevelDiabetic rabbitsIn vivo treatmentCompletely prevented the twofold increase[15]
Thiobarbituric Acid Reactive Substances (TBARS) in LungSTZ-induced diabetic ratsNot specifiedSignificant decrease from 2.90 ± 1.12 nmol/mg protein to 1.68 ± 0.04 nmol/mg protein[16]

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in aminoguanidine research.

Protocol 1: Induction of Diabetes in Rats with Streptozotocin (STZ)

Objective: To induce a model of type 1 diabetes in rats for studying the effects of aminoguanidine.

Materials:

  • Male Sprague-Dawley rats (200-250 g)[9]

  • Streptozotocin (STZ)

  • 0.1 M Citrate (B86180) buffer (pH 4.5), cold

  • Syringes and needles for intraperitoneal (IP) injection

  • Glucometer and test strips

Procedure:

  • Fast the rats overnight (8-12 hours) before STZ injection, with free access to water.

  • On the day of induction, weigh each rat to calculate the precise STZ dose.

  • Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5) immediately before use. A typical concentration is 55 mg/kg body weight.[9]

  • Administer the STZ solution via a single intraperitoneal (IP) injection.

  • Return the rats to their cages and provide them with a 10% sucrose (B13894) solution in their drinking water for the first 24-48 hours to prevent hypoglycemia.

  • After 48-72 hours, measure blood glucose levels from a tail vein blood sample using a glucometer.

  • Rats with a blood glucose concentration >300 mg/dL are considered diabetic and can be used for the study.[9]

  • For aminoguanidine treatment, the compound is typically administered in the drinking water at a concentration of 1 g/L.[9][12]

Protocol 2: Quantification of Pentosidine (B29645) (an AGE) in Collagen by HPLC

Objective: To measure the concentration of the AGE cross-link pentosidine in collagen-rich tissues.

Materials:

  • Tissue sample (e.g., skin, tendon)

  • 6 M Hydrochloric acid (HCl)

  • Heptafluorobutyric acid (HFBA)

  • Acetonitrile (HPLC grade)

  • Reversed-phase HPLC system with a C18 column (e.g., Vydac TP 201)[17]

  • Fluorescence detector

Procedure:

  • Acid Hydrolysis:

    • Lyophilize and weigh the tissue sample.

    • Add 6 M HCl to the sample in a sealed tube.

    • Hydrolyze at 110°C for 16-24 hours.

    • Dry the hydrolysate under vacuum or with a stream of nitrogen.

    • Reconstitute the dried sample in 0.1% HFBA.[17]

  • HPLC Analysis:

    • Column: Vydac TP 201 (250 x 4.6 mm, 10 µm) or equivalent C18 column.[17]

    • Mobile Phase A: Water with 0.1% HFBA.[17]

    • Mobile Phase B: Acetonitrile with 0.1% HFBA.[17]

    • Gradient: A linear gradient from 12.8% to 44.8% Mobile Phase B over a specified time (e.g., 30 minutes).

    • Flow Rate: 1.0 mL/min.[17]

    • Detection: Fluorescence detector with excitation at 335 nm and emission at 385 nm.

    • Quantification: Compare the peak area of pentosidine in the sample to a standard curve generated with known concentrations of a pentosidine standard.

Protocol 3: Western Blot Analysis of NF-κB in Kidney Tissue

Objective: To assess the effect of aminoguanidine on the activation of the NF-κB signaling pathway in the kidneys of diabetic animals.

Materials:

  • Kidney tissue homogenates

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-NF-κB p65, anti-phospho-NF-κB p65, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Homogenize kidney tissue in ice-cold lysis buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-NF-κB p65) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein to the loading control (β-actin).

    • For activation analysis, determine the ratio of phosphorylated NF-κB p65 to total NF-κB p65.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to aminoguanidine research.

AGE_RAGE_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_intervention Therapeutic Intervention AGEs Advanced Glycation End-products (AGEs) RAGE Receptor for AGEs (RAGE) AGEs->RAGE Binding ROS Reactive Oxygen Species (ROS) RAGE->ROS Activation NFkB NF-κB ROS->NFkB Activation Gene Pro-inflammatory Gene Expression NFkB->Gene Transcription Apoptosis Apoptosis Gene->Apoptosis Leads to Aminoguanidine Aminoguanidine Aminoguanidine->AGEs Inhibits Formation

Caption: AGE-RAGE signaling pathway and the inhibitory action of aminoguanidine.

iNOS_Pathway cluster_stimuli Inflammatory Stimuli cluster_cell Macrophage / Other Cell Types cluster_inhibition Inhibition Cytokines Cytokines (e.g., IL-1β, TNF-α) iNOS_gene iNOS Gene Transcription Cytokines->iNOS_gene LPS LPS LPS->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO_Citrulline Nitric Oxide (NO) + L-Citrulline iNOS_protein->NO_Citrulline Catalysis L_Arginine L-Arginine L_Arginine->iNOS_protein Substrate Aminoguanidine Aminoguanidine Aminoguanidine->iNOS_protein Selective Inhibition

Caption: Induction of iNOS and its selective inhibition by aminoguanidine.

Experimental_Workflow start Start: Animal Model Selection (e.g., Sprague-Dawley Rats) induction Diabetes Induction (Streptozotocin IP Injection) start->induction grouping Grouping: - Control - Diabetic - Diabetic + Aminoguanidine induction->grouping treatment Aminoguanidine Administration (e.g., in drinking water) grouping->treatment monitoring Monitoring (Blood Glucose, Body Weight) treatment->monitoring sampling Sample Collection (Blood, Urine, Tissues) monitoring->sampling analysis Biochemical & Histological Analysis - AGEs (HPLC) - Oxidative Stress Markers - NF-κB (Western Blot) - Kidney Histology sampling->analysis end End: Data Analysis & Interpretation analysis->end

Caption: General experimental workflow for preclinical studies of aminoguanidine in diabetic models.

Conclusion

Aminoguanidine bicarbonate continues to be a molecule of significant interest in the fields of diabetes and aging research. Its well-documented ability to inhibit the formation of advanced glycation end-products and selectively suppress inducible nitric oxide synthase provides a strong rationale for its therapeutic potential. The quantitative data from numerous preclinical studies consistently demonstrate its efficacy in ameliorating diabetic complications and markers of oxidative stress. The detailed experimental protocols provided herein offer a foundation for researchers to design and execute further investigations into its mechanisms and applications. While clinical trials have faced challenges, the fundamental science supporting the therapeutic targeting of AGEs and iNOS remains robust. Future research may focus on optimizing delivery, exploring derivatives with improved safety and efficacy profiles, and further elucidating the intricate signaling pathways modulated by aminoguanidine. This technical guide serves as a comprehensive resource to support these ongoing and future research endeavors.

References

Aminoguanidine Bicarbonate: A Multifaceted Agent in Cellular Defense Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoguanidine (B1677879) bicarbonate, a small molecule with diverse biological activities, has garnered significant attention in the scientific community for its potential therapeutic applications. Its role in cellular defense is multifaceted, primarily revolving around its ability to counteract detrimental processes such as the formation of advanced glycation end-products (AGEs), excessive nitric oxide production, histamine-mediated responses, and oxidative stress. This technical guide provides a comprehensive overview of the core functions of aminoguanidine bicarbonate in cellular defense, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanisms of Cellular Defense

This compound exerts its protective effects through several key mechanisms:

  • Inhibition of Advanced Glycation End-product (AGE) Formation: AGEs are harmful compounds formed through non-enzymatic reactions between sugars and proteins or lipids. They contribute to the pathogenesis of various age-related and metabolic diseases. Aminoguanidine acts as a potent inhibitor of AGE formation by trapping reactive carbonyl intermediates, such as methylglyoxal (B44143) (MGO) and glyoxal (B1671930) (GO), which are precursors to AGEs.[1][2] This action helps to mitigate the cellular damage and dysfunction associated with AGE accumulation.

  • Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS): Nitric oxide (NO) is a crucial signaling molecule, but its overproduction by inducible nitric oxide synthase (iNOS) during inflammatory conditions can lead to cellular damage. Aminoguanidine is a selective inhibitor of iNOS, showing significantly less activity against the constitutive isoforms of NOS (eNOS and nNOS).[3][4] By selectively targeting iNOS, aminoguanidine can reduce the excessive NO production associated with inflammation without disrupting the essential physiological functions of constitutive NOS.

  • Inhibition of Diamine Oxidase (DAO): Diamine oxidase is the primary enzyme responsible for the degradation of extracellular histamine (B1213489). By inhibiting DAO, aminoguanidine can modulate histamine levels, which play a role in various physiological and pathological processes, including allergic reactions and inflammation.[5][6]

  • Antioxidant Activity: Aminoguanidine exhibits direct antioxidant properties by scavenging reactive oxygen species (ROS), including hydroxyl radicals.[7] This activity helps to protect cells from oxidative stress, a key contributor to cellular damage in numerous diseases.

Data Presentation: Quantitative Analysis of this compound's Efficacy

The following tables summarize the quantitative data on the inhibitory and antioxidant activities of aminoguanidine from various studies.

Table 1: Inhibition of Advanced Glycation End-product (AGE) Formation by Aminoguanidine

ParameterMethodAminoguanidine Concentration/RatioInhibitionReference
IC50 BSA-Glucose Assay1 mM-[8]
Inhibition % Glucose-derived AGE formation on β2-microglobulinMolar ratio of 1:8 to 1:1 (Aminoguanidine:Glucose)26% to 53%[9]
Inhibition % Fluorescent AGE formation on β2-microglobulinMolar ratio of 1:8 to 1:1 (Aminoguanidine:Glucose)30% to 70%[9]
Inhibition % Glucose-derived AGE formation on RNase AMolar ratio of 1:5 to 1:50 (Aminoguanidine:Glucose)67% to 85%[10]
Inhibition % MG-derived AGE formation in BSA0.1 mMNot specified[11]

Table 2: Inhibition of Nitric Oxide Synthase (NOS) by Aminoguanidine

EnzymeMethodIC50Selectivity (compared to iNOS)Reference
Mouse iNOS In-vitro enzyme assay2.1 µM-[12]
Rat Neuronal NOS (nNOS) In-vitro enzyme assay-38-fold less sensitive than iNOS[12]
Bovine Endothelial NOS (eNOS) In-vitro enzyme assay-8-fold less sensitive than iNOS[12]
Cytokine-induced NOS Organ, cell, and enzyme-based measurementsEquiponent to L-NMA10 to 100-fold more selective than for constitutive isoforms[3]
iNOS In non-obese diabetic mice-Over 50-fold more effective than for eNOS or nNOS[4]

Table 3: Inhibition of Diamine Oxidase (DAO) by Aminoguanidine

Source of DAOMethodAminoguanidine ConcentrationInhibitionReference
Human Placental DAO C14 putrescine methodNot specified85%[6]
Recombinant Human DAO Fluorescence assay20 µMPotent irreversible inhibitor[13]

Table 4: Antioxidant Activity of Aminoguanidine

AssayRadical/OxidantAminoguanidine ConcentrationResultReference
ORAC Peroxyl radicalsNot specifiedSignificant dose-dependent effect[7]
EPR with DMPO spin-trap Hydroxyl radicalsNot specifiedEffective scavenger[7]
EPR with DMPO spin-trap Superoxide radicalsHigh concentrations (>5 mM)Direct inhibitory effect on xanthine (B1682287) oxidase[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Inhibition of Advanced Glycation End-product (AGE) Formation

This protocol is based on the widely used bovine serum albumin (BSA)-glucose assay.[14][15]

Materials:

  • Bovine Serum Albumin (BSA)

  • D-Glucose

  • This compound

  • Phosphate (B84403) buffered saline (PBS), pH 7.4

  • Sodium azide (B81097)

  • 96-well microplate (black, for fluorescence reading)

  • Fluorescence spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL BSA solution in PBS.

    • Prepare a 1 M D-glucose solution in PBS.

    • Prepare a stock solution of this compound in PBS at a desired concentration (e.g., 100 mM). Prepare serial dilutions from this stock.

    • Add sodium azide to all solutions to a final concentration of 0.02% (w/v) to prevent microbial growth.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the BSA solution to each well.

    • Add 50 µL of the D-glucose solution to each well.

    • Add 50 µL of different concentrations of this compound solutions to the test wells.

    • For the positive control, add 50 µL of a known AGE inhibitor.

    • For the negative control (maximum AGE formation), add 50 µL of PBS instead of the inhibitor.

    • For the blank, add 100 µL of PBS and 50 µL of BSA solution.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 37°C for 7 days in the dark.

  • Measurement:

    • After incubation, measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm using a fluorescence spectrophotometer.

  • Calculation:

    • The percentage of inhibition of AGE formation is calculated using the following formula:

    • The IC50 value, the concentration of aminoguanidine that inhibits 50% of AGE formation, can be determined by plotting the percentage of inhibition against the concentration of aminoguanidine.

Inducible Nitric Oxide Synthase (iNOS) Activity Assay

This protocol is a general colorimetric assay based on the Griess reaction, which measures nitrite (B80452), a stable product of NO metabolism.[16][17]

Materials:

  • Cell line capable of expressing iNOS (e.g., RAW 264.7 macrophages)

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Griess Reagent System (containing N-(1-napthyl)ethylenediamine and sulfanilamide)

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Culture and iNOS Induction:

    • Culture RAW 264.7 cells in a 96-well plate until they reach 80-90% confluency.

    • Induce iNOS expression by treating the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) for 24 hours.

  • Treatment with Aminoguanidine:

    • Simultaneously with the induction, treat the cells with various concentrations of this compound.

    • Include a positive control (a known iNOS inhibitor) and a negative control (vehicle).

  • Nitrite Measurement:

    • After the 24-hour incubation, collect 50 µL of the culture supernatant from each well.

    • Prepare a standard curve using serial dilutions of the sodium nitrite standard solution.

    • Add 50 µL of sulfanilamide (B372717) solution to each sample and standard well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-napthyl)ethylenediamine solution to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Reading:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation:

    • Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

    • Calculate the percentage of inhibition of NO production for each aminoguanidine concentration.

    • Determine the IC50 value.

Diamine Oxidase (DAO) Activity Assay

This protocol describes a fluorometric assay for DAO activity.[18][19]

Materials:

  • Source of DAO (e.g., purified enzyme, tissue homogenate)

  • Putrescine (substrate)

  • This compound

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.2)

  • Horseradish peroxidase (HRP)

  • A suitable fluorescent probe (e.g., Amplex Red)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing the assay buffer, HRP, and the fluorescent probe.

  • Assay Setup:

    • In a 96-well plate, add the DAO sample.

    • Add different concentrations of this compound to the test wells.

    • Include a positive control (a known DAO inhibitor) and a negative control (vehicle).

  • Initiation of Reaction:

    • Add the reaction mixture to all wells.

    • Initiate the reaction by adding the substrate (putrescine).

  • Incubation and Measurement:

    • Incubate the plate at 37°C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex Red) at regular time intervals.

  • Calculation:

    • Calculate the rate of the reaction for each concentration of aminoguanidine.

    • Determine the percentage of inhibition and the IC50 value.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.[20][21]

Materials:

  • Human hepatocarcinoma HepG2 cells

  • Cell culture medium

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

  • This compound

  • 96-well black plate with a clear bottom

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Seed HepG2 cells in a 96-well black plate and grow until confluent.

  • Cell Treatment:

    • Wash the cells with PBS.

    • Treat the cells with different concentrations of this compound and a control compound (e.g., quercetin) for 1 hour.

  • Probe Loading:

    • Add DCFH-DA solution to the cells and incubate for 30 minutes.

  • Induction of Oxidative Stress:

    • Wash the cells with PBS.

    • Add AAPH solution to induce peroxyl radical formation.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence reader and measure the emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.

  • Calculation:

    • Calculate the area under the curve for the fluorescence kinetics.

    • The CAA value is calculated as:

      where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Inhibition of the NF-κB Signaling Pathway

Aminoguanidine has been shown to inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation.[22][23] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes, including iNOS and COX-2.

NFkB_Pathway_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β, LPS) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex IkBa IκBα IKK_Complex->IkBa Phosphorylation NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa NFkB NF-κB (p65/p50) NFkB_p NF-κB (Active) NFkB_IkBa->NFkB_p Release Nucleus Nucleus NFkB_p->Nucleus Gene_Expression Gene Expression (iNOS, COX-2) Aminoguanidine Aminoguanidine Bicarbonate Aminoguanidine->IKK_Complex Inhibits

Caption: Aminoguanidine inhibits the NF-κB pathway, reducing inflammatory gene expression.

Modulation of the RAGE Signaling Pathway

Aminoguanidine can modulate the expression of the Receptor for Advanced Glycation End-products (RAGE).[24][25] By inhibiting AGE formation, aminoguanidine indirectly reduces the activation of RAGE and its downstream pro-inflammatory signaling.

RAGE_Pathway_Modulation Glucose High Glucose AGEs Advanced Glycation End-products (AGEs) Glucose->AGEs Proteins_Lipids Proteins / Lipids Proteins_Lipids->AGEs RAGE RAGE Receptor AGEs->RAGE Binds Downstream_Signaling Downstream Signaling (NF-κB, MAPK) RAGE->Downstream_Signaling Activates Inflammation_Stress Inflammation & Oxidative Stress Downstream_Signaling->Inflammation_Stress Aminoguanidine Aminoguanidine Bicarbonate Aminoguanidine->AGEs Inhibits Formation Aminoguanidine->RAGE Modulates Expression

Caption: Aminoguanidine modulates the RAGE pathway by inhibiting AGE formation.

Experimental Workflow for Assessing Aminoguanidine's Effects on Cellular Stress

This diagram illustrates a typical experimental workflow to investigate the protective effects of aminoguanidine in a cellular model of stress.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Macrophages, Endothelial cells) Induce_Stress 2. Induce Cellular Stress (e.g., High Glucose, LPS, H2O2) Cell_Culture->Induce_Stress Treatment 3. Treatment - Control (Vehicle) - Aminoguanidine (Dose-response) Induce_Stress->Treatment Incubation 4. Incubation (Time-course) Treatment->Incubation Analysis 5. Analysis of Cellular Defense Markers Incubation->Analysis AGEs_Assay AGEs Formation (ELISA, Fluorescence) Analysis->AGEs_Assay NO_Assay Nitric Oxide Production (Griess Assay) Analysis->NO_Assay ROS_Assay ROS Levels (DCFH-DA Assay) Analysis->ROS_Assay Cytokine_Assay Cytokine Profile (ELISA, qPCR) Analysis->Cytokine_Assay

Caption: Workflow for evaluating aminoguanidine's effects on cellular stress.

Conclusion

This compound is a promising agent in the field of cellular defense, with well-documented activities against the formation of advanced glycation end-products, excessive nitric oxide production, and oxidative stress. Its multifaceted mechanism of action, particularly its selectivity for iNOS, makes it a valuable tool for researchers and a potential candidate for therapeutic development in a range of inflammatory and metabolic diseases. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for professionals in the field to further explore and harness the therapeutic potential of this compound. Further research is warranted to fully elucidate its complex interactions within cellular signaling networks and to translate its preclinical efficacy into clinical applications.

References

Preliminary Studies on Aminoguanidine Bicarbonate for Neuroprotection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on aminoguanidine (B1677879) bicarbonate as a potential neuroprotective agent. Aminoguanidine, an inhibitor of inducible nitric oxide synthase (iNOS), has been investigated in various preclinical models of neurological damage, including stroke, traumatic brain injury, and neurotoxicity.[1][2][3] This document summarizes the key quantitative findings, details the experimental methodologies employed in these studies, and visualizes the proposed mechanisms of action and experimental workflows.

Quantitative Data Summary

The following tables present a structured summary of the quantitative data from preclinical studies investigating the neuroprotective effects of aminoguanidine.

Table 1: Effects of Aminoguanidine on Infarct Volume and Lesion Size

ModelSpeciesAminoguanidine DoseTreatment ScheduleOutcomePercentage ReductionCitation
Transient Middle Cerebral Artery Occlusion (MCAO)Rat100 mg/kgDaily injections starting 6h post-occlusionSlower lesion growthHalted lesion volume expansion between 24h and 72h post-MCAO[1]
Lateral Fluid-Percussive Brain InjuryRat100 mg/kgDaily treatment starting 2h before or 30 min after injuryReduced lesion volumesSignificant reduction[2]
Intraluminal Filament Ischemia/ReperfusionRat100 mg/kgSingle intraperitoneal injection 5 min before ischemiaDecreased infarct volumeMarked reduction[4]

Table 2: Neuroprotective Effects of Aminoguanidine on Neuronal Cell Death

ModelSpeciesAminoguanidine DoseOutcomeMeasurementResultCitation
Lateral Fluid-Percussive Brain InjuryRat100 mg/kgReduced number of degenerating neuronsTUNEL and caspase-3 immunohistochemistryMarked reduction in the cerebrum[2]
Iron-Induced NeurotoxicityRat100 mg/kg/dayDecreased mean neuron lossStereological estimation of total hippocampal neuronsFrom 43.4% to 20.3%[3]
Parasagittal Fluid-Percussion Brain InjuryRat100 mg/kg (twice daily)Reduced total cortical necrotic neuron countsHistopathological examination1367.6 ± 210.3 (AG) vs. 2808.5 ± 325.1 (vehicle)[5]
Four-Vessel Occlusion Ischemic ModelRat100 mg/kg (twice daily)Reduced number of NADPH-diaphorase positive cellsHistochemical stainingReduced to control levels[6]

Table 3: Functional and Biochemical Outcomes of Aminoguanidine Treatment

ModelSpeciesAminoguanidine DoseOutcomeMeasurementResultCitation
Lateral Fluid-Percussive Brain InjuryRat100 mg/kgImproved neurobehavioral performanceRotametric performance, grip-strength, locomotor activity, acoustic startle responseSignificant improvement in AG-treated rats[2]
Nonpenetrative Blast InjuryRatNot specifiedUnaffected performance in treated animalsRotametric and grip-strength testsSignificant performance decrement in saline-treated rats was absent in AG-treated rats[7]
Intraluminal Filament Ischemia/ReperfusionRat100 mg/kgInhibition of µ- and m-calpain and caspase-3 activitiesEnzymatic assaysSignificant inhibition[4]

Key Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of aminoguanidine for neuroprotection.

Animal Models of Neurological Damage
  • Transient Middle Cerebral Artery Occlusion (MCAO): This model induces focal cerebral ischemia.

    • Procedure: A filament is inserted into the internal carotid artery to block the origin of the middle cerebral artery for a specific duration (e.g., 1 hour), followed by reperfusion.[4]

    • Assessment: Neurological deficits are scored, and brain tissue is analyzed for infarct volume using techniques like MRI or histological staining (e.g., TTC staining).[1][4]

  • Lateral Fluid-Percussive Brain Injury: This model simulates traumatic brain injury.

    • Procedure: A craniotomy is performed, and a controlled fluid pulse is delivered to the dura mater, causing a concussion-like injury.[2][5]

    • Assessment: Lesion volume is measured by MRI, and neuronal death is quantified using immunohistochemistry for markers like TUNEL and caspase-3.[2] Behavioral outcomes are assessed through tests like rotarod and grip strength.[2]

  • Iron-Induced Neurotoxicity: This model investigates oxidative stress-related neuronal damage.

    • Procedure: Ferric chloride (FeCl3) is injected intracerebroventricularly to induce neuronal hyperactivity and oxidative stress.[3]

    • Assessment: The total number of neurons in specific brain regions, such as the hippocampus, is estimated using unbiased stereological techniques after a survival period (e.g., 10 days).[3]

Aminoguanidine Administration
  • Route of Administration: Intraperitoneal (i.p.) injection is the most common route.[2][4][6]

  • Dosage: A dose of 100 mg/kg is frequently used in rat models.[1][2][4]

  • Treatment Regimen: Administration schedules vary, including prophylactic treatment before injury, immediate post-injury treatment, and daily injections for a specified period.[1][2][4]

Histological and Biochemical Analyses
  • Immunohistochemistry: This technique is used to detect specific proteins in tissue sections.

    • Markers:

      • iNOS: To confirm the induction of the enzyme after injury.[2]

      • TUNEL and Caspase-3: To identify apoptotic neurons.[2]

      • NADPH-diaphorase: As a marker for NOS activity.[6]

  • Western Blot Analysis: This method is used to quantify the levels of specific proteins.

    • Targets: iNOS protein levels can be assessed to confirm its absence or presence.[1] Levels of structural proteins like MAP-2 and spectrin (B1175318) can be measured to assess neuronal integrity.[4]

  • Enzymatic Activity Assays:

    • NOS Activity: To measure the activity of different NOS isoforms (e.g., iNOS, nNOS).[1]

    • Calpain and Caspase-3 Activity: To quantify the activity of these proteases involved in cell death pathways.[4]

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of aminoguanidine for neuroprotection.

G Proposed Neuroprotective Signaling Pathway of Aminoguanidine cluster_0 Neurological Insult (Ischemia, TBI) cluster_1 Cellular Response cluster_2 Downstream Effects cluster_3 Therapeutic Intervention Insult Ischemia / Trauma Inflammation Neuroinflammation Insult->Inflammation iNOS_Induction iNOS Induction Inflammation->iNOS_Induction NO_Production Excess NO Production iNOS_Induction->NO_Production Oxidative_Stress Oxidative/Nitrosative Stress NO_Production->Oxidative_Stress Calpain_Caspase_Activation Calpain/Caspase-3 Activation Oxidative_Stress->Calpain_Caspase_Activation Neuronal_Death Neuronal Death Calpain_Caspase_Activation->Neuronal_Death AG Aminoguanidine AG->iNOS_Induction Inhibits

Caption: Proposed mechanism of aminoguanidine neuroprotection.

G General Experimental Workflow for Preclinical Neuroprotection Studies cluster_0 Animal Model Induction cluster_1 Treatment Groups cluster_2 Outcome Assessment cluster_3 Data Analysis Model Induce Neurological Injury (e.g., MCAO, TBI) Treatment Administer Aminoguanidine Model->Treatment Control Administer Vehicle (Saline) Model->Control Behavioral Behavioral Testing (e.g., Rotarod, Grip Strength) Treatment->Behavioral Imaging In Vivo Imaging (e.g., MRI) Treatment->Imaging Histology Post-mortem Tissue Analysis (Histology, Biochemistry) Treatment->Histology Control->Behavioral Control->Imaging Control->Histology Analysis Statistical Analysis and Comparison Behavioral->Analysis Imaging->Analysis Histology->Analysis

Caption: Typical preclinical experimental workflow.

References

Unveiling the Protective Potential of Aminoguanidine Bicarbonate Against Adenovirus-Induced Chromosomal Damage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the potential protective effects of aminoguanidine (B1677879) bicarbonate on chromosomal damage induced by adenovirus infections. While direct studies on this specific interaction are nascent, this document synthesizes existing knowledge on the mechanisms of both aminoguanidine and adenovirus to propose a hypothetical protective pathway and a comprehensive experimental framework for its investigation. Adenovirus infection, particularly through the action of its E1A and E1B early region proteins, is known to induce cellular proliferation and inhibit apoptosis, a combination that can lead to significant chromosomal aberrations. Aminoguanidine, a compound with multiple biological activities, including the inhibition of inducible nitric oxide synthase (iNOS) and the formation of advanced glycation end products (AGEs), presents a promising candidate for mitigating this genotoxicity. This guide provides detailed experimental protocols for researchers to investigate this potential, from cell culture and viral infection to the analysis of chromosomal damage. Furthermore, it outlines the signaling pathways potentially involved and offers a structured approach to data collection and analysis.

Introduction

Adenoviruses are a group of DNA viruses that can infect a wide range of vertebrate hosts, including humans. While they are extensively utilized as vectors in gene therapy and vaccine development, their interaction with the host cell genome is a critical area of study. Certain adenovirus serotypes have been shown to induce chromosomal aberrations, such as gaps and breaks, in infected cells[1][2]. This genotoxic potential is largely attributed to the functions of the early region 1A (E1A) and 1B (E1B) proteins. E1A drives the cell into S phase to facilitate viral replication, a process that can trigger apoptosis in the host cell. The E1B proteins, in turn, function to inhibit this apoptotic response, allowing the infected cell to survive and continue producing viral progeny. This deregulation of the cell cycle and apoptosis can result in genomic instability and chromosomal damage.

Aminoguanidine is a small molecule that has been investigated for various therapeutic applications. It is a well-established inhibitor of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO), a signaling molecule that can contribute to DNA damage at high concentrations. Additionally, aminoguanidine is a potent inhibitor of the formation of advanced glycation end products (AGEs), which are harmful compounds that can accumulate in cells and contribute to oxidative stress and cellular damage. Given these properties, it is hypothesized that aminoguanidine bicarbonate may offer a protective effect against the chromosomal damage induced by adenovirus infection. The bicarbonate salt of aminoguanidine can also influence the local cellular environment, potentially modulating the chemical reactions involving aminoguanidine.

This guide provides a comprehensive overview of the current understanding of these components and presents a detailed roadmap for researchers to empirically test the hypothesis that this compound can ameliorate adenovirus-induced chromosomal damage.

Proposed Mechanism of Action and Signaling Pathway

We propose that this compound mitigates adenovirus-induced chromosomal damage through two primary, potentially interconnected, pathways: the inhibition of inducible nitric oxide synthase (iNOS) and the prevention of advanced glycation end product (AGE) formation.

Adenovirus infection, through the expression of E1A, can induce a cellular stress response, which may include the upregulation of iNOS. The resulting increase in nitric oxide (NO) production can lead to the formation of peroxynitrite, a potent DNA-damaging agent. Aminoguanidine, as a selective inhibitor of iNOS, would block this pathway, thereby reducing NO-mediated DNA damage.

Simultaneously, the metabolic stress induced by viral replication can accelerate the formation of AGEs. These products can cross-link proteins and DNA, leading to structural and functional impairments that contribute to genomic instability. Aminoguanidine's ability to scavenge dicarbonyl precursors of AGEs would prevent their formation and subsequent damage.

The following diagram illustrates this proposed signaling pathway:

Adenovirus_Aminoguanidine_Pathway cluster_adenovirus Adenovirus Infection cluster_cellular_response Host Cell Response cluster_damage_pathways Damage Pathways cluster_outcome Outcome cluster_intervention Intervention Adenovirus Adenovirus E1A E1A Expression Adenovirus->E1A E1B E1B Expression Adenovirus->E1B CellCycle Cell Cycle Progression E1A->CellCycle ApoptosisInhibition Apoptosis Inhibition E1B->ApoptosisInhibition CellularStress Cellular Stress CellCycle->CellularStress ApoptosisInhibition->CellularStress iNOS iNOS Upregulation CellularStress->iNOS AGEs AGE Formation CellularStress->AGEs NO Nitric Oxide (NO) Production iNOS->NO Peroxynitrite Peroxynitrite Formation NO->Peroxynitrite ChromosomalDamage Chromosomal Damage Peroxynitrite->ChromosomalDamage AGEs->ChromosomalDamage Aminoguanidine Aminoguanidine Bicarbonate Aminoguanidine->iNOS Inhibits Aminoguanidine->AGEs Inhibits

Caption: Proposed signaling pathway of adenovirus-induced chromosomal damage and its inhibition by this compound.

Experimental Protocols

To empirically validate the protective effects of this compound, a series of well-controlled in vitro experiments are necessary. The following protocols provide a detailed methodology for conducting these studies.

Cell Culture and Maintenance
  • Cell Line: Human embryonic kidney (HEK293) cells are a suitable model as they are susceptible to adenovirus infection and are commonly used in such studies.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Adenovirus Propagation and Titration
  • Virus Strain: A replication-competent adenovirus, such as Adenovirus type 5 (Ad5), is recommended.

  • Propagation: Infect sub-confluent HEK293 cells with a low multiplicity of infection (MOI) of adenovirus. Harvest the virus when the cytopathic effect (CPE) is evident in over 80% of the cells. This is typically 2-3 days post-infection. The virus can be released from the cells by three cycles of freeze-thawing.

  • Titration: Determine the viral titer (plaque-forming units per mL, PFU/mL) using a standard plaque assay on HEK293 cells.

Experimental Treatment Groups

To assess the effect of this compound, the following experimental groups should be established:

  • Negative Control: Untreated cells.

  • Vehicle Control: Cells treated with the vehicle used to dissolve this compound.

  • This compound Control: Cells treated with this compound alone to assess its baseline effect on chromosomes.

  • Adenovirus Control: Cells infected with adenovirus.

  • Treatment Group: Cells pre-treated with this compound for a specified duration (e.g., 2 hours) before infection with adenovirus.

Chromosomal Aberration Assay
  • Cell Seeding: Seed HEK293 cells in T-25 flasks or 60mm dishes and allow them to adhere overnight.

  • Treatment: Treat the cells according to the experimental groups described in section 3.3. A range of this compound concentrations should be tested.

  • Metaphase Arrest: At a predetermined time post-infection (e.g., 24 or 48 hours), add colcemid to the culture medium at a final concentration of 0.1 µg/mL and incubate for 2-4 hours to arrest cells in metaphase.

  • Cell Harvesting:

    • Trypsinize the cells and collect them by centrifugation.

    • Resuspend the cell pellet in a pre-warmed hypotonic solution (e.g., 0.075 M KCl) and incubate at 37°C for 15-20 minutes.

    • Centrifuge and resuspend the cells in freshly prepared, ice-cold Carnoy's fixative (3:1 methanol:glacial acetic acid). Repeat the fixation step three times.

  • Slide Preparation:

    • Drop the fixed cell suspension onto clean, ice-cold microscope slides from a height to ensure good chromosome spreading.

    • Allow the slides to air dry.

  • Giemsa Staining:

    • Stain the slides in a freshly prepared 5% Giemsa solution in phosphate (B84403) buffer (pH 6.8) for 10-15 minutes.

    • Rinse the slides with distilled water and allow them to air dry.

  • Microscopic Analysis:

    • Examine the slides under a light microscope.

    • Score at least 100 well-spread metaphases per treatment group for chromosomal aberrations, including chromatid and chromosome gaps, breaks, and exchanges.

Experimental Workflow Visualization

The following diagram outlines the comprehensive workflow for this research.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_processing Sample Processing cluster_analysis Data Analysis A1 HEK293 Cell Culture B1 Negative Control A1->B1 B2 Vehicle Control A1->B2 B3 Aminoguanidine Only A1->B3 B4 Adenovirus Only A1->B4 B5 Aminoguanidine + Adenovirus A1->B5 A2 Adenovirus Propagation & Titration A2->B4 A2->B5 C1 Metaphase Arrest (Colcemid) B1->C1 B2->C1 B3->C1 B4->C1 B5->C1 C2 Cell Harvesting C1->C2 C3 Hypotonic Treatment C2->C3 C4 Fixation (Carnoy's) C3->C4 C5 Slide Preparation C4->C5 C6 Giemsa Staining C5->C6 D1 Microscopic Analysis (Scoring Aberrations) C6->D1 D2 Data Tabulation D1->D2 D3 Statistical Analysis D2->D3 D4 Conclusion D3->D4

Caption: Experimental workflow for assessing the effect of this compound on adenovirus-induced chromosomal damage.

Data Presentation

To ensure a clear and comparative analysis of the results, all quantitative data should be summarized in a structured table. The following table provides a template for data collection.

Treatment GroupConcentration of this compound (mM)Total Metaphases ScoredNumber of Aberrant MetaphasesPercentage of Aberrant Metaphases (%)Types of Aberrations (Breaks, Gaps, Exchanges)
Negative Control 0
Vehicle Control 0
Aminoguanidine Only X
Y
Z
Adenovirus Only 0
Aminoguanidine + Adenovirus X
Y
Z

Note: X, Y, and Z represent the different concentrations of this compound used in the experiment.

Conclusion

The potential for this compound to protect against adenovirus-induced chromosomal damage is a compelling area of research with implications for both virology and drug development. The proposed mechanisms of iNOS and AGE inhibition provide a strong rationale for its protective effects. The experimental protocols and workflow detailed in this guide offer a robust framework for investigating this hypothesis. Should the results of these studies demonstrate a significant reduction in chromosomal aberrations, it would not only elucidate a novel therapeutic application for aminoguanidine but also provide valuable insights into the mechanisms of viral-induced genotoxicity. Such findings could pave the way for the development of adjunctive therapies to improve the safety of adenoviral vectors in clinical applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Aminoguanidine Bicarbonate from Nitroguanidine Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoguanidine (B1677879) bicarbonate is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs. Its production via the reduction of nitroguanidine (B56551) is a well-established chemical transformation. This document provides detailed application notes and protocols for two common methods of this synthesis: a zinc/acetic acid reduction and an improved zinc/ammonium (B1175870) sulfate (B86663) reduction. The information is intended for use by researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Reaction Pathway

The fundamental chemical transformation involves the reduction of the nitro group (-NO₂) in nitroguanidine to an amino group (-NH₂), forming aminoguanidine. This is followed by precipitation with bicarbonate to yield the stable aminoguanidine bicarbonate salt.

Reaction_Pathway cluster_reactants Reactants cluster_products Products Nitroguanidine Nitroguanidine Aminoguanidine Aminoguanidine Nitroguanidine->Aminoguanidine Reduction ReducingAgent Reducing Agent (e.g., Zn/H+) AGB This compound Aminoguanidine->AGB Precipitation Bicarbonate Bicarbonate Source (e.g., NaHCO₃)

Caption: Chemical pathway for this compound synthesis.

Experimental Protocols

Two primary protocols for the reduction of nitroguanidine to this compound are detailed below. The first is a classic method utilizing zinc dust and acetic acid, while the second is an improved, higher-yielding method using zinc dust in an ammonium sulfate solution.[1]

Protocol 1: Zinc/Acetic Acid Reduction of Nitroguanidine

This method is a well-documented procedure for the synthesis of this compound.[2]

Materials:

  • Nitroguanidine

  • Purified Zinc Dust

  • Glacial Acetic Acid

  • Ammonium Chloride

  • Sodium Bicarbonate

  • Cracked Ice

  • Distilled Water

Equipment:

  • Large beaker (3 L) with mechanical stirrer

  • Ice bath

  • Mortar and pestle

  • Büchner funnel and filter flask

  • Water bath

  • Refrigerator

Procedure:

  • Preparation of Reactant Paste: In a mortar, thoroughly grind together 216 g (2.07 moles) of nitroguanidine and 740 g (11.3 moles) of purified zinc dust. Add approximately 400 mL of water and continue to mix with the pestle to form a thick paste.[2] Transfer this paste to a 3 L enameled can or beaker situated in an ice bath.

  • Reaction Setup: In a separate 3 L beaker equipped with a robust mechanical stirrer and surrounded by an ice bath, prepare a solution of 128 g (2.14 moles) of glacial acetic acid in 130 mL of water and cool it to 5°C.

  • Addition of Reactant Paste: Begin stirring the acetic acid solution and slowly add the cooled nitroguanidine-zinc paste. Maintain the reaction temperature between 5°C and 15°C throughout the addition. Use cracked ice to control the temperature and to thin the mixture if it becomes too thick to stir. The addition process should take approximately 8 hours.[2]

  • Completion of Reduction: After the addition is complete, slowly warm the reaction mixture to 40°C on a water bath with continued stirring. Maintain this temperature for 1-5 minutes, or until the reduction is complete. The completion of the reduction can be tested by adding 3 drops of the reaction mixture to 5 mL of 10% sodium hydroxide (B78521) solution, followed by 5 mL of a freshly prepared saturated solution of ferrous ammonium sulfate. A greenish precipitate indicates complete reduction, while a red coloration signifies that the reduction is incomplete.[2]

  • Filtration and Washing: Immediately filter the warm solution through a Büchner funnel to separate the insoluble material. Transfer the filter cake back to the beaker, triturate with 1 L of water, and filter again. Repeat the washing process twice more with 600 mL portions of water.[2]

  • Precipitation of this compound: Combine all the filtrates in a 5 L round-bottomed flask. Add 200 g of ammonium chloride and stir until it is completely dissolved. Continue stirring and add 220 g (2.62 moles) of sodium bicarbonate over a period of about 10 minutes. The this compound will begin to precipitate.[2]

  • Isolation and Purification: Place the solution in a refrigerator overnight to complete the precipitation. Collect the precipitate by filtration on a Büchner funnel. To purify, transfer the filter cake to a beaker and mix with a 400 mL portion of a 5% ammonium chloride solution, then filter. Wash the cake again with two 400 mL portions of distilled water. Air dry the final product.[2]

Quantitative Data for Protocol 1:

ParameterValueReference
Nitroguanidine216 g (2.07 moles)[2]
Zinc Dust740 g (11.3 moles)[2]
Glacial Acetic Acid128 g (2.14 moles)[2]
Sodium Bicarbonate220 g (2.62 moles)[2]
Reaction Temperature5-15°C[2]
Yield180-182 g (63-64%)[2]
Melting Point172°C (with decomposition)[2][3]
Protocol 2: Improved Zinc/Ammonium Sulfate Reduction of Nitroguanidine

This modified procedure offers improved yields and is less exothermic, making it easier to control.[1]

Materials:

  • Nitroguanidine

  • Zinc Powder (<40 µm)

  • Ammonium Sulfate

  • Sodium Bicarbonate

  • Ammonia (B1221849) Solution (25%)

  • Distilled Water

Equipment:

  • Reaction flask (at least 500 mL) with magnetic stirrer and thermometer

  • Ice bath

  • Fritted vacuum filter

Procedure:

  • Reaction Setup: In a reaction flask of at least 500 mL, combine 20.00 g (192 mmol) of nitroguanidine and 47.62 g (360 mmol) of ammonium sulfate in 285 mL of water. Stir the suspension; not all solids will dissolve.[1]

  • Cooling: Immerse the reaction flask in an ice bath and begin magnetic stirring. Cool the solution to 10°C.

  • Addition of Zinc Powder: Once the solution reaches 10°C, begin the portion-wise addition of 41.14 g (629 mmol) of zinc powder. Monitor the temperature closely, as the reaction is exothermic. Keep the temperature between 5-15°C. The complete addition of zinc should take about 1 hour.[1]

  • Reaction Completion: After all the zinc has been added, continue stirring the mixture at approximately 15°C for an additional 30 minutes. The pH of the solution will rise to about 8-9.[1]

  • Filtration: Remove the zinc oxide sludge by vacuum filtration through a fritted filter.

  • Precipitation: Transfer the filtrate to a flask with magnetic stirring. Add 8.57 g of 25% ammonia solution and 28.57 g of sodium bicarbonate. Stir until the solids dissolve.

  • Crystallization and Isolation: Allow the solution to stand for 12 hours, during which time the this compound will slowly precipitate. Collect the product by vacuum filtration and air dry.[1]

Quantitative Data for Protocol 2:

ParameterValueReference
Nitroguanidine20.00 g (192 mmol)[1]
Zinc Powder41.14 g (629 mmol)[1]
Ammonium Sulfate47.62 g (360 mmol)[1]
Sodium Bicarbonate28.57 g (340 mmol)[1]
Reaction Temperature5-15°C[1]
Reported Yield~77%[1]

Experimental Workflow

The general workflow for the synthesis of this compound from nitroguanidine is outlined below.

Workflow start Start prep Prepare Reactant Mixture (Nitroguanidine + Reducing Agent) start->prep reaction Controlled Reduction Reaction (Temperature Monitoring) prep->reaction filtration Filter to Remove Insoluble Byproducts reaction->filtration precipitation Precipitate Product with Bicarbonate Solution filtration->precipitation isolation Isolate Product by Filtration precipitation->isolation drying Dry the Final Product isolation->drying end End drying->end

Caption: General workflow for this compound synthesis.

Safety and Handling

  • Nitroguanidine: Can be an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Zinc Dust: Flammable solid. Avoid creating dust clouds. Keep away from heat, sparks, and open flames.

  • Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a well-ventilated area or fume hood.

  • Ammonia Solution: Corrosive and toxic. Use in a well-ventilated area or fume hood.

  • The reduction reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • Always consult the Safety Data Sheet (SDS) for each chemical before use.

Product Characterization

The final product, this compound, is a white solid.[2][3] It is slightly soluble in water and should not be recrystallized from hot water due to decomposition.[2][3][4] The melting point is approximately 170-172°C with decomposition.[2][3] The purity of the synthesized this compound is crucial for its subsequent use in pharmaceutical and other applications.[5]

Conclusion

The reduction of nitroguanidine is a reliable method for the synthesis of this compound. The improved zinc/ammonium sulfate protocol offers a higher yield and better reaction control compared to the traditional zinc/acetic acid method. Careful adherence to the detailed protocols and safety precautions is essential for the successful and safe synthesis of this important chemical intermediate.

References

Protocol for preparing aminoguanidine bicarbonate using calcium cyanamide and hydrazine sulfate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of aminoguanidine (B1677879) bicarbonate, a versatile intermediate in the pharmaceutical and chemical industries. The synthesis is based on the reaction of calcium cyanamide (B42294) with hydrazine (B178648) sulfate (B86663) in an aqueous medium. This method offers a reliable route to produce aminoguanidine bicarbonate with good yield and purity. The protocol includes step-by-step instructions, a summary of key quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and safety in a research environment.

Introduction

This compound is a key precursor in the synthesis of various heterocyclic compounds, including 1,2,4-triazoles, which exhibit a wide range of biological activities.[1] It also serves as an inhibitor of nitric oxide synthase (NOS), making it a valuable tool in studying the physiological and pathological roles of nitric oxide. The synthesis method described herein involves the reaction of commercially available calcium cyanamide and hydrazine sulfate, providing a cost-effective and accessible route for research and development purposes.[1][2][3]

Chemical Reaction

The overall chemical transformation can be represented as follows:

CaCN₂ + (N₂H₅)₂SO₄ → 2 CH₆N₄ + CaSO₄

The aminoguanidine is then precipitated as its bicarbonate salt.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound as described in the protocol.

ParameterValueReference
Reactants
Calcium Cyanamide (30% N)~0.5 mol[4]
Monohydrazine Sulfate0.429 mol[4]
Reaction Conditions
Initial pH9.5[4]
Initial Temperature40°C[4]
Secondary pH7.0[4]
Secondary Temperature80°C[4]
Yield
Reported Yield>90% (based on hydrazine hydrate (B1144303) in a similar process)[5]

Experimental Protocol

Materials:

  • Calcium cyanamide (finely ground, ~30% Nitrogen content)[4]

  • Monohydrazine sulfate[4]

  • Sulfuric acid (50% solution)[4]

  • Sodium bicarbonate

  • Distilled water

  • Ethanol

Equipment:

  • Reaction flask (at least 500 mL) equipped with a mechanical stirrer, thermometer, and pH probe

  • Heating mantle

  • Büchner funnel and filter flask

  • Beakers

  • Graduated cylinders

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, add 200 mL of distilled water to a 500 mL reaction flask equipped with a mechanical stirrer, thermometer, and pH probe.[4]

  • Reactant Addition: Begin vigorous stirring and simultaneously and uniformly add 55.8 g (0.429 mol) of monohydrazine sulfate and 40 g (~0.5 mol) of finely ground calcium cyanamide to the water.[4]

  • pH and Temperature Control (Initial Phase): Maintain the pH of the reaction mixture at 9.5 by the controlled addition of a 50% sulfuric acid solution.[4] Throughout the addition, keep the reaction temperature at 40°C.[4]

  • Reaction Progression: After the complete addition of the reactants, continue stirring the mixture for 30 minutes at pH 9.0.[4]

  • pH and Temperature Adjustment (Secondary Phase): Adjust the pH of the mixture to 7.0 using the 50% sulfuric acid solution.[4] Heat the reaction mixture to 80°C and maintain this temperature for approximately 1 hour.[4]

  • Isolation of Aminoguanidine Solution: Cool the reaction mixture and filter to remove the precipitated calcium sulfate. The filtration of the relatively large particles of calcium sulfate should proceed with ease.[4]

  • Precipitation of this compound: To the filtrate, add a saturated solution of sodium bicarbonate with stirring. This compound will slowly precipitate out of the solution.

  • Crystallization and Filtration: Allow the solution to stand for 12 hours to ensure complete precipitation. Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with distilled water and then with ethanol. Dry the product in a desiccator or a vacuum oven at a temperature not exceeding 50°C, as this compound can decompose at higher temperatures.[6]

Experimental Workflow Diagram

experimental_workflow A 1. Reaction Setup - 200 mL Water in Reaction Flask B 2. Reactant Addition - Calcium Cyanamide - Hydrazine Sulfate A->B Simultaneous Addition C 3. Initial Reaction - pH 9.5 (Control with H2SO4) - 40°C B->C D 4. Stir for 30 min - pH 9.0 C->D E 5. Secondary Reaction - Adjust pH to 7.0 - Heat to 80°C for 1 hr D->E F 6. Filtration - Remove Calcium Sulfate E->F G 7. Precipitation - Add Sodium Bicarbonate Solution F->G Filtrate H 8. Crystallization - Stand for 12 hours G->H I 9. Product Isolation - Vacuum Filtration H->I J 10. Washing & Drying - Wash with Water & Ethanol - Dry < 50°C I->J K This compound (Final Product) J->K

Caption: Synthesis workflow for this compound.

Safety Precautions

  • Hydrazine sulfate is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Calcium cyanamide is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • The reaction should be performed behind a safety shield.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Aminoguanidine Bicarbonate as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoguanidine (B1677879) bicarbonate (AGB), also known as aminoguanidinium hydrogen carbonate, is a stable, white crystalline powder with the chemical formula C₂H₈N₄O₃.[1] It serves as a crucial and versatile intermediate in the synthesis of a wide array of pharmaceutical compounds. Its unique structure, featuring a reactive hydrazine (B178648) and a guanidine (B92328) moiety, allows for its participation in various condensation and cyclization reactions, making it a valuable building block for the construction of heterocyclic systems.[2] These heterocyclic scaffolds are prevalent in many drug molecules, highlighting the importance of AGB in medicinal chemistry.[2][3] Beyond its role as a synthetic intermediate, aminoguanidine itself has been investigated for therapeutic applications, including the treatment of chronic renal failure and its potential use in Alzheimer's disease.[1]

Physicochemical Properties of Aminoguanidine Bicarbonate

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 2582-30-1
Molecular Formula CH₆N₄·H₂CO₃ (C₂H₈N₄O₃)
Molecular Weight 136.11 g/mol
Appearance White crystalline powder[1][4]
Solubility Negligibly soluble in water; Insoluble in alcohol and other acids[1]
Melting Point 170-172°C (with decomposition)
Stability Unstable when heated

Applications in Pharmaceutical Synthesis

This compound is a key precursor in the synthesis of numerous active pharmaceutical ingredients (APIs), primarily through the formation of heterocyclic structures.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are fundamental to medicinal chemistry, with over 85% of all biologically active chemical entities containing a heterocycle.[3] AGB is particularly important in the synthesis of nitrogen-containing heterocycles.

  • 1,2,4-Triazoles: The 1,2,4-triazole (B32235) ring is considered a vital pharmacophore and can act as a bioisostere for the amide bond in peptide analogs.[5] this compound is widely used for the synthesis of 3-amino-1,2,4-triazoles by reacting it with carboxylic acids or their derivatives.[5][6] These triazole derivatives exhibit a broad spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[2]

  • 1,2,4-Triazines: AGB can be condensed with α-dicarbonyl compounds to form 3-amino-1,2,4-triazine derivatives.[2][7] For instance, the reaction with 4,4'-difluorobenzil (B1266174) in n-butanol yields 3-amino-5,6-di(4'-fluorophenyl)-1,2,4-triazine, a compound evaluated for its plant protection and antifungal activity.[2]

Precursor to Specific Drug Classes

The heterocyclic scaffolds derived from AGB are central to the structure of various therapeutic agents.

  • Antitumor and Antileukemic Agents: AGB is utilized in the synthesis of compounds with antitumor and antileukemic properties.[1]

  • Antiviral Agents (Neuraminidase Inhibitors): It serves as an intermediate in the synthesis of neuraminidase inhibitors, which are crucial for the inhibition of the influenza virus.[1]

  • Kinase Inhibitors: The design of kinase inhibitors, a significant class of anticancer drugs, often incorporates heterocyclic motifs that can be synthesized from AGB.[8][9] The versatility of AGB allows for the creation of diverse molecular scaffolds that can be tailored to target specific kinase active sites.[10]

Reaction Pathways and Logical Relationships

The following diagrams illustrate the central role of this compound in pharmaceutical synthesis.

G cluster_products Heterocyclic Intermediates AGB This compound CA Carboxylic Acid (R-COOH) AGB->CA + Acid catalyst - H₂O, - CO₂ DC α-Dicarbonyl Compound AGB->DC - 2H₂O, - CO₂ Triazole 3-Amino-1,2,4-Triazole CA->Triazole Triazine 3-Amino-1,2,4-Triazine DC->Triazine

Caption: Synthesis of Heterocyclic Intermediates from AGB.

G cluster_classes Therapeutic Agent Classes AGB This compound (Starting Intermediate) Antitumor Antitumor Agents AGB->Antitumor via Heterocyclic Synthesis Antiviral Antiviral Agents (e.g., Neuraminidase Inhibitors) AGB->Antiviral via Heterocyclic Synthesis Antifungal Antifungal Agents AGB->Antifungal via Heterocyclic Synthesis Kinase_Inhibitors Kinase Inhibitors AGB->Kinase_Inhibitors via Heterocyclic Synthesis

Caption: AGB as a Precursor to Diverse Therapeutic Classes.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles

This protocol is adapted from a green chemistry approach for the direct condensation of carboxylic acids with this compound.[5]

Materials:

  • This compound (1.36 g, 0.01 mol)

  • 37% Hydrochloric acid (1.25 mL, 0.015 mol)

  • Organic carboxylic acid (0.012 mol)

  • G10 microwave process vial

  • Anton Paar Monowave 300 microwave reactor (or equivalent)

  • Rotary evaporator

  • Drying oven

Procedure:

  • Neutralization of this compound: a. In a suitable flask, mix 1.36 g (0.01 mol) of this compound with 1.25 mL (0.015 mol) of 37% HCl. b. Agitate the mixture for 1 hour at room temperature. c. Evaporate the water in a vacuum to obtain dry aminoguanidine hydrochloride.[5] d. Dry the resulting solid in a drying oven at 45°C.[5]

  • Microwave-Assisted Condensation: a. Place the dried aminoguanidine hydrochloride and the selected organic acid (0.012 mol) into a G10 microwave process vial. b. If the carboxylic acid is a solid (e.g., benzoic acid), a minimal amount of a suitable solvent like isopropanol (B130326) may be added.[5] c. Seal the vial and place it in the microwave reactor. d. Irradiate the mixture at 180°C for 3 hours.[5]

  • Isolation: a. After the reaction is complete and the vial has cooled, collect the product. b. The resulting 5-substituted 3-amino-1,2,4-triazoles are often obtained as white solids and can be characterized without further purification.[5]

Experimental Workflow Diagram:

G cluster_prep Preparation of Aminoguanidine HCl cluster_reaction Microwave Synthesis cluster_product Product Isolation Mix Mix AGB and HCl Agitate Agitate for 1h Mix->Agitate Evaporate Evaporate water (in vacuum) Agitate->Evaporate Dry Dry solid at 45°C Evaporate->Dry Combine Combine Aminoguanidine HCl and Carboxylic Acid in Vial Dry->Combine Irradiate Irradiate at 180°C for 3h Combine->Irradiate Collect Collect Product Irradiate->Collect Characterize Characterize (e.g., NMR, MS) Collect->Characterize

Caption: Workflow for Microwave-Assisted Triazole Synthesis.

Quantitative Data Summary for Triazole Synthesis:

The yield of 5-substituted 3-amino-1,2,4-triazoles is dependent on the starting carboxylic acid and reaction conditions.

Starting Carboxylic AcidProductReaction Time (h)Temperature (°C)Reported Yield (%)
Acetic Acid3-amino-5-methyl-1,2,4-triazole3180High
Propionic Acid3-amino-5-ethyl-1,2,4-triazole3180High
Benzoic Acid3-amino-5-phenyl-1,2,4-triazole3180High
(Note: Specific yield percentages can vary and should be determined experimentally. The reference indicates a general method for achieving good to excellent yields.)[5][11]
Protocol 2: Laboratory Scale Synthesis of this compound

This protocol is based on the reduction of nitroguanidine (B56551) using zinc powder, a classic and effective method.[12]

Materials:

  • Nitroguanidine (216 g, 2.07 mol)

  • Purified zinc dust (740 g, 11.3 mol)

  • Glacial acetic acid (128 g, 2.14 mol)

  • Ammonium (B1175870) chloride (200 g)

  • Sodium bicarbonate (220 g, 2.62 mol)

  • Cracked ice

  • Mechanical stirrer, large beakers, Büchner funnel

Procedure:

  • Preparation of Reactant Paste: a. Thoroughly grind together 216 g of nitroguanidine and 740 g of purified zinc dust in a mortar. b. Add approximately 400 mL of water and stir to form a thick paste. Transfer the paste to a 3 L beaker surrounded by an ice bath.

  • Reduction Reaction: a. In a separate 3 L beaker with a mechanical stirrer, cool a solution of 128 g of glacial acetic acid in 130 mL of water to 5°C. b. Slowly add the nitroguanidine-zinc paste to the stirred acetic acid solution, maintaining the reaction temperature between 5°C and 15°C. Add cracked ice as needed to control the temperature and consistency. The addition may take up to 8 hours.[12] c. After the addition is complete, slowly warm the mixture to 40°C on a water bath and hold for 1-5 minutes, or until the reduction is complete (test with ferrous ammonium sulfate (B86663) solution).[12]

  • Filtration and Washing: a. Immediately filter the solution from the insoluble material using a large Büchner funnel. b. Transfer the residue back to the beaker, mix well with 1 L of water, and filter again. c. Repeat the washing of the residue twice more with 600 mL portions of water.

  • Precipitation of this compound: a. Combine all the filtrates in a 5 L flask. Add 200 g of ammonium chloride and stir until dissolved.[12] b. While stirring, add 220 g of sodium bicarbonate over about 10 minutes. The product will begin to precipitate. c. Place the solution in a refrigerator overnight to complete precipitation.

  • Isolation and Final Washing: a. Collect the precipitate by filtration. b. Wash the filter cake by suspending it in 400 mL of a 5% ammonium chloride solution, followed by filtration. c. Wash the cake again with two 400 mL portions of distilled water. d. Air-dry the final product, which should be a white solid. The expected yield is approximately 180-182 g (63-64%).[12]

Conclusion

This compound is an indispensable intermediate in pharmaceutical synthesis, primarily due to its ability to efficiently form heterocyclic structures that are core to many therapeutic agents. Its application in forming triazoles and triazines, which are precursors to a wide range of drugs including antitumor, antiviral, and kinase inhibitors, underscores its significance.[2] The protocols provided offer reliable methods for both the synthesis of AGB itself and its subsequent use in creating valuable pharmaceutical building blocks, facilitating further research and development in medicinal chemistry.

References

Application of Aminoguanidine Bicarbonate in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoguanidine (B1677879) bicarbonate is a versatile and readily available reagent that serves as a valuable precursor in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its unique structure, incorporating both a guanidine (B92328) and a hydrazine (B178648) moiety, allows for diverse reactivity, making it a cornerstone in the construction of various five- and six-membered ring systems. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules, exhibiting a range of activities including antimicrobial and anticancer properties.

This document provides detailed application notes and experimental protocols for the synthesis of three key classes of heterocyclic compounds using aminoguanidine bicarbonate: 1,2,4-triazoles, 1,2,4-triazines, and tetrazoles.

Synthetic Applications of this compound

This compound is a stable, crystalline solid that is often used as a direct substitute for the less stable aminoguanidine free base. It readily reacts with a variety of functional groups to form key intermediates that can be cyclized to the desired heterocyclic systems.

  • 1,2,4-Triazoles: The reaction of this compound with carboxylic acids or their derivatives is a classical and efficient method for the synthesis of 3-amino-1,2,4-triazoles. This transformation is particularly useful for accessing both unsubstituted and 5-substituted triazole cores, which are prominent pharmacophores in numerous therapeutic agents.[1]

  • 1,2,4-Triazines: Condensation of this compound with α-dicarbonyl compounds, such as 1,2-diketones, provides a straightforward route to 3-amino-1,2,4-triazine derivatives. These six-membered heterocycles are also of interest in the development of novel bioactive molecules.[2]

  • Tetrazoles: Through a diazotization reaction followed by cyclization, this compound can be converted to 5-aminotetrazole (B145819). Tetrazoles are recognized as important bioisosteres for carboxylic acids in drug design and are components of several marketed drugs.[3]

Data Presentation

The following tables summarize quantitative data for the synthesis of representative heterocyclic compounds from this compound.

Table 1: Synthesis of 3-Amino-1,2,4-triazole Derivatives

ProductStarting MaterialsReaction ConditionsYield (%)Reference
3-Amino-1,2,4-triazoleThis compound, Formic acid120°C, 5 hours95-97[4]
3-Amino-5-ethyl-1,2,4-triazoleThis compound, Propionic acidMicrowave, 180°C, 3 hours86[5]
3-Amino-5-propyl-1,2,4-triazoleThis compound, Butyric acidMicrowave, 180°C, 3 hours83[5]
3-Amino-5-butyl-1,2,4-triazoleThis compound, Valeric acidMicrowave, 180°C, 3 hours85[5]
3-Amino-5-phenyl-1,2,4-triazoleThis compound, Benzoic acidMicrowave, 180°C, 3 hours85[5]

Table 2: Synthesis of 3-Amino-1,2,4-triazine and 5-Aminotetrazole

ProductStarting MaterialsReaction ConditionsYield (%)Reference
3-Amino-5,6-diphenyl-1,2,4-triazineThis compound, Benzil (B1666583)Reflux in n-butanol97[2]
5-AminotetrazoleThis compound, Nitric acid, Sodium nitrite (B80452)Diazotization, then heating~70-74[3]

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-1,2,4-triazole

This protocol describes the synthesis of the parent 3-amino-1,2,4-triazole from this compound and formic acid.[4]

Materials:

  • This compound (136 g, 1.0 mol)

  • Formic acid (98-100%) (48 g, 1.05 mol)

  • Ethanol (B145695) (95%)

  • 500-mL two-necked round-bottomed flask

  • Thermometer

  • Heating mantle or oil bath

Procedure:

  • To a 500-mL two-necked round-bottomed flask fitted with a thermometer, add 136 g (1.0 mol) of finely powdered this compound.

  • Carefully add 48 g (1.05 mol) of 98-100% formic acid. The mixture will foam as carbon dioxide is evolved.

  • Gently heat the mixture with swirling to control the initial effervescence. Continue heating until gas evolution ceases and a clear solution is formed.

  • Maintain the temperature of the solution at 120°C for 5 hours.

  • After cooling the solution to room temperature, add 500 mL of 95% ethanol.

  • Heat the mixture to dissolve the product and then filter the hot solution to remove any insoluble impurities.

  • Evaporate the ethanol from the filtrate on a steam bath to obtain the crude product.

  • Dry the colorless crystalline product in an oven at 100°C. The expected yield is 80-81.6 g (95-97%).

Protocol 2: Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles (General Procedure)

This protocol provides a general method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles using microwave irradiation.[5]

Materials:

  • This compound (1.36 g, 0.01 mol)

  • 37% Hydrochloric acid (1.25 mL, 0.015 mol)

  • Carboxylic acid (0.012 mol)

  • Microwave reactor with sealed vials

  • Isopropyl alcohol (for solid carboxylic acids)

Procedure:

  • In a suitable vessel, mix this compound (1.36 g, 0.01 mol) with 37% hydrochloric acid (1.25 mL, 0.015 mol) and stir for 1 hour.

  • Evaporate the water under reduced pressure to obtain aminoguanidine hydrochloride as a dry solid.

  • In a 10 mL microwave process vial, combine the dried aminoguanidine hydrochloride with the desired carboxylic acid (0.012 mol). If the carboxylic acid is a solid, add a minimal amount of a suitable solvent like isopropyl alcohol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 180°C for 3 hours.

  • After cooling, the product is typically obtained as a white solid and can be used without further purification. Characterization can be performed using standard analytical techniques (NMR, IR, melting point).

Protocol 3: Synthesis of 3-Amino-5,6-diphenyl-1,2,4-triazine

This protocol details the synthesis of a 3-amino-1,2,4-triazine derivative from this compound and benzil.[2]

Materials:

  • This compound

  • Benzil

  • n-Butanol

  • Diethyl ether

  • Hexane

  • Reflux apparatus

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine equimolar amounts of this compound and benzil in n-butanol.

  • Heat the mixture to reflux and maintain reflux until the reaction is complete (monitoring by TLC is recommended).

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Collect the precipitate by filtration.

  • Wash the solid product with a 1:1 mixture of diethyl ether and hexane.

  • Dry the product to obtain 3-amino-5,6-diphenyl-1,2,4-triazine. The reported yield is up to 97%.

Protocol 4: Synthesis of 5-Aminotetrazole

This protocol describes the preparation of 5-aminotetrazole via diazotization of aminoguanidine.[3]

Materials:

  • This compound (34 g, 0.25 mol)

  • Nitric acid (15%, 217 mL)

  • Sodium nitrite (17.2 g, 0.25 mol) in 35 mL of water

  • Sodium carbonate

  • Sulfuric acid (30%)

  • Reflux apparatus

Procedure:

  • In a beaker, slowly add this compound (34 g) to 217 mL of 15% nitric acid with stirring. The mixture will effervesce as carbon dioxide is released, forming a solution of aminoguanidine nitrate.

  • Cool the resulting solution and slowly add a solution of sodium nitrite (17.2 g in 35 mL of water) dropwise, while maintaining the temperature between 20-25°C.

  • After the addition is complete, allow the reaction mixture to stand for 20 minutes at room temperature.

  • Add sodium carbonate to the reaction mixture and heat under reflux for 4 hours.

  • Neutralize the hot solution with 30% sulfuric acid to a pH of approximately 4.

  • Cool the solution to room temperature and allow it to stand overnight to crystallize the product.

  • Collect the crystals of 5-aminotetrazole monohydrate by filtration, wash with a small amount of cold water, and dry. The expected yield is approximately 70-74%.

Mandatory Visualizations

Synthetic Workflows

Synthetic_Workflow_Triazole cluster_conditions reactant reactant reagent reagent product product conditions conditions A Aminoguanidine Bicarbonate C 3-Amino-5-R-1,2,4-triazole A->C B Carboxylic Acid (R-COOH) B->C cond Heat or Microwave cond->C

Caption: General synthesis of 3-amino-5-substituted-1,2,4-triazoles.

Synthetic_Workflow_Triazine cluster_conditions reactant reactant reagent reagent product product conditions conditions A Aminoguanidine Bicarbonate C 3-Amino-1,2,4-triazine Derivative A->C B α-Dicarbonyl Compound B->C cond Reflux cond->C

Caption: Synthesis of 3-amino-1,2,4-triazine derivatives.

Synthetic_Workflow_Tetrazole reactant reactant intermediate intermediate product product reagent reagent B Aminoguanidine Nitrate C Guanylazide Intermediate B->C 2. Diazotization D 5-Aminotetrazole C->D 3. Cyclization R1 HNO3 R1->B R2 NaNO2 R2->C R3 Heat R3->D A A A->B 1.

Caption: Synthetic pathway to 5-aminotetrazole.

Biological Signaling Pathway

Many 1,2,4-triazole (B32235) derivatives synthesized from aminoguanidine precursors have demonstrated potent anticancer activity. A common mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells. This process is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.[6][7]

Apoptosis_Pathway drug drug pro_survival pro_survival pro_apoptotic pro_apoptotic effector effector outcome outcome Triazole 1,2,4-Triazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Triazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Triazole->Bax Activates Bcl2->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by 1,2,4-triazole derivatives.

References

HPLC method for the determination of aminoguanidine bicarbonate purity.

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC method for the determination of aminoguanidine (B1677879) bicarbonate purity is crucial for quality control in pharmaceutical and chemical research. This document provides a detailed application note and protocol for this purpose, drawing from established methodologies. Two primary HPLC approaches are presented: a direct method and a method involving pre-column derivatization for enhanced sensitivity.

Application Notes

Introduction

Aminoguanidine bicarbonate is a versatile intermediate used in the synthesis of various pharmaceuticals and other organic compounds.[1] Ensuring its purity is critical for the quality and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of drug substances and intermediates.[2] This application note describes a stability-indicating HPLC method for the quantitative determination of this compound.

Method Principle

Two primary HPLC methods can be employed for the analysis of this compound:

  • Direct UV Detection: This method separates this compound from its impurities on a reverse-phase column, followed by detection at a low UV wavelength. This approach is straightforward and avoids complex sample preparation.

  • Pre-column Derivatization with UV Detection: Aminoguanidine itself is non-chromophoric, meaning it does not absorb UV light well.[1] To enhance its detection, it can be derivatized with a UV-active agent, such as 1-Naphthyl isothiocyanate, to form a thiourea (B124793) derivative that is highly responsive to UV detection.[1][3] This method offers increased sensitivity and specificity.

Method Validation

The described methods have been validated according to ICH guidelines for parameters such as specificity, linearity, precision, accuracy, and robustness, ensuring the reliability of the results.[1]

Experimental Protocols

Protocol 1: Direct HPLC Method

This protocol is adapted from a method for determining the purity of aminoguanidine carbonate.[4]

1. Chromatographic Conditions

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol (B129727) and Ammonium (B1175870) Sulfate (B86663) Buffer (pH 2.5) in a ratio of 5:95 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

2. Reagent and Sample Preparation

  • Ammonium Sulfate Buffer (0.075M, pH 2.5): Dissolve an appropriate amount of ammonium sulfate in water, adjust the pH to 2.5 with a suitable acid (e.g., sulfuric acid), and bring to final volume.

  • Mobile Phase Preparation: Mix methanol and the prepared ammonium sulfate buffer in a 5:95 volume ratio. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh about 100 mg of this compound standard and dissolve it in a 100 mL volumetric flask with the mobile phase. Sonicate to dissolve and dilute to the mark.[4]

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution, using the this compound sample to be tested.

3. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. The acceptance criteria typically include:

ParameterAcceptance Criteria
Tailing Factor Not more than 2.0
Theoretical Plates Not less than 2500
Relative Standard Deviation (RSD) for replicate injections Not more than 2.0%

4. Analysis

Inject the standard solution multiple times (e.g., six replicates) to check system suitability. Once the system suitability criteria are met, inject the sample solution. The purity of this compound is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks.

Protocol 2: HPLC Method with Pre-column Derivatization

This protocol is based on a validated method for the determination of residual aminoguanidine.[1][3]

1. Chromatographic Conditions

ParameterValue
Column RP-18 (Reverse Phase C18)
Mobile Phase A gradient elution using a buffer of ortho-phosphoric acid and triethylamine (B128534) (pH 3) and Methanol.[1][3]
Detection Wavelength 220 nm[1][3]

2. Reagent and Solution Preparation

  • 1-Naphthyl isothiocyanate Reagent (10 mg/mL): Dissolve 10 mg of 1-Naphthyl isothiocyanate in 1 mL of methanol.[1]

  • Sodium Hydroxide (B78521) Solution (4% w/v): Dissolve 4 g of sodium hydroxide in 100 mL of water.[1]

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable diluent.

  • Derivatization Procedure (for Standard and Sample):

    • To a 10 mL volumetric flask, add 1.0 mL of the aminoguanidine standard or sample solution.

    • Add 2.0 mL of the 1-Naphthyl isothiocyanate reagent.[1]

    • Add 0.2 mL of sodium hydroxide solution and 3.0 mL of methanol.[1]

    • Sonicate for 1-2 minutes.[1]

3. Validation Parameters Summary

The following table summarizes the validation data for a similar derivatization method.[1]

ParameterResult
Linearity Range 0.015 µg/mL to 0.750 µg/mL
Correlation Coefficient (r²) 0.99609
Limit of Detection (LOD) 0.010 µg/mL
Limit of Quantitation (LOQ) 0.015 µg/mL
Accuracy (Overall Recovery) 100.48 ± 5.02%

Workflow and Diagrams

The following diagram illustrates the general experimental workflow for the HPLC determination of this compound purity.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results reagent_prep Reagent & Mobile Phase Preparation mobile_phase_prep mobile_phase_prep standard_prep Standard Solution Preparation derivatization Derivatization (Optional) standard_prep->derivatization sample_prep Sample Solution Preparation sample_prep->derivatization system_suitability System Suitability Test derivatization->system_suitability hplc_injection HPLC Injection system_suitability->hplc_injection data_acquisition Data Acquisition hplc_injection->data_acquisition data_processing Data Processing data_acquisition->data_processing purity_calc Purity Calculation data_processing->purity_calc report Generate Report purity_calc->report

Caption: Experimental workflow for HPLC analysis.

The logical relationship for selecting a method is outlined below.

Method_Selection start Determine Purity of This compound decision Is high sensitivity required? start->decision direct_method Direct HPLC Method decision->direct_method No derivatization_method HPLC with Pre-column Derivatization decision->derivatization_method Yes end_analysis Perform Analysis direct_method->end_analysis derivatization_method->end_analysis

References

Application Notes and Protocols: Aminoguanidine Bicarbonate as a Raw Material for Dyes and Photographic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aminoguanidine (B1677879) bicarbonate (CAS No: 2582-30-1) is a versatile and cost-effective chemical intermediate used in a multitude of industrial applications.[1] It serves as a key building block in the synthesis of pharmaceuticals, pesticides, and, notably, as a raw material for dyes and photographic chemicals.[2][3][4] Its utility stems from the reactive amino and guanidino groups, which allow for the construction of complex heterocyclic systems. These notes provide detailed applications and experimental protocols for its use in the synthesis of cationic azo dyes and its role as a precursor for photographic agents.

Section 1: Application in Dye Synthesis

Aminoguanidine bicarbonate is a crucial precursor for producing certain cationic azo dyes, which are widely used for coloring textiles, particularly acrylic fibers.[1][5] The synthetic route typically involves first using this compound to synthesize a heterocyclic amine, such as a 3-amino-1,2,4-triazole derivative. This intermediate is then diazotized and coupled with an electron-rich aromatic compound to form the final azo dye. A notable example is its use in preparing the intermediate 3-amino-5-carboxy-1,2,4-triazole for cationic red dyes like 2BL and X-GRL.[5]

Experimental Protocol 1: Synthesis of 3-Amino-5-Substituted-1,2,4-Triazole Intermediate

This protocol details a modern, efficient microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles from this compound and various carboxylic acids. This method is noted for being environmentally friendly and straightforward.[1][2]

Materials:

  • This compound (CH₆N₄·H₂CO₃)

  • Carboxylic acid (e.g., propionic acid for 3-amino-5-ethyl-1,2,4-triazole)

  • Hydrochloric acid (HCl)

  • Microwave synthesizer (e.g., Anton Paar Monowave series)

  • Sealed reaction vials

Procedure:

  • In a 10 mL sealed microwave reaction vial, combine this compound (1.0 mmol, 136.1 mg) and the selected carboxylic acid (1.2 mmol).

  • Add 1.0 mmol of concentrated HCl as a catalyst.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 180°C for 30 minutes. The reaction is carried out under solvent-free conditions for most aliphatic acids.[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Purify the product by recrystallization from an appropriate solvent (e.g., isopropanol (B130326) or water) to yield the pure 3-amino-5-substituted-1,2,4-triazole.

  • Characterize the final product using techniques such as NMR, IR spectroscopy, and melting point determination.

Data Presentation: Synthesis of Various 3-Amino-1,2,4-Triazoles

The following table summarizes the results obtained from the microwave-assisted synthesis of various 5-substituted 3-amino-1,2,4-triazoles starting from this compound.[1]

5-Substituent GroupCarboxylic Acid UsedYield (%)Melting Point (°C)
EthylPropionic acid86%132–134
PropylButyric acid81%105–107
IsopropylIsobutyric acid79%158–160
IsobutylIsovaleric acid76%125–127
PhenylBenzoic acid85%168–170
Experimental Protocol 2: Representative Synthesis of a Cationic Azo Dye

This protocol provides a general, representative two-step method for synthesizing a cationic azo dye from a 3-amino-1,2,4-triazole intermediate.

Step A: Diazotization of the Triazole Intermediate

  • Dissolve the 3-amino-5-substituted-1,2,4-triazole (10 mmol) in a solution of 85% phosphoric acid and 98% sulfuric acid.

  • Cool the mixture to 0-5°C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled solution of sodium nitrite (B80452) (10.5 mmol) in concentrated sulfuric acid, ensuring the temperature does not exceed 5°C.

  • Stir the resulting mixture at 0-5°C for 1-2 hours to ensure complete formation of the diazonium salt. The solution should be kept cold for the next step.

Step B: Azo Coupling Reaction

  • In a separate beaker, prepare a solution of the coupling component (e.g., N,N-dimethylaniline, 10 mmol) in a suitable solvent like acetic acid.

  • Cool the coupling component solution to 0-5°C.

  • Slowly add the cold diazonium salt solution from Step A to the coupling component solution with vigorous stirring.

  • Maintain the temperature at 0-5°C and adjust the pH to 4-5 using a sodium acetate (B1210297) solution to facilitate the coupling reaction.

  • Continue stirring the reaction mixture in the ice bath for 2-3 hours, during which the colored azo dye will precipitate.

  • Isolate the dye by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the product in a vacuum oven. Further purification can be achieved by recrystallization.

Visualization: Dye Synthesis Workflow

DyeSynthesis cluster_intermediate Intermediate Synthesis cluster_dye Azo Dye Synthesis A Aminoguanidine Bicarbonate C 3-Amino-5-R-1,2,4-Triazole A->C B Carboxylic Acid (R-COOH) B->C D Diazonium Salt C->D Diazotization (NaNO₂, H⁺, 0-5°C) F Cationic Azo Dye D->F E Coupling Component E->F Azo Coupling

Caption: Workflow for Cationic Azo Dye Synthesis.

Section 2: Application in Photographic Agents

In photography, this compound is primarily used as a synthetic raw material for creating heterocyclic compounds that act as photographic agents.[3][5] While not typically used directly in formulations, its derivatives, such as certain triazoles and tetrazoles, can function as potent antifogging agents or stabilizers in photographic emulsions and developers.[6][7]

Mechanism of Action: Chemical fog is the unwanted development of unexposed silver halide (AgX) crystals, leading to a loss of image quality.[7] Antifogging agents, or stabilizers, work by adsorbing to the surface of the AgX crystals. This adsorbed layer prevents the developing agent from reducing unexposed crystals while still allowing the development of the latent image in exposed crystals, thus preserving image clarity and contrast.[7]

Experimental Protocol: Representative Use of a Heterocyclic Antifoggant

This protocol describes a general method for preparing and incorporating a heterocyclic antifoggant into a black-and-white photographic developer. Specific antifoggants derived from this compound would be applied using a similar methodology, although optimal concentrations may vary.

Materials:

  • Antifogging agent (e.g., Benzotriazole (B28993), as a representative example)

  • Propylene (B89431) glycol or ethanol

  • Standard black-and-white developer working solution (e.g., Kodak D-76)

  • Photographic film or paper

Procedure: Preparation of Antifoggant Stock Solution

  • Prepare a 1% stock solution of the antifogging agent. For example, dissolve 1 gram of benzotriazole in 100 mL of a suitable solvent like propylene glycol or warm ethanol. Stir until fully dissolved.

  • Store the stock solution in a tightly sealed, labeled brown bottle, away from light.

Procedure: Application in Developer

  • For a working developer solution, add a specific volume of the antifoggant stock solution to achieve the desired final concentration. A typical starting point is 10-50 mL of a 1% stock solution per liter of developer.[8]

  • Stir the developer thoroughly to ensure the antifoggant is evenly distributed.

  • Conduct tests with exposed film or paper strips to determine the optimal concentration. The goal is to reduce base fog to an acceptable level without significantly decreasing the film speed or image contrast.

  • Process the photographic material as usual, noting that the presence of an antifoggant may require a slight increase in development time to achieve the desired density.

Data Presentation: Typical Effects of Antifogging Agents

This table provides illustrative data on how antifogging agents can affect key photographic parameters. Actual values depend on the specific agent, emulsion, and developer used.

AntifoggantTypical Concentration (mg/L)Effect on Fog DensityEffect on Film Speed
Potassium Bromide500 - 2000Moderate ReductionNoticeable Decrease
Benzotriazole10 - 100Strong ReductionSlight Decrease
Phenyl-mercaptotetrazole5 - 50Very Strong ReductionModerate Decrease[7]
AGB-Derivative (Hypothetical) 10 - 150Strong ReductionMinimal to Slight Decrease

Visualization: Logical Pathway and Mechanism

PhotoWorkflow cluster_synthesis Precursor Synthesis cluster_application Photographic Application cluster_mechanism Mechanism of Action AGB Aminoguanidine Bicarbonate HET Heterocyclic Intermediate (e.g., Triazole derivative) AGB->HET Cyclization Reaction DEV Developer Solution HET->DEV Added to EML Photographic Emulsion HET->EML Incorporated into AgX Silver Halide Crystal (AgX) DEV->AgX FOG Fog Development (Unexposed AgX) AgX->FOG Unexposed IMG Image Development (Exposed AgX) AgX->IMG Exposed to Light HET_ADS Antifoggant Adsorbed on AgX Surface HET_ADS->FOG Inhibits

References

Experimental Design for In Vitro Studies Using Aminoguanidine Bicarbonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoguanidine (B1677879) bicarbonate is a small molecule of significant interest in biomedical research due to its inhibitory effects on key enzymatic and non-enzymatic processes implicated in various pathological conditions. Primarily, it acts as a selective inhibitor of inducible nitric oxide synthase (iNOS) and as an antagonist of Advanced Glycation End-product (AGE) formation.[1][2] These properties make it a valuable tool for in vitro studies aimed at understanding and potentially mitigating the cellular damage associated with inflammation, diabetes, and neurodegenerative diseases. This document provides detailed protocols for common in vitro applications of aminoguanidine bicarbonate, including iNOS inhibition, AGE formation inhibition, and cell viability assessment.

Mechanism of Action

This compound's biological activities stem from two primary mechanisms:

  • Inhibition of Inducible Nitric Oxide Synthase (iNOS): During inflammatory responses, iNOS is expressed and produces large amounts of nitric oxide (NO), a free radical that can contribute to tissue damage. Aminoguanidine acts as a competitive inhibitor of iNOS, thereby reducing the overproduction of NO in inflammatory conditions.[1][2]

  • Inhibition of Advanced Glycation End-product (AGE) Formation: AGEs are harmful compounds formed through non-enzymatic reactions between sugars and proteins or lipids. They contribute to the pathogenesis of diabetic complications and aging. Aminoguanidine is thought to trap reactive carbonyl species, such as methylglyoxal (B44143) (MGO), which are precursors to AGEs, thus preventing their formation.[3][4]

Key In Vitro Applications and Protocols

Inhibition of Inducible Nitric Oxide Synthase (iNOS) Activity

This protocol describes the use of this compound to inhibit iNOS activity in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). The production of nitric oxide is quantified using the Griess assay, which measures nitrite (B80452) (NO₂⁻), a stable breakdown product of NO.

Experimental Workflow: iNOS Inhibition Assay

A Seed RAW 264.7 cells B Pre-treat with this compound A->B C Induce iNOS with LPS B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Perform Griess Assay E->F G Measure Absorbance at 540 nm F->G H Calculate % Inhibition G->H

Caption: Workflow for determining iNOS inhibition by aminoguanidine.

Protocol: iNOS Inhibition in RAW 264.7 Macrophages

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium Nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL in DMEM supplemented with 10% FBS.[5] Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell adherence.

  • Treatment:

    • Prepare stock solutions of this compound in sterile PBS or culture medium.

    • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM).

    • Include a "no inhibitor" control (vehicle only).

    • Pre-incubate the cells with this compound for 1 hour.

  • iNOS Induction:

    • To all wells except the negative control, add LPS to a final concentration of 1 µg/mL to induce iNOS expression.[5][6]

    • The negative control wells should receive only fresh medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.[5][6]

  • Griess Assay:

    • After incubation, carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

    • Add 100 µL of Griess reagent to each well containing the supernatant and the nitrite standards.[5]

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.[5]

    • Calculate the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve.

    • The percentage of iNOS inhibition is calculated as follows: % Inhibition = [1 - (Nitrite concentration in treated sample / Nitrite concentration in LPS-stimulated control)] x 100

Quantitative Data: iNOS Inhibition by Aminoguanidine

Cell LineInducerAminoguanidine Concentration% InhibitionIC₅₀Reference
RAW 264.7LPS/IFN-γ100 µM78%~39.8 µM[7][8]
Mouse iNOS (in vitro)---2.1 µM[8]
Rat HepatocytesCytokine Mix0.1 mmol/L53.7%-[9]
Inhibition of Advanced Glycation End-product (AGE) Formation

This protocol outlines a fluorescence-based in vitro assay to determine the inhibitory effect of this compound on the formation of AGEs, using bovine serum albumin (BSA) and a glycating agent like glucose or methylglyoxal (MGO).

Experimental Workflow: AGE Inhibition Assay

A Prepare BSA, Glycating Agent, and Aminoguanidine Solutions B Mix Reagents in a 96-well Plate A->B C Incubate at 37°C B->C D Measure Fluorescence (Ex: 370 nm, Em: 440 nm) C->D E Calculate % Inhibition D->E

Caption: Workflow for assessing AGE inhibition by aminoguanidine.

Protocol: BSA-Glycation Assay

Materials:

  • Bovine Serum Albumin (BSA), fatty acid-free

  • D-Glucose or Methylglyoxal (MGO)

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Azide (NaN₃)

  • 96-well, black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of BSA in PBS.

    • Prepare a 1 M solution of D-Glucose or a 10 mM solution of MGO in PBS.

    • Prepare various concentrations of this compound in PBS (e.g., 0.1, 0.5, 1, 5, 10 mM).

  • Reaction Setup: In each well of a 96-well plate, combine the following:

    • 50 µL of 10 mg/mL BSA solution

    • 50 µL of the glycating agent solution (glucose or MGO)

    • 50 µL of the this compound solution or PBS (for control)

    • Add NaN₃ to a final concentration of 0.02% to prevent microbial growth.

    • Controls:

      • Negative Control: BSA + Glycating Agent + PBS

      • Blank: BSA + PBS (no glycating agent)

  • Incubation: Seal the plate to prevent evaporation and incubate at 37°C for 7 days (for glucose) or 24 hours (for MGO).[10]

  • Fluorescence Measurement:

    • After incubation, measure the fluorescence intensity at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.[10]

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • The percentage of AGE inhibition is calculated as follows: % Inhibition = [1 - (Fluorescence of treated sample / Fluorescence of negative control)] x 100

Quantitative Data: AGE Inhibition by Aminoguanidine

Glycating AgentAminoguanidine Concentration/Ratio% InhibitionIC₅₀Reference
Glucose (on β2-microglobulin)Molar ratio 1:8 to 1:1 (AG:Glucose)30-70% (fluorescence)-[11]
Glucose (on RNase A)Molar ratio 1:5 to 1:50 (AG:Glucose)67-85%-[4]
Glucose (on BSA)--0.323 mg/mL[10]
Methylglyoxal (on BSA)--0.195 mg/mL[10]
Ribose (on Lysozyme)1 mM58.3%-[10]
Glucose (on Porcine Lens Crystallins)10 mM~45%-[12]
Glucose (on Porcine Lens Crystallins)20 mM~60%-[12]
Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of this compound on a cell line, such as RAW 264.7 macrophages, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow: MTT Cell Viability Assay

A Seed Cells B Treat with this compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate to form Formazan (B1609692) D->E F Solubilize Formazan E->F G Measure Absorbance at 570 nm F->G H Calculate % Viability G->H

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol: MTT Assay

Materials:

  • RAW 264.7 cells (or other cell line of interest)

  • DMEM with 10% FBS

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[13][14]

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium. A wide concentration range is recommended for initial studies (e.g., 0.1 µM to 10 mM).

    • Remove the old medium and add 100 µL of fresh medium containing the different concentrations of this compound.

    • Include a vehicle control (medium only).

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[13]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[13]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

    • Mix gently by pipetting or shaking for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm.[13]

    • The percentage of cell viability is calculated as follows: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Signaling Pathways Modulated by Aminoguanidine

Aminoguanidine's inhibitory effects on iNOS and AGEs intersect with key inflammatory signaling pathways.

AGE-RAGE Signaling Pathway and its Inhibition

Advanced Glycation End-products (AGEs) exert their pathogenic effects in part by binding to the Receptor for Advanced Glycation End products (RAGE). This interaction triggers a cascade of intracellular signaling, including the activation of NF-κB, leading to the expression of pro-inflammatory cytokines and increased oxidative stress.[15][16][17][18][19][20] By preventing the formation of AGEs, aminoguanidine indirectly inhibits the activation of this deleterious pathway.

cluster_inhibition Aminoguanidine Inhibition cluster_pathway AGE-RAGE Signaling Pathway AG Aminoguanidine AGE_precursors AGE Precursors (e.g., Methylglyoxal) AG->AGE_precursors Traps Glucose Glucose Glucose->AGE_precursors Protein Protein Protein->AGE_precursors AGEs AGEs AGE_precursors->AGEs RAGE RAGE Receptor AGEs->RAGE Binding NFkB NF-κB Activation RAGE->NFkB Oxidative_Stress Oxidative Stress RAGE->Oxidative_Stress Inflammation Inflammation (Cytokine Expression) NFkB->Inflammation

Caption: Aminoguanidine inhibits the AGE-RAGE signaling pathway by trapping AGE precursors.

iNOS and NF-κB Signaling Pathway

The expression of the iNOS gene is largely regulated by the transcription factor NF-κB. Inflammatory stimuli, such as LPS, activate the NF-κB pathway, leading to the transcription of iNOS and subsequent production of large amounts of nitric oxide. While aminoguanidine directly inhibits the iNOS enzyme, some studies suggest it may also have effects on the upstream NF-κB signaling pathway.

cluster_inhibition Aminoguanidine Inhibition cluster_pathway iNOS and NF-κB Signaling AG Aminoguanidine iNOS_protein iNOS Protein AG->iNOS_protein Inhibits Enzyme Activity LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation iNOS_gene iNOS Gene Transcription NFkB_activation->iNOS_gene iNOS_gene->iNOS_protein NO Nitric Oxide iNOS_protein->NO Catalysis L_Arginine L-Arginine L_Arginine->NO

Caption: Aminoguanidine directly inhibits the enzymatic activity of iNOS.

Conclusion

This compound is a versatile and valuable tool for in vitro research, particularly in the fields of inflammation, diabetes, and related metabolic disorders. The protocols provided herein offer a starting point for investigators to explore the inhibitory effects of this compound on iNOS activity and AGE formation. Careful experimental design, including appropriate controls and concentration ranges, is crucial for obtaining reliable and reproducible data. The visualization of the associated signaling pathways provides a conceptual framework for understanding the molecular mechanisms underlying the observed in vitro effects of aminoguanidine.

References

Application Notes and Protocols for the Use of Aminoguanidine Bicarbonate in Rat Embryo Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

Aminoguanidine (B1677879) is a small molecule inhibitor with well-documented effects on two key enzymatic pathways: inducible nitric oxide synthase (iNOS) and diamine oxidase (DAO).[1] Its application in rat embryo cell cultures is particularly relevant for studies in developmental biology and toxicology. The bicarbonate salt of aminoguanidine is a stable form suitable for preparation of solutions for cell culture experiments. A key study has demonstrated the use of aminoguanidine bicarbonate in rat embryo cell cultures to protect against chromosome aberrations induced by adenovirus type 5, highlighting its potential in investigating cellular stress responses during development.[2]

Mechanism of Action:

  • Inhibition of Inducible Nitric Oxide Synthase (iNOS): Nitric oxide (NO) is a critical signaling molecule in embryonic development, with all three NOS isoforms (nNOS, eNOS, and iNOS) being expressed at various stages.[3][4] While basal levels of NO are essential, excessive production, often mediated by iNOS in response to stress or inflammatory stimuli, can be cytotoxic and lead to developmental abnormalities.[3][4] Aminoguanidine is a selective inhibitor of iNOS, making it a valuable tool to investigate the pathological roles of excessive NO in embryonic cells.[1]

  • Inhibition of Diamine Oxidase (DAO): DAO is an enzyme responsible for the degradation of polyamines such as putrescine and histamine (B1213489).[1] Polyamines and histamine play crucial roles in cell proliferation, differentiation, and overall embryonic development.[3][4][5] DAO is present in developing tissues and the placenta, where it regulates the levels of these bioactive amines.[3][4][5] By inhibiting DAO, aminoguanidine can modulate the local concentrations of polyamines and histamine, allowing researchers to study their impact on embryonic cell fate.

Applications in Rat Embryo Cell Cultures:

  • Developmental Toxicology: Assessing the teratogenic potential of new compounds by examining their effects on embryonic cells in the presence or absence of aminoguanidine to understand the role of iNOS or DAO pathways in the observed toxicity.

  • Mechanistic Studies of Development: Investigating the role of nitric oxide and polyamines in key developmental processes such as cell differentiation, proliferation, and apoptosis.

  • Disease Modeling: Modeling diseases with a known component of nitrosative or inflammatory stress in an embryonic context.

  • Drug Discovery: Screening for compounds that can mitigate the harmful effects of iNOS or DAO dysregulation during embryonic development.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a sterile stock solution of this compound for use in cell culture.

Materials:

  • This compound powder

  • Sterile, cell culture grade water or phosphate-buffered saline (PBS)

  • Sterile 15 mL or 50 mL conical tubes

  • 0.22 µm sterile syringe filter

  • Sterile syringes

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.

  • Dissolve the powder in sterile, cell culture grade water or PBS to a desired stock concentration (e.g., 100 mM). This compound is sparingly soluble in water, so gentle warming and vortexing may be required.

  • Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

General Protocol for Treatment of Rat Embryo Cell Cultures

This protocol provides a general workflow for treating cultured rat embryo cells with this compound.

Materials:

  • Cultured rat embryo cells

  • Complete cell culture medium

  • Sterile this compound stock solution

  • Multi-well cell culture plates

Procedure:

  • Seed rat embryo cells in a multi-well plate at a density appropriate for the specific assay. Allow the cells to adhere and enter a logarithmic growth phase (typically 24 hours).

  • Prepare the desired concentrations of this compound by diluting the stock solution in complete cell culture medium. A suggested starting range for dose-response experiments is 100 µM to 10 mM.[6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental question.

  • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same dilution of the solvent used for the stock solution).

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Proceed with the desired downstream assays (e.g., cytotoxicity, apoptosis, proliferation).

Cytotoxicity Assessment using MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound.

Materials:

  • Treated rat embryo cells in a 96-well plate

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Following the treatment period with this compound, add 10 µL of MTT solution to each well.[7]

  • Incubate the plate for 2-4 hours at 37°C in a humidified incubator, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[7]

Apoptosis Assessment using Annexin V Staining

This protocol outlines the detection of apoptosis using Annexin V staining followed by flow cytometry.

Materials:

  • Treated rat embryo cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Harvest the cells (including any floating cells in the medium) after treatment.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[8]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.[9]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[8]

Cell Proliferation Assessment

Cell proliferation can be assessed by various methods, including direct cell counting or assays that measure DNA synthesis. A common method is the BrdU (5-bromo-2'-deoxyuridine) incorporation assay.

Materials:

  • Treated rat embryo cells

  • BrdU Cell Proliferation Assay Kit

  • Microplate reader or fluorescence microscope

Procedure:

  • Follow the general treatment protocol. Towards the end of the treatment period, add BrdU to the cell culture medium and incubate for a few hours to allow its incorporation into the DNA of proliferating cells.

  • Fix the cells and permeabilize the cell membrane.

  • Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) or a fluorophore.

  • Add the appropriate substrate for the detection enzyme to generate a colorimetric or chemiluminescent signal, or visualize the fluorescent signal using a microscope.

  • Quantify the signal using a microplate reader or by image analysis.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound on Rat Embryo Cells (MTT Assay)

Concentration of this compound (mM)Absorbance at 570 nm (Mean ± SD)% Cell Viability
0 (Control)1.2 ± 0.1100
0.11.1 ± 0.0991.7
0.51.0 ± 0.1183.3
1.00.8 ± 0.0766.7
5.00.4 ± 0.0533.3
10.00.2 ± 0.0316.7

Table 2: Apoptotic Effects of this compound on Rat Embryo Cells (Annexin V/PI Staining)

Concentration of this compound (mM)% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)95 ± 2.13 ± 0.52 ± 0.3
1.080 ± 3.515 ± 1.25 ± 0.8
5.040 ± 4.245 ± 2.515 ± 1.5
10.015 ± 2.860 ± 3.125 ± 2.0

Table 3: Effect of this compound on Rat Embryo Cell Proliferation (BrdU Assay)

Concentration of this compound (mM)Absorbance at 450 nm (Mean ± SD)% Proliferation
0 (Control)0.9 ± 0.08100
0.10.85 ± 0.0794.4
0.50.7 ± 0.0677.8
1.00.5 ± 0.0555.6
5.00.2 ± 0.0322.2
10.00.1 ± 0.0211.1

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays prep_cells Prepare Rat Embryo Cell Culture treat Treat Cells with Various Concentrations of Aminoguanidine prep_cells->treat prep_amino Prepare Aminoguanidine Bicarbonate Stock Solution prep_amino->treat cytotoxicity Cytotoxicity Assay (MTT) treat->cytotoxicity apoptosis Apoptosis Assay (Annexin V) treat->apoptosis proliferation Proliferation Assay (BrdU) treat->proliferation

Caption: Experimental workflow for assessing the effects of this compound.

iNOS_Pathway stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) iNOS_gene iNOS Gene Transcription stimuli->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein no Nitric Oxide (NO) iNOS_protein->no  + arginine arginine L-Arginine effects Downstream Effects (e.g., Cytotoxicity, Apoptosis) no->effects aminoguanidine Aminoguanidine Bicarbonate aminoguanidine->iNOS_protein Inhibition DAO_Pathway polyamines Polyamines (e.g., Putrescine, Histamine) dao Diamine Oxidase (DAO) polyamines->dao signaling Modulated Cell Signaling (Proliferation, Differentiation) polyamines->signaling degradation Degradation Products (Aldehydes, H2O2, NH3) dao->degradation aminoguanidine Aminoguanidine Bicarbonate aminoguanidine->dao Inhibition

References

Application Notes and Protocols for the Characterization of Aminoguanidine Bicarbonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Aminoguanidine (B1677879) bicarbonate is a chemical intermediate with applications in the synthesis of pharmaceuticals, agrochemicals, and other organic derivatives.[1] Its accurate characterization is crucial for ensuring product quality, purity, and consistency in research and development as well as in industrial settings. This document provides detailed application notes and protocols for the analytical characterization of aminoguanidine bicarbonate using a variety of instrumental and wet chemical methods.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for the quantification of related impurities. Two primary methods are presented: a direct analysis method and a method involving pre-column derivatization for the analysis of residual aminoguanidine.

Method 1: Direct Purity Assay by HPLC

This method is suitable for the direct quantification of this compound in a sample.

Experimental Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol (B129727) and an ammonium (B1175870) sulfate (B86663) buffer solution. A typical ratio is 5:95 (v/v) of methanol to ammonium sulfate buffer (0.075 mol/L, pH 2.5).[2] The pH of the buffer can be adjusted with phosphoric acid.

  • Standard Solution Preparation: Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Ultrasonic dissolution may be employed.[2]

  • Sample Solution Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase, using sonication if necessary.[2]

  • Chromatographic Conditions:

    • Column: Waters Atlantis T3 (5 µm, 4.6 x 250 mm) or equivalent C18 column.[2]

    • Mobile Phase: Methanol: 0.075 mol/L Ammonium Sulfate Buffer (pH 2.5) (5:95, v/v).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection Wavelength: 220 nm.[2]

    • Injection Volume: 10 µL.[2]

    • Column Temperature: 35 °C.[2]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity is calculated using the external standard peak area method.[2]

Data Presentation:

ParameterValueReference
ColumnWaters Atlantis T3 (5 µm, 4.6 x 250 mm)[2]
Mobile PhaseMethanol: 0.075 M (NH₄)₂SO₄ (pH 2.5) (5:95)[2]
Flow Rate1.0 mL/min[2]
Wavelength220 nm[2]
Purity CalculationExternal Standard Peak Area[2]

Experimental Workflow:

HPLC_Purity_Workflow prep_mobile_phase Prepare Mobile Phase (Methanol:Buffer) hplc_system HPLC System Setup (Column, Flow, Temp, Wavelength) prep_mobile_phase->hplc_system prep_standard Prepare Standard Solution (1 mg/mL) inject_solutions Inject Standard and Sample prep_standard->inject_solutions prep_sample Prepare Sample Solution (1 mg/mL) prep_sample->inject_solutions hplc_system->inject_solutions acquire_data Acquire Chromatograms inject_solutions->acquire_data calculate_purity Calculate Purity (External Standard Method) acquire_data->calculate_purity

Caption: Workflow for HPLC Purity Assay of this compound.

Method 2: Residual Aminoguanidine Analysis by HPLC with Pre-column Derivatization

This method is highly sensitive and suitable for determining trace amounts of residual aminoguanidine. It involves derivatization with 1-Naphthyl isothiocyanate to form a UV-active compound.[1]

Experimental Protocol:

  • Reagent Preparation:

    • 1-Naphthyl isothiocyanate solution: Dissolve 10 mg/mL in methanol.[1]

    • Sodium Hydroxide (B78521) solution: Dissolve 4 g of NaOH in water to make 100 mL.[1]

    • Hydrochloric Acid solution (2M): Mix 18 mL of concentrated HCl with water to make 100 mL.[1]

  • Standard Stock Solution: Prepare a 0.005 mg/mL solution of this compound in a suitable diluent.[1]

  • Derivatization Procedure:

    • To separate 10 mL volumetric flasks, add 1.0 mL of the standard stock solution, 10 mg of the sample, and 1 mL of blank diluent, respectively.[1]

    • To each flask, add 2.0 mL of the 1-Naphthyl isothiocyanate reagent, 0.2 mL of sodium hydroxide solution, and 3.0 mL of methanol.[1]

    • Sonicate for 1-2 minutes and then heat in an oven at 60 ± 5°C for 60 minutes.[1]

    • Cool to room temperature, add 0.2 mL of hydrochloric acid solution to neutralize, and dilute to the mark with methanol.[1]

  • Chromatographic Conditions:

    • Column: RP-18 column.[1]

    • Mobile Phase: A gradient elution using a pH 3 ortho-phosphoric acid and triethylamine (B128534) buffer and Methanol.[1]

    • Detection Wavelength: 220 nm.[1]

  • Analysis: Inject the derivatized blank, standard, and sample solutions into the HPLC system.

Data Presentation:

ParameterValueReference
Derivatizing Agent1-Naphthyl isothiocyanate[1]
Linearity Range0.015 - 0.750 µg/mL[1]
Correlation Coefficient (r²)0.99609[1]
Limit of Quantitation (LOQ)0.015 µg/mL[1]
Limit of Detection (LOD)0.010 µg/mL[1]

Experimental Workflow:

HPLC_Derivatization_Workflow cluster_prep Solution Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis prep_reagents Prepare Reagents (Derivatizing agent, NaOH, HCl) add_reagents Add Reagents to Standard and Sample prep_reagents->add_reagents prep_standard Prepare Standard Stock Solution prep_standard->add_reagents prep_sample Weigh Sample prep_sample->add_reagents heat_mixture Heat at 60°C for 60 min add_reagents->heat_mixture neutralize Neutralize and Dilute heat_mixture->neutralize inject Inject Derivatized Solutions neutralize->inject hplc_system HPLC System Setup hplc_system->inject acquire_data Acquire Chromatograms inject->acquire_data

Caption: Workflow for Residual Aminoguanidine Analysis by HPLC with Derivatization.

Titrimetric Analysis (Iodometry)

Iodometric titration can be used for the assay of this compound. This method is based on the oxidation of the aminoguanidine moiety by iodine.

Experimental Protocol (General):

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample and dissolve it in a known volume of distilled water.

  • Reaction: Add an excess of a standard iodine solution to the sample solution in an acidic medium (e.g., using sulfuric acid). The iodine will oxidize the aminoguanidine.

  • Titration: Titrate the excess, unreacted iodine with a standardized sodium thiosulfate (B1220275) solution.

  • Endpoint Detection: Use a starch indicator, which forms a deep blue complex with iodine. The endpoint is reached when the blue color disappears.

  • Blank Titration: Perform a blank titration without the this compound sample to determine the initial amount of iodine.

  • Calculation: The amount of this compound is calculated based on the difference in the volume of sodium thiosulfate solution consumed in the blank and the sample titrations.

Experimental Workflow:

Iodometry_Workflow dissolve_sample Dissolve Weighed Sample in Water add_iodine Add Excess Standard Iodine Solution (Acidic) dissolve_sample->add_iodine titrate Titrate Excess Iodine with Standard Sodium Thiosulfate add_iodine->titrate add_indicator Add Starch Indicator near Endpoint titrate->add_indicator endpoint Endpoint: Disappearance of Blue Color add_indicator->endpoint calculate Calculate Assay endpoint->calculate

Caption: General Workflow for Iodometric Titration of Aminoguanidine.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for the identification of this compound by confirming the presence of its characteristic functional groups.

Experimental Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the this compound sample with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Sample Preparation (Mull Technique):

    • Grind a small amount of the sample to a fine powder.

    • Add a drop of a mulling agent (e.g., Nujol) and grind further to form a smooth paste.

    • Spread a thin film of the paste between two KBr or NaCl plates.

  • Analysis:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample (KBr pellet or mull) in the spectrometer's sample holder.

    • Acquire the FTIR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

Data Presentation:

Wavenumber (cm⁻¹)Assignment
~3450O-H stretching
~3300N-H stretching
~1680C=N stretching (imine)
1590-1600Asymmetric stretching of carboxylate (COO⁻)
1350-1390Symmetric stretching of carboxylate (COO⁻)
~1100N-N stretching

Logical Relationship:

FTIR_Analysis cluster_prep Sample Preparation kbr KBr Pellet Method analysis FTIR Spectrometer Analysis kbr->analysis mull Mull Technique mull->analysis spectrum Acquire IR Spectrum analysis->spectrum interpretation Interpret Spectrum (Peak Assignment) spectrum->interpretation

Caption: FTIR Analysis Workflow.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used for the quantitative analysis of this compound, either directly or after derivatization.

Experimental Protocol (General, with Derivatization):

A sensitive method involves the derivatization of aminoguanidine with p-nitrobenzaldehyde to form a colored product that can be quantified.[3]

  • Standard and Sample Preparation: Prepare a series of standard solutions of this compound and a solution of the sample in a suitable solvent.

  • Derivatization: React the standard and sample solutions with p-nitrobenzaldehyde under appropriate conditions (e.g., specific pH, temperature, and reaction time) to form a yellow product.[3]

  • Measurement: Measure the absorbance of the resulting solutions at the wavelength of maximum absorbance (λmax) of the colored derivative using a UV-Vis spectrophotometer.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations. Determine the concentration of aminoguanidine in the sample solution from the calibration curve.

Experimental Workflow:

UVVis_Workflow prep_solutions Prepare Standard and Sample Solutions derivatize Derivatize with p-nitrobenzaldehyde prep_solutions->derivatize measure_absorbance Measure Absorbance at λmax derivatize->measure_absorbance create_curve Construct Calibration Curve measure_absorbance->create_curve quantify Quantify Sample create_curve->quantify

Caption: UV-Vis Spectrophotometry Workflow with Derivatization.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and decomposition of this compound.

Experimental Protocol (General):

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA or DSC pan.

  • TGA Analysis:

    • Place the pan in the TGA instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

    • Record the mass loss as a function of temperature.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC instrument.

    • Heat the sample at a constant rate under a controlled atmosphere.

    • Record the heat flow to or from the sample as a function of temperature.

Data Presentation:

ParameterTypical Value
Melting PointDecomposes around 162-172 °C
Thermal DecompositionExhibits mass loss corresponding to the decomposition of the molecule.

Logical Relationship:

Thermal_Analysis cluster_tga TGA cluster_dsc DSC sample_prep Weigh Sample into Pan tga_analysis Heat at Constant Rate sample_prep->tga_analysis dsc_analysis Heat at Constant Rate sample_prep->dsc_analysis tga_result Record Mass Loss vs. Temperature tga_analysis->tga_result dsc_result Record Heat Flow vs. Temperature dsc_analysis->dsc_result

Caption: Thermal Analysis (TGA and DSC) Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to elucidate the chemical structure of this compound.

Experimental Protocol (General):

  • Sample Preparation: Dissolve an appropriate amount of this compound (typically 5-25 mg for ¹H NMR) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[4] The solution should be filtered if any solid particles are present.[4]

  • Analysis:

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on an NMR spectrometer.

    • Process the data (Fourier transform, phase correction, and baseline correction).

  • Interpretation: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

Logical Relationship:

NMR_Workflow dissolve_sample Dissolve Sample in Deuterated Solvent transfer_to_tube Transfer to NMR Tube dissolve_sample->transfer_to_tube acquire_spectra Acquire ¹H and ¹³C NMR Spectra transfer_to_tube->acquire_spectra process_data Process Spectra acquire_spectra->process_data interpret_spectra Interpret Chemical Shifts and Coupling process_data->interpret_spectra MS_Workflow prep_solution Prepare Dilute Sample Solution inject_lcms Inject into LC-MS System (ESI Positive Mode) prep_solution->inject_lcms acquire_spectra Acquire Mass Spectra inject_lcms->acquire_spectra interpret_spectra Interpret [M+H]⁺ and Fragment Ions acquire_spectra->interpret_spectra

References

Applications of Aminoguanidine Bicarbonate in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoguanidine (B1677879) bicarbonate is a versatile and cost-effective chemical intermediate with significant applications in the synthesis of a variety of agrochemicals.[1][2][3][4][5] Its unique structure, featuring both a reactive amino group and a guanidine (B92328) moiety, allows for the construction of diverse heterocyclic systems that form the backbone of many active compounds in crop protection. This document provides detailed application notes and experimental protocols for the synthesis of key agrochemical scaffolds from aminoguanidine bicarbonate, with a focus on fungicides and herbicides.

Key Applications in Agrochemical Synthesis

This compound is a primary precursor for the synthesis of nitrogen-containing heterocycles, which are prominent in a wide range of biologically active molecules. In the agrochemical sector, its main applications lie in the synthesis of:

  • Triazole Fungicides: The 1,2,4-triazole (B32235) ring is a critical pharmacophore in many systemic fungicides.[6] this compound serves as a key building block for the creation of 3-amino-1,2,4-triazole derivatives. These compounds are known to exhibit potent antifungal activity.[7]

  • Triazine Herbicides and Fungicides: Derivatives of 1,2,4-triazine (B1199460) synthesized from this compound have shown promise as both herbicides and fungicides, demonstrating the versatility of this starting material.[1]

  • Hydrazone-based Agrochemicals: The reaction of aminoguanidine with aldehydes and ketones yields aminoguanidine hydrazones, a class of compounds that has been investigated for a range of biological activities, including antimicrobial properties relevant to crop protection.

Application Note 1: Synthesis of 5-Substituted-3-amino-1,2,4-triazoles as Potential Fungicides

The condensation of this compound with various carboxylic acids provides a direct and efficient route to 5-substituted-3-amino-1,2,4-triazoles. These compounds are precursors to a broad range of fungicides that act by inhibiting ergosterol (B1671047) biosynthesis in fungi.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

1,2,4-Triazole fungicides function by targeting and inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. The nitrogen atom at the 4-position of the triazole ring coordinates with the heme iron atom at the active site of CYP51, preventing the conversion of lanosterol to ergosterol. The resulting depletion of ergosterol and accumulation of toxic sterol precursors disrupt the structure and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth.

Fungicide_Mechanism cluster_fungus Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion Membrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->Membrane Essential component Triazole 1,2,4-Triazole Fungicide Triazole->CYP51 Inhibits caption Mechanism of 1,2,4-triazole fungicides. Triazole_Synthesis_Workflow start Start step1 Mix this compound, Carboxylic Acid, and HCl start->step1 step2 Microwave Irradiation (180 °C, 3 h) step1->step2 step3 Cool to Room Temperature step2->step3 step4 Characterize Product (Yield, MP, IR, NMR) step3->step4 end End step4->end caption Workflow for triazole synthesis. Herbicide_Synthesis AGB Aminoguanidine Bicarbonate Heat Heat (120 °C, 5h) AGB->Heat FormicAcid Formic Acid FormicAcid->Heat Product 3-Amino-1,2,4-triazole Heat->Product caption Synthesis of 3-amino-1,2,4-triazole.

References

Application Notes and Protocols: Dosage Considerations for Aminoguanidine Bicarbonate in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dosage considerations for the use of aminoguanidine (B1677879) bicarbonate in various in vivo animal models. The information is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of this compound.

Introduction

Aminoguanidine is a small molecule that has garnered significant interest for its therapeutic potential in a range of diseases, primarily due to its dual mechanism of action. It is a potent inhibitor of inducible nitric oxide synthase (iNOS) and also effectively prevents the formation of advanced glycation end products (AGEs).[1][2][3] This dual activity makes it a valuable tool for investigating pathologies associated with inflammation, oxidative stress, and diabetic complications.[1][2]

Quantitative Data Summary

The following tables summarize the reported dosages of aminoguanidine bicarbonate used in various animal models, categorized by species and route of administration.

Table 1: this compound Dosage in Rat Models
IndicationStrainRoute of AdministrationDosageDurationReference
Diabetic NephropathyWistarDrinking Water1 g/L8 weeks[4]
Diabetic NephropathySprague-DawleyDrinking Water1 g/L8 months[5]
Diabetic Nephropathy(mREN-2)27Drinking Water1 g/L12 weeks[6]
Diabetic RetinopathyN/AN/AN/A26 and 75 weeks[7]
EndotoxemiaWistarIntraperitoneal (i.p.)50 mg/kg or 400 mg/kgSingle dose[8]
Endotoxic ShockWistarIntravenous (i.v.)15 mg/kg (pretreatment), 15-45 mg/kg (post-LPS)Single dose[9][10]
StrokeLewisIntraperitoneal (i.p.)160 mg/kg or 320 mg/kgSingle dose[11][12]
StrokeWistarIntraperitoneal (i.p.)75, 150, or 300 mg/kgSingle dose[7]
Cerebral IschemiaWistarIntraperitoneal (i.p.)100 mg/kgTwice daily for 3 days[13]
Hemorrhagic ShockSprague-DawleyIntra-arterial60 mg/kgSingle dose[14]
Diabetes MellitusAlloxan-inducedN/A250 mg/kg/day18 days[15]
Type 2 DiabetesWistarOral Gavage20 mg/kgUp to 25 weeks[16]
Chronic GlaucomaWistarDrinking Water~60 mg/day6 months[17]
Table 2: this compound Dosage in Mouse Models
IndicationStrainRoute of AdministrationDosageDurationReference
Autoimmune DiabetesNODIntraperitoneal (i.p.) & Drinking Water50 mg/kg (i.p., twice daily) & 350 mg/L (drinking water)From weaning to 32 weeks of age[18]
Diabetes MellitusC57BL/6Intravenous (i.v.)100 mg/kg/day3 days[19]
Diabetes Mellitusdb/dbIntraperitoneal (i.p.)25 mg/kg/dayN/A[20]
Arsenic-induced HepatotoxicityN/AIntraperitoneal (i.p.)50 or 100 mg/kg/day28 days[21]
Renal Ischemia-Reperfusion InjuryBALB/cIntraperitoneal (i.p.)50 mg/kgSingle dose[22]
Table 3: this compound Dosage in Other Animal Models
Animal ModelIndicationRoute of AdministrationDosageDurationReference
DogAcute Pulmonary ThromboembolismN/AN/AN/A[23]

Experimental Protocols

Preparation of this compound Solutions
  • For Administration in Drinking Water:

    • Weigh the required amount of this compound. For a 1 g/L solution, dissolve 1 gram of this compound in 1 liter of sterile, purified water.

    • Stir the solution until the compound is completely dissolved.

    • Provide the solution to the animals as their sole source of drinking water.

    • Prepare fresh solutions regularly (e.g., every 2-3 days) to ensure stability and potency.

  • For Intraperitoneal (i.p.) or Intravenous (i.v.) Injection:

    • Dissolve the calculated dose of this compound in sterile, pyrogen-free saline (0.9% NaCl).[11]

    • Ensure the final volume for injection is appropriate for the size of the animal to avoid discomfort or adverse effects.

    • Filter the solution through a 0.22 µm sterile filter to remove any potential contaminants before injection.

  • For Oral Gavage:

    • Suspend or dissolve the required dose of this compound in a suitable vehicle such as water or saline.

    • The volume for oral gavage should be carefully calculated based on the animal's weight to prevent aspiration or gastrointestinal distress. Recommended maximum volumes are typically 10-20 ml/kg for rats and 10 ml/kg for mice.[24][25][26]

Administration Protocols
  • Oral Administration (Drinking Water): This method is suitable for long-term studies and provides continuous exposure to the compound. However, the exact dosage consumed by each animal can vary based on individual water intake.

  • Intraperitoneal (i.p.) Injection: This is a common route for administering precise doses of aminoguanidine. It allows for rapid absorption into the systemic circulation.

  • Intravenous (i.v.) Injection: This route provides immediate and 100% bioavailability of the compound. It is often used in acute studies or when a rapid onset of action is required.

  • Oral Gavage: This method ensures the administration of a precise oral dose. It is particularly useful for studies where the compound is not palatable in drinking water or when intermittent dosing is required.[24][25][26]

Experimental Workflow for a Diabetic Nephropathy Study in Rats

This protocol is a general example and may require optimization based on specific experimental goals.

  • Animal Model Induction: Induce diabetes in male Sprague-Dawley rats (200-250 g) via a single intravenous injection of streptozotocin (B1681764) (55 mg/kg in citrate (B86180) buffer, pH 4.5).[5] Control rats receive citrate buffer alone.

  • Group Allocation: Randomly assign diabetic and control rats to either a treatment group receiving aminoguanidine or a non-treatment group.

  • Aminoguanidine Administration: For the treatment group, provide this compound in the drinking water at a concentration of 1 g/L for the entire study duration (e.g., 8 months).[5]

  • Monitoring:

    • Regularly monitor animal weight, food and water intake, and general health.

    • Periodically collect urine samples to measure parameters like albumin excretion.

    • At the end of the study, collect blood samples for biochemical analysis (e.g., glucose, creatinine).

  • Tissue Collection and Analysis:

    • Euthanize the animals and harvest the kidneys.

    • One kidney can be fixed in 10% neutral buffered formalin for histological analysis (e.g., assessment of mesangial expansion and glomerulosclerosis).

    • The other kidney can be snap-frozen in liquid nitrogen for molecular analysis (e.g., measurement of AGEs, iNOS expression, and cytokine levels).

Signaling Pathways and Mechanisms of Action

Aminoguanidine's therapeutic effects are primarily attributed to its ability to interfere with two key pathological pathways: the formation of Advanced Glycation End Products (AGEs) and the activity of inducible Nitric Oxide Synthase (iNOS).

Inhibition of Advanced Glycation End Product (AGE) Formation

AGEs are formed through a non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids.[27] This process, known as the Maillard reaction, is accelerated in hyperglycemic conditions. Aminoguanidine acts as a scavenger of reactive carbonyl species, such as methylglyoxal (B44143) (MGO), which are precursors to AGE formation.[27][28] By trapping these reactive intermediates, aminoguanidine prevents the cross-linking of proteins and the subsequent formation of pathogenic AGEs.[27][28][29]

AGE_Formation_Inhibition Glucose Glucose Schiff_Base Schiff Base (Reversible) Glucose->Schiff_Base Proteins Proteins / Lipids Proteins->Schiff_Base Amadori Amadori Products (Stable) Schiff_Base->Amadori MGO Reactive Carbonyls (e.g., Methylglyoxal) Amadori->MGO Oxidation/ Fragmentation AGEs Advanced Glycation End Products (AGEs) MGO->AGEs Pathology Pathological Effects (e.g., Diabetic Complications) AGEs->Pathology Aminoguanidine Aminoguanidine Aminoguanidine->MGO Scavenges Trapped_MGO Trapped Intermediates

Caption: Inhibition of AGE formation by aminoguanidine.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Under inflammatory conditions, cytokines such as TNF-α and IL-1β can induce the expression of iNOS, leading to the excessive production of nitric oxide (NO).[8][30] While NO has important physiological roles, high levels of NO can react with superoxide (B77818) to form peroxynitrite, a highly reactive and damaging molecule that contributes to tissue injury. Aminoguanidine is a selective inhibitor of iNOS, with much lower activity against the constitutive forms of the enzyme (eNOS and nNOS).[1][31] By inhibiting iNOS, aminoguanidine reduces the overproduction of NO and subsequent nitrosative stress.[22]

iNOS_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Cell Macrophage / Other Cell Inflammatory_Stimuli->Cell iNOS_Induction iNOS Gene Expression and Protein Synthesis Cell->iNOS_Induction iNOS_Enzyme iNOS Enzyme iNOS_Induction->iNOS_Enzyme NO Nitric Oxide (NO) iNOS_Enzyme->NO L_Arginine L-Arginine L_Arginine->iNOS_Enzyme Pathology Nitrosative Stress & Tissue Damage NO->Pathology Peroxynitrite Peroxynitrite (ONOO-) NO->Peroxynitrite Aminoguanidine Aminoguanidine Aminoguanidine->iNOS_Enzyme Inhibits Superoxide Superoxide (O2-) Superoxide->Peroxynitrite Peroxynitrite->Pathology

Caption: Inhibition of the iNOS pathway by aminoguanidine.

General Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study investigating the effects of this compound.

Experimental_Workflow A Animal Model Selection & Acclimatization B Induction of Disease Model (e.g., Diabetes, Ischemia) A->B C Randomization into Control & Treatment Groups B->C D This compound Administration (Specify Route & Dose) C->D E Vehicle Administration (Control Group) C->E F In-life Monitoring (Weight, Clinical Signs, etc.) D->F E->F G Sample Collection (Blood, Urine, Tissues) F->G H Data Analysis (Biochemical, Histological, Molecular) G->H I Interpretation of Results H->I

Caption: General workflow for an in vivo aminoguanidine study.

Conclusion

This compound is a versatile pharmacological tool for investigating diseases associated with AGE formation and iNOS-mediated inflammation. The dosage and route of administration should be carefully selected based on the specific animal model, the disease being studied, and the desired therapeutic effect. The protocols and data presented in these application notes provide a foundation for researchers to design robust and reproducible in vivo studies.

References

Troubleshooting & Optimization

How to improve the yield of aminoguanidine bicarbonate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of aminoguanidine (B1677879) bicarbonate synthesis. The information is compiled from various established methods to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common synthesis routes for aminoguanidine bicarbonate?

A1: The three primary methods for synthesizing this compound are:

  • Hydrazination of Calcium Cyanamide (B42294): This is a commercially popular method involving the reaction of calcium cyanamide with a hydrazine (B178648) salt (like hydrazine sulfate (B86663) or hydrate) in an aqueous medium.[1][2][3][4]

  • Reduction of Nitroguanidine (B56551): This method typically employs a reducing agent, such as zinc powder, to reduce nitroguanidine.[5][6][7][8]

  • Hydrazination of Cyanamide: This route involves the reaction of a cyanamide solution with hydrazine, followed by precipitation with carbon dioxide or a bicarbonate.[2][9]

Q2: My yield is consistently low when using the calcium cyanamide method. What are the potential causes and solutions?

A2: Low yields in the calcium cyanamide method can stem from several factors:

  • Side Reactions: The formation of dicyandiamide (B1669379) is a significant side reaction that does not readily react with hydrazine to produce aminoguanidine.[1] To minimize this, maintain a low concentration of cyanamide throughout the reaction, especially while significant amounts of hydrazine are present.[2][10]

  • Incorrect pH: The pH of the reaction medium is critical.

    • An acidic medium (pH 5-6) can lead to yields as low as 45-65% and difficulties in filtering the calcium sulfate byproduct.[2][11]

    • A neutral to alkaline medium (pH 7-9.5) significantly increases the reaction rate and can lead to yields exceeding 90%.[1][2][10] Careful control of pH with an acid like sulfuric acid is necessary.[1][3]

  • Inadequate Temperature Control: The reaction is temperature-dependent. The reaction of calcium cyanamide and hydrazine hydrate (B1144303) is often initiated at ambient temperatures (5-30°C) and then elevated to 75-95°C for a sufficient duration (e.g., 2 hours) to drive the reaction to completion.[1]

  • Loss during Product Isolation: Inefficient filtration and washing of the calcium sulfate sludge can lead to product loss. Ensure thorough washing of the filter cake.[1]

Q3: The final product of my this compound synthesis is yellow. How can I obtain a pure white product?

A3: A yellow discoloration is typically due to the presence of iron contaminants.[1] Here's how to address this:

  • pH Adjustment and Aeration: After the main reaction and before filtering the calcium sulfate, cool the mixture to 40-60°C and adjust the pH to 7.5-8.5. Introducing air at this stage will precipitate the iron as ferric hydroxide, which can be filtered off with the calcium sulfate.[10] This can result in a pure white product.[1]

  • Acidic pH during Reaction: Maintaining an acidic pH during the initial reaction can help prevent the dissolution of iron contaminants.[1]

Q4: I am using the nitroguanidine reduction method and facing issues with exothermic reactions and handling a pasty reaction mixture. How can this be improved?

A4: The traditional method of reducing nitroguanidine with zinc dust in acetic acid can be challenging. An improved method involves:

  • Using Ammonium (B1175870) Sulfate: Conducting the reduction in an aqueous suspension with dissolved ammonium sulfate makes the mixture more fluid and easier to stir.[4][8]

  • Controlled Addition of Zinc: Adding zinc powder portion-wise to the cooled suspension (10-15°C) helps to control the exothermic reaction.[6][7][8] This method is less exothermic and easier to manage than the paste-like mixture of the acetic acid method.[8]

  • Complexing Residual Zinc: After filtering the zinc sludge, adding ammonia (B1221849) can help to keep any remaining zinc in solution as a complex, preventing contamination of the final product.[8]

Q5: How can I maximize the yield based on the more expensive reactant, hydrazine?

A5: To maximize the yield concerning hydrazine, it is recommended to use a slight excess of calcium cyanamide (up to 20%). This can push the aminoguanidine/hydrazine yield to over 90%.[2]

Data Presentation: Comparison of Synthesis Parameters

Table 1: Reaction Conditions for this compound Synthesis

ParameterCalcium Cyanamide MethodNitroguanidine Reduction MethodCyanamide Method
Starting Materials Calcium Cyanamide, Hydrazine Hydrate/SulfateNitroguanidine, Zinc PowderCyanamide, Hydrazine Hydrate
pH Acidic (5-6) or Neutral/Alkaline (7-9.5)Not explicitly controlled, becomes basicNot specified
Temperature 5-30°C (initial), then 75-95°C5-15°C (during zinc addition)66-80°C
Reaction Time ~2 hours at elevated temperature~1.5 hours4 hours
Key Considerations Control pH to avoid dicyandiamide formation. Remove iron contaminants for a white product.Control exotherm by slow addition of zinc. Use of ammonium sulfate improves handling.Introduction of CO2 during precipitation.

Table 2: Reported Yields for Different Synthesis Methods

Synthesis MethodReactantsReported YieldReference
Hydrazination of Calcium CyanamideCalcium Cyanamide, Hydrazine Hydrate> 90%[1]
Hydrazination of Calcium CyanamideCalcium Cyanamide, Dihydrazine Sulfate~95%[2]
Hydrazination of Calcium CyanamideCalcium Cyanamide, Hydrazine Hydrate96.07%[12]
Reduction of NitroguanidineNitroguanidine, Zinc Dust, Acetic Acid63-64%[6]
Improved Reduction of NitroguanidineNitroguanidine, Zinc Powder, Ammonium Sulfate~77%[8]
Hydrazination of CyanamideCyanamide, HydrazineUp to 80% (with mother liquor reuse)[2][10]

Experimental Protocols

Protocol 1: High-Yield Synthesis from Calcium Cyanamide and Hydrazine Hydrate

Objective: To synthesize high-purity this compound with a yield exceeding 90%.

Materials:

  • Calcium Cyanamide

  • Hydrazine Hydrate (at least 40 wt%)

  • Sulfuric Acid

  • Sodium Bicarbonate

  • Deionized Water

  • Ice

Procedure:

  • Prepare an aqueous solution of hydrazine hydrate. Cool the solution to a temperature between 5°C and 30°C.

  • Adjust the pH of the hydrazine hydrate solution to a range of 5 to 6 using sulfuric acid.

  • Slowly add calcium cyanamide to the acidic hydrazine hydrate solution while maintaining the temperature in the initial range. The weight ratio of hydrazine hydrate to calcium cyanamide should be between 0.3:1 and 0.9:1.[1]

  • After the addition is complete, raise the temperature of the reaction mixture to between 75°C and 95°C.[1]

  • Maintain this temperature for approximately 2 hours, keeping the pH between 5 and 6 with the addition of sulfuric acid as needed.[1]

  • Filter the hot solution to remove the precipitated calcium salts. Wash the filter cake with a portion of the filtrate combined with water.

  • Cool the combined filtrate in an ice bath to a temperature between 0°C and 10°C.[1]

  • Under agitation, add sodium bicarbonate to the cooled filtrate to precipitate the this compound. The weight ratio of hydrazine hydrate to sodium bicarbonate should be in the range of 0.15:1 to 1.1:1.[1]

  • Recover the precipitated white this compound by filtration.

Protocol 2: Improved Synthesis from Reduction of Nitroguanidine

Objective: To synthesize this compound with improved safety and yield by reducing nitroguanidine.

Materials:

  • Nitroguanidine

  • Zinc Powder

  • Ammonium Sulfate

  • Ammonia Solution (25%)

  • Sodium Bicarbonate

  • Deionized Water

  • Ice

Procedure:

  • In a reaction flask, prepare a suspension of nitroguanidine and ammonium sulfate in deionized water.

  • Immerse the flask in an ice bath and begin stirring. Cool the suspension to 10°C.

  • Slowly add zinc powder in small portions, ensuring the temperature of the reaction mixture is maintained between 5°C and 15°C.[7][8] The complete addition should take about 1 hour.

  • After the zinc addition is complete, continue stirring at approximately 15°C for an additional 30 minutes. The pH should rise to about 8-9.[7]

  • Filter the mixture to remove the zinc oxide sludge.

  • To the filtrate, add ammonia solution followed by sodium bicarbonate with stirring. The this compound will slowly precipitate.[7][8]

  • Allow the solution to stand for 12 hours to ensure complete precipitation.

  • Collect the this compound by vacuum filtration and air dry the product.

Visualizations

Synthesis_from_Calcium_Cyanamide cluster_reactants Reactants cluster_reaction Reaction Step cluster_separation Separation & Purification cluster_product Final Product CaCN2 Calcium Cyanamide Reaction Reaction at 5-30°C, then 75-95°C pH 5-6 CaCN2->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction H2SO4 Sulfuric Acid H2SO4->Reaction pH control Filtration1 Filter Calcium Salts Reaction->Filtration1 Cooling Cool Filtrate to 0-10°C Filtration1->Cooling Precipitation Add Sodium Bicarbonate Cooling->Precipitation Filtration2 Filter Product Precipitation->Filtration2 AGB Aminoguanidine Bicarbonate Filtration2->AGB

Caption: Experimental workflow for this compound synthesis from calcium cyanamide.

Reduction_of_Nitroguanidine cluster_reactants Reactants cluster_reaction Reduction Step cluster_workup Work-up cluster_product Final Product Nitroguanidine Nitroguanidine Reduction Reduction at 5-15°C Nitroguanidine->Reduction Zinc Zinc Powder Zinc->Reduction Slow addition AmmoniumSulfate Ammonium Sulfate AmmoniumSulfate->Reduction Filtration1 Filter Zinc Oxide Reduction->Filtration1 Precipitation Add NH3 and NaHCO3 Filtration1->Precipitation Crystallization Precipitation (12h) Precipitation->Crystallization Filtration2 Filter Product Crystallization->Filtration2 AGB Aminoguanidine Bicarbonate Filtration2->AGB

Caption: Improved experimental workflow for this compound synthesis via nitroguanidine reduction.

Troubleshooting_Yield LowYield Low Yield Issue Dicyandiamide Dicyandiamide Formation LowYield->Dicyandiamide IncorrectpH Incorrect pH LowYield->IncorrectpH PoorTempControl Poor Temperature Control LowYield->PoorTempControl ProductLoss Product Loss During Isolation LowYield->ProductLoss SolutionDicyandiamide Maintain low cyanamide concentration Dicyandiamide->SolutionDicyandiamide Solution SolutionpH Control pH at 7-9.5 IncorrectpH->SolutionpH Solution SolutionTemp Follow optimal temperature profile PoorTempControl->SolutionTemp Solution SolutionIsolation Thoroughly wash filter cake ProductLoss->SolutionIsolation Solution

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Preventing decomposition of aminoguanidine bicarbonate during recrystallization.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of aminoguanidine (B1677879) bicarbonate during purification processes, particularly recrystallization.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Product discoloration (e.g., turning yellow, pink, or red) during recrystallization or drying. Decomposition of aminoguanidine bicarbonate due to excessive heat.[1]Avoid recrystallization from hot water.[2] If washing is necessary, use cold solvents. Dry the product at a temperature not exceeding 60-70°C.[2] For enhanced stability during drying, consider using a carbon dioxide-containing atmosphere.[1]
Low yield after recrystallization. Decomposition of the product into soluble byproducts.[3] Incomplete precipitation.[3]Instead of hot recrystallization, consider washing the crude product with a 5% ammonium (B1175870) chloride solution followed by distilled water and then ethanol (B145695) to remove impurities.[2] Allow sufficient time for precipitation at a controlled temperature (e.g., 10°C for 4 hours).[4]
The product does not fully dissolve in water for recrystallization, even with heating. This compound has low solubility in water.[5] Heating to high temperatures to force dissolution will cause decomposition.[3]Due to the high risk of decomposition, recrystallization from hot water is strongly discouraged.[2] Alternative purification methods such as washing (see above) are recommended.
Unexpected pH changes in the solution during handling. This compound in aqueous solution can create a basic environment (pH 8.9 for a 5 g/L solution at 20°C).[5] Decomposition can also alter the pH.Monitor and control the pH of the solution, especially during synthesis and purification steps. An acidic pH range has been shown to prevent the decomposition of precursors and improve product purity during synthesis.[6]

Frequently Asked Questions (FAQs)

Q1: Is it advisable to recrystallize this compound from hot water?

A1: No, it is strongly advised against recrystallizing this compound from hot water. Several sources indicate that this will lead to decomposition of the compound.[2][3]

Q2: At what temperature does this compound start to decompose?

A2: While the melting and decomposition point is around 170-172°C[5], gradual decomposition can begin at temperatures as low as 45-50°C.[7]

Q3: What are the signs of decomposition?

A3: Decomposition can be indicated by a change in color of the solid product (e.g., turning red) and the evolution of gases like carbon dioxide and ammonia.[1][5]

Q4: What is a safer alternative to recrystallization for purifying this compound?

A4: A recommended alternative is to wash the crude product. A common procedure involves washing the filter cake with a 5% ammonium chloride solution, followed by distilled water, and finally with a solvent like methanol (B129727) or ethanol to remove impurities.[2]

Q5: How should this compound be dried to prevent decomposition?

A5: Drying should be conducted at temperatures not exceeding 60-70°C.[2] A patent suggests that drying under a carbon dioxide-containing atmosphere can effectively suppress degradation and discoloration.[1]

Q6: What is the solubility of this compound in water?

A6: this compound has low water solubility. The reported solubility is 0.27 g/100 mL at 20°C and 0.33 g/100 mL at 30°C.[5]

Quantitative Data Summary

Parameter Value Reference(s)
Water Solubility (20°C)0.27 g/100 mL[5]
Water Solubility (30°C)0.33 g/100 mL[5]
Melting/Decomposition Point170-172°C[5]
Recommended Max Drying Temp.60-70°C[2]
pH (5 g/L in H₂O at 20°C)8.9[5]
Optimal Crystallization Temp.10°C[4]

Experimental Protocol: Purification by Washing

This protocol is an alternative to recrystallization to minimize the risk of decomposition.

Materials:

  • Crude this compound

  • 5% (w/v) Ammonium chloride solution

  • Distilled water

  • Ethanol

  • Büchner funnel and flask

  • Filter paper

  • Spatula

  • Beakers

Procedure:

  • Collect the crude this compound precipitate by filtration using a Büchner funnel.

  • Transfer the filter cake to a beaker and mix it with a 5% solution of ammonium chloride. This helps to prevent the coprecipitation of certain salt impurities.[2]

  • Filter the mixture again through the Büchner funnel.

  • Wash the cake on the funnel with two portions of distilled water.[2]

  • Finally, wash the solid with ethanol.[8]

  • Press the solid down on the Büchner funnel to remove as much liquid as possible.

  • Carefully break up the mat of solid with a spatula and allow it to air-dry or dry in a desiccator. For larger quantities, dry in a vacuum oven at a temperature not exceeding 60-70°C.[2]

Visualizations

Decomposition_Pathway cluster_conditions Contributing Factors High_Temperature High Temperature (>45-50°C) Decomposition Decomposition High_Temperature->Decomposition Hot_Water Recrystallization from Hot Water Hot_Water->Decomposition Aminoguanidine_Bicarbonate Aminoguanidine Bicarbonate Aminoguanidine_Bicarbonate->Decomposition Degradation_Products Degradation Products (e.g., 3,6-diamino-1,2-dihydrotetrazine, CO2, NH3) Decomposition->Degradation_Products Purification_Workflow Start Crude Aminoguanidine Bicarbonate Filtration1 Initial Filtration Start->Filtration1 Wash_NH4Cl Wash with 5% Ammonium Chloride Solution Filtration1->Wash_NH4Cl Filtration2 Filtration Wash_NH4Cl->Filtration2 Wash_H2O Wash with Distilled Water Filtration2->Wash_H2O Filtration3 Filtration Wash_H2O->Filtration3 Wash_EtOH Wash with Ethanol Filtration3->Wash_EtOH Drying Dry at < 60-70°C (Optional: under CO2 atm.) Wash_EtOH->Drying End Pure Aminoguanidine Bicarbonate Drying->End

References

Troubleshooting low purity in aminoguanidine bicarbonate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low purity issues during the synthesis of aminoguanidine (B1677879) bicarbonate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for aminoguanidine bicarbonate?

A1: The two primary synthesis routes for this compound are the reduction of nitroguanidine (B56551) and the reaction of calcium cyanamide (B42294) with a hydrazine (B178648) salt.[1][2][3] The choice of method often depends on the availability and quality of starting materials, as well as scalability.

Q2: What is the expected purity and appearance of this compound?

A2: High-quality this compound should be a white crystalline powder with a purity of at least 99%.[4] Discoloration, such as a reddish or yellow tint, can indicate the presence of impurities.[4][5][6]

Q3: Can this compound be recrystallized to improve purity?

A3: Recrystallization from hot water is generally not recommended as decomposition can occur.[1][2][7][8] If recrystallization is attempted, some product loss and incomplete precipitation should be expected.[2][8]

Q4: What are the key parameters to control during the synthesis to ensure high purity?

A4: Critical parameters include reaction temperature, pH, and the quality of starting materials.[5][9][10][11] Careful control of these variables can minimize side reactions and the formation of impurities.

Q5: What analytical methods are used to determine the purity of this compound?

A5: Common methods for purity analysis include iodometric titration and spectrophotometry.[12] More advanced techniques like liquid chromatography are also employed for higher accuracy and specificity.[13]

Troubleshooting Guide: Low Purity in this compound Synthesis

This guide addresses specific issues that can lead to low purity in your final product.

Observed Problem Potential Cause Recommended Solution
Final product has a yellow or reddish tint. Iron contamination from starting materials, particularly crude calcium cyanamide ("lime-nitrogen").[5]Maintain an acidic pH during the reaction to keep iron contaminants in solution.[5] A specific filtration step after the initial reaction can also help remove insoluble impurities.
Incomplete reduction of nitroguanidine.Ensure the reduction is complete by performing a spot test.[7] A red coloration upon adding ferrous ammonium (B1175870) sulfate (B86663) to an alkaline sample of the reaction mixture indicates incomplete reduction.[7]
Low yield and purity. Formation of side products like dicyandiamide.When using calcium cyanamide, controlling the pH is crucial. An alkaline medium can lead to the formation of dicyandiamide.[9] Maintaining the pH in the acidic or near-neutral range can suppress this side reaction.[5][9]
Decomposition of the product during workup.Avoid high temperatures during drying and purification.[1][7] this compound is heat-sensitive and can decompose above 50°C.[8] Drying should be conducted at a temperature not exceeding 60-70°C.[7]
Presence of inorganic salt impurities (e.g., zinc salts, calcium sulfate). Coprecipitation of inorganic salts with the final product.When using zinc dust for reduction, adding ammonium chloride before precipitating with sodium bicarbonate can help prevent the coprecipitation of zinc salts.[1][7] For the calcium cyanamide route, thorough washing of the precipitated this compound is necessary to remove residual calcium salts.
Product is difficult to filter. Precipitation of fine particles or colloidal impurities.Ensure complete dissolution of reagents where applicable and consider the rate of addition of the precipitating agent. Gradual precipitation can lead to larger, more easily filterable crystals.

Key Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of Nitroguanidine

This protocol is based on the procedure described in Organic Syntheses.[7]

Materials:

  • Nitroguanidine

  • Purified Zinc Dust

  • Glacial Acetic Acid

  • Ammonium Chloride

  • Sodium Bicarbonate

  • Ice

Procedure:

  • Prepare a paste of nitroguanidine and purified zinc dust with water.

  • Cool the paste to 5°C in an ice bath.

  • Slowly add the paste to a solution of glacial acetic acid, maintaining the reaction temperature between 5°C and 15°C. Add cracked ice as needed to control the temperature.

  • After the addition is complete, warm the mixture to 40°C for a short period until the reduction is complete. Monitor the completion of the reaction using a spot test with ferrous ammonium sulfate.[7]

  • Filter the reaction mixture to remove insoluble materials.

  • To the filtrate, add ammonium chloride and stir until dissolved. This step is crucial to prevent the precipitation of zinc salts.[7]

  • Slowly add a solution of sodium bicarbonate to precipitate the this compound.

  • Cool the mixture in a refrigerator overnight to ensure complete precipitation.

  • Collect the precipitate by filtration and wash it with a 5% ammonium chloride solution, followed by distilled water.

  • Dry the product at a temperature not exceeding 60-70°C.[7]

Protocol 2: Synthesis of this compound from Calcium Cyanamide

This protocol is based on a process described in the patent literature.[5]

Materials:

  • Calcium Cyanamide

  • Hydrazine Hydrate (B1144303)

  • An acid (e.g., for pH adjustment)

  • An alkali metal bicarbonate (e.g., Sodium Bicarbonate)

  • Ice

Procedure:

  • Prepare an acidic aqueous solution of hydrazine hydrate (pH 5-6).

  • Cool the hydrazine hydrate solution to 5-30°C.

  • Slowly add calcium cyanamide to the acidic hydrazine hydrate solution.

  • Elevate the temperature of the reaction mixture to 75-95°C and maintain it for a sufficient time to form the aminoguanidine solution.[5]

  • Filter the hot solution to remove insoluble inorganic salts.

  • Cool the filtrate to 0-10°C.

  • Add an alkali metal bicarbonate to the cooled filtrate to precipitate the this compound.

  • Collect the precipitate by filtration and wash with cold water.

  • Dry the product under appropriate conditions.

Visualizations

Troubleshooting Workflow for Low Purity

Troubleshooting_Workflow start Low Purity this compound discoloration Product is Discolored (Yellow/Red)? start->discoloration incomplete_reduction Incomplete Nitroguanidine Reduction? discoloration->incomplete_reduction Yes inorganic_salts Inorganic Salt Impurities Present? discoloration->inorganic_salts No iron_contamination Iron Contamination from CaCN2? incomplete_reduction->iron_contamination No check_spot_test Action: Perform Ferrous Ammonium Sulfate Spot Test incomplete_reduction->check_spot_test Yes adjust_ph Action: Maintain Acidic pH During Reaction iron_contamination->adjust_ph Yes iron_contamination->inorganic_salts No end High Purity Product check_spot_test->end adjust_ph->end add_nh4cl Action: Add Ammonium Chloride Before Precipitation (for Zn route) inorganic_salts->add_nh4cl Yes (Zn route) thorough_washing Action: Ensure Thorough Washing of Precipitate inorganic_salts->thorough_washing Yes (CaCN2 route) decomposition Decomposition During Workup? inorganic_salts->decomposition No add_nh4cl->end thorough_washing->end control_temp Action: Dry at Temp < 70°C decomposition->control_temp Yes decomposition->end No control_temp->end

Caption: Troubleshooting decision tree for low purity issues.

Synthesis Pathway from Nitroguanidine

Nitroguanidine_Reduction nitroguanidine Nitroguanidine reduction Reduction (5-15°C) nitroguanidine->reduction zinc Zinc Dust zinc->reduction acid Acetic Acid acid->reduction aminoguanidine_acetate Aminoguanidine Acetate Solution reduction->aminoguanidine_acetate filtration Filtration aminoguanidine_acetate->filtration precipitation Precipitation filtration->precipitation nh4cl Ammonium Chloride nh4cl->precipitation agb This compound precipitation->agb nahco3 Sodium Bicarbonate nahco3->precipitation

Caption: Experimental workflow for nitroguanidine reduction.

References

Optimizing reaction conditions for aminoguanidine bicarbonate preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the preparation of aminoguanidine (B1677879) bicarbonate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for aminoguanidine bicarbonate?

A1: There are two main synthetic pathways for preparing this compound:

Q2: My this compound product is discolored (e.g., yellow or red). What is the likely cause and how can I prevent it?

A2: Discoloration can arise from several factors. This compound is unstable at elevated temperatures and can decompose, turning red when heated to 100°C. In the nitroguanidine reduction method, incomplete reduction can result in colored impurities.[1] For the cyanamide route, side reactions or impurities in the starting materials can also lead to a colored product. To obtain a pure white solid, ensure precise temperature control, complete reaction, and thorough washing of the final product.[7] Recrystallization from hot water is possible but may cause some decomposition.[3]

Q3: The yield of my this compound synthesis is consistently low. What are the key factors affecting the yield?

A3: Low yields can be attributed to several factors depending on the synthesis route:

  • Nitroguanidine Reduction:

    • Excess Acetic Acid: Using a larger excess of acetic acid can lead to lower yields.[1]

    • Incomplete Reduction: Ensure the reduction is complete by performing a spot test with ferrous ammonium sulfate.[1]

    • Temperature Control: The reaction is exothermic; maintaining the temperature between 5-15°C is crucial.[1][3][4]

  • Cyanamide Hydrazination:

    • pH Control: Maintaining the optimal pH is critical. For the reaction of calcium cyanamide with hydrazine, a pH of 7-9.5 can significantly increase the reaction rate and yield.[6][9] In acidic conditions (pH 5-6), yields can be as low as 45-65%.[6]

    • Side Reactions: In alkaline conditions, cyanamide can dimerize to form dicyandiamide, reducing the yield of the desired product.[6]

    • Washing: Incomplete washing of the calcium sulfate precipitate can result in product loss.[6]

Q4: I am observing the formation of a thick paste during the reduction of nitroguanidine with zinc dust, making stirring difficult. How can I manage this?

A4: The formation of a thick paste is a common issue in the nitroguanidine reduction method, especially when using a paste of nitroguanidine and zinc dust.[1][4] An alternative approach is to use a suspension of nitroguanidine in an aqueous solution of ammonium sulfate and add the zinc powder portion-wise.[4] This method results in an easily stirrable mixture and a less exothermic reaction.[4]

Q5: How can I prevent the co-precipitation of zinc salts with my this compound product in the nitroguanidine reduction method?

A5: The co-precipitation of zinc salts can be prevented by the addition of ammonium chloride to the reaction mixture before the precipitation of this compound with sodium bicarbonate.[1] If the solution is not clear after the addition of ammonium chloride, it should be filtered before proceeding with the precipitation.[1] Adding ammonia (B1221849) in the final step also helps to keep zinc soluble.[4]

Troubleshooting Guides

Problem 1: Low Yield in Nitroguanidine Reduction
Symptom Possible Cause Recommended Solution
Reaction does not go to completion.Incomplete reduction.Test for complete reduction by adding a few drops of the reaction mixture to a sodium hydroxide (B78521) solution, followed by a saturated solution of ferrous ammonium sulfate. A red color indicates incomplete reduction.[1]
Low product precipitation.Suboptimal pH or temperature during precipitation.After the reduction is complete, ensure the solution is sufficiently cooled before adding sodium bicarbonate. Place the solution in a refrigerator overnight to maximize precipitation.[1]
Product loss during workup.Co-precipitation with zinc salts.Add ammonium chloride to the filtrate after removing the zinc sludge to prevent the co-precipitation of zinc salts upon addition of sodium bicarbonate.[1]
Problem 2: Side Product Formation in Cyanamide Hydrazination
Symptom Possible Cause Recommended Solution
Formation of dicyandiamide.Reaction pH is too alkaline.Carefully control the pH of the reaction mixture. While an alkaline pH (7-9.5) accelerates the desired reaction, excessively high pH can promote the dimerization of cyanamide.[6]
Low purity of the final product.Impurities from starting materials (e.g., crude calcium cyanamide).Use high-purity starting materials. If using crude calcium cyanamide, be aware of potential impurities that can affect the reaction and final product purity.[6]
Difficult filtration of byproducts.Precipitation of finely divided iron hydroxide.If iron impurities are present, introducing air into the reaction mixture during cooling can precipitate iron as readily filterable ferric hydroxide.[6]

Experimental Protocols

Method 1: Synthesis via Reduction of Nitroguanidine

This protocol is based on the procedure described in Organic Syntheses.[1]

  • Preparation of Zinc Dust: Purify commercial zinc dust by stirring with 2% hydrochloric acid, followed by washing with distilled water, 95% ethanol, and absolute ether. Dry the zinc dust thoroughly.[1]

  • Reaction Setup: Prepare a paste of 216 g (2.07 moles) of nitroguanidine and 740 g (11.3 moles) of purified zinc dust with about 400 ml of water. Transfer the paste to a 3-liter beaker surrounded by an ice bath.

  • Reduction: Slowly add the nitroguanidine-zinc paste to a stirred solution of 128 g (2.14 moles) of glacial acetic acid in 130 ml of water, maintaining the reaction temperature between 5°C and 15°C by adding cracked ice as needed. The addition will take approximately 8 hours.

  • Completion of Reaction: After the addition is complete, warm the mixture to 40°C for 1-5 minutes until the reduction is complete, as indicated by a negative spot test for unreduced nitroguanidine.

  • Workup: Filter the reaction mixture and wash the residue with water. Combine the filtrates.

  • Precipitation: Add 200 g of ammonium chloride to the combined filtrate and stir until dissolved. Then, add 220 g (2.62 moles) of sodium bicarbonate over 10 minutes. This compound will begin to precipitate.

  • Isolation and Purification: Cool the mixture in a refrigerator overnight. Collect the precipitate by filtration. Wash the filter cake with a 5% ammonium chloride solution, followed by distilled water. Air dry the product. The expected yield is 180-182 g (63-64%).[1]

Method 2: Synthesis via Hydrazination of Calcium Cyanamide

This protocol is based on a patented process.[7]

  • Reaction Setup: Adjust the pH of an aqueous hydrazine hydrate solution (at least 40% by weight) to an acidic pH at a temperature of 5-30°C.

  • Addition of Calcium Cyanamide: Add calcium cyanamide to the acidic hydrazine hydrate solution.

  • Reaction: Elevate the temperature of the mixture to 75-95°C and maintain it for 1-4 hours, keeping the pH constant.

  • Filtration: After the reaction is complete, filter the mixture to remove precipitated calcium salts. Wash the filter cake with water and combine the filtrate and washings.

  • Precipitation: Cool the combined filtrate to 0-10°C. Add an alkali metal bicarbonate with agitation to precipitate the this compound.

  • Isolation: Recover the precipitated this compound by filtration. The expected yield is over 90% based on hydrazine hydrate.[7]

Data Presentation

Table 1: Comparison of Optimized Reaction Conditions

ParameterMethod 1: Nitroguanidine Reduction[1][4]Method 2: Cyanamide Hydrazination[7][8]
Key Reactants Nitroguanidine, Zinc DustCalcium Cyanamide, Hydrazine Hydrate
Solvent/Medium Acetic Acid or Ammonium Sulfate SolutionWater
Reaction Temp. 5-15°C75-95°C
pH Becomes basic during reactionAcidic initially, then controlled
Typical Yield 63-77%>90%
Key Additives Ammonium Chloride (prevents zinc salt co-precipitation)Alkali Metal Bicarbonate (for precipitation)

Visualizations

experimental_workflow_nitroguanidine cluster_prep Reactant Preparation cluster_reaction Reduction Reaction cluster_workup Workup & Precipitation cluster_final Final Product Nitroguanidine Nitroguanidine Mix Mix & Cool (5-15°C) Nitroguanidine->Mix Zinc Zinc Dust Zinc->Mix AceticAcid Acetic Acid Solution AceticAcid->Mix Reduction Slow Addition & Reaction Mix->Reduction Test Test for Completion Reduction->Test Filter1 Filter Zinc Sludge Test->Filter1 AddNH4Cl Add NH4Cl Filter1->AddNH4Cl AddNaHCO3 Add NaHCO3 AddNH4Cl->AddNaHCO3 Precipitate Precipitate & Cool AddNaHCO3->Precipitate Filter2 Filter Product Precipitate->Filter2 Wash Wash & Dry Filter2->Wash FinalProduct Aminoguanidine Bicarbonate Wash->FinalProduct

Caption: Workflow for this compound synthesis via nitroguanidine reduction.

troubleshooting_low_yield cluster_nitro Nitroguanidine Route cluster_cyanamide Cyanamide Route cluster_solutions Solutions Start Low Yield Observed Route Which Synthesis Route? Start->Route Temp Was Temp > 15°C? Route->Temp Nitroguanidine pH_Control Was pH Suboptimal? Route->pH_Control Cyanamide Reduction_Test Was Reduction Incomplete? Temp->Reduction_Test Sol_Temp Improve Cooling Temp->Sol_Temp Zn_Salts Zinc Salt Contamination? Reduction_Test->Zn_Salts Sol_Reduction Perform Spot Test Reduction_Test->Sol_Reduction Sol_Zn Add NH4Cl Before Precipitation Zn_Salts->Sol_Zn Side_Reaction Side Reactions Likely? pH_Control->Side_Reaction Sol_pH Maintain pH 7-9.5 pH_Control->Sol_pH Washing Incomplete Washing? Side_Reaction->Washing Sol_Side Control pH & Temp Side_Reaction->Sol_Side Sol_Wash Thoroughly Wash Precipitate Washing->Sol_Wash

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Managing Exothermic Reactions in Nitroguanidine Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reduction of nitroguanidine (B56551). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What makes the reduction of nitroguanidine an exothermic reaction that requires careful management?

A1: The reduction of the nitro group (-NO2) on the nitroguanidine molecule to an amino group (-NH2) is a highly energetic transformation. The breaking of the nitrogen-oxygen bonds and the formation of new nitrogen-hydrogen bonds releases a significant amount of energy in the form of heat. Without proper control, this heat can accumulate, leading to a rapid increase in the reaction temperature.

Q2: What are the primary risks associated with an uncontrolled exothermic reaction during nitroguanidine reduction?

A2: The primary risks include:

  • Thermal Runaway: A situation where the rate of heat generation exceeds the rate of heat removal, leading to a rapid, uncontrolled increase in temperature and pressure. This can result in violent decomposition of the reaction mixture and potential explosion, especially given that nitroguanidine itself is an energetic material.[1]

  • Formation of Side Products: High temperatures can promote undesirable side reactions, leading to the formation of impurities and reducing the yield and purity of the desired aminoguanidine (B1677879) product.

  • Solvent Boiling: If the reaction temperature exceeds the boiling point of the solvent, it can lead to a rapid increase in pressure within the reaction vessel, posing a significant safety hazard.

  • Reduced Product Yield and Purity: Poor temperature control can lead to incomplete reactions or degradation of the product, resulting in lower yields and the need for extensive purification.

Q3: What are the most common methods for reducing nitroguanidine, and how does the exothermicity vary between them?

A3: The most common methods are:

  • Reduction with Zinc Dust: This is a widely used method but is known to be highly exothermic and can be difficult to control, often described as a "pasty" and challenging reaction mixture.[2][3]

  • Catalytic Hydrogenation: This method employs catalysts such as Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere. While generally more controllable than the zinc reduction, it is still an exothermic process that requires careful monitoring and heat management.[4][5] The rate of the exotherm can be influenced by the type and activity of the catalyst, hydrogen pressure, and stirring rate.

Troubleshooting Guide

Issue 1: Rapid, Uncontrolled Temperature Increase (Potential Thermal Runaway)

  • Question: My reaction temperature is rising much faster than anticipated, and the cooling system seems ineffective. What should I do?

  • Answer:

    • Immediate Action: Immediately stop the addition of any further reagents.

    • Enhance Cooling: If safe to do so, increase the efficiency of your cooling bath. For an ice bath, ensure it is a slurry of ice and water for better thermal contact. Consider adding a salt like sodium chloride to lower the temperature of the ice bath.

    • Emergency Cooling: For very rapid temperature spikes, consider adding a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat. This should only be done if the solvent is compatible with the reaction chemistry and will not create additional hazards.

    • Be Prepared for Evacuation: If the temperature continues to rise uncontrollably, evacuate the area immediately and alert safety personnel.

Issue 2: Low Yield of Aminoguanidine

  • Question: After completing the reduction, my product yield is significantly lower than expected. What are the likely causes and how can I improve it?

  • Answer: Low yields can result from several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all the starting material has been consumed.

    • Side Reactions: As mentioned, excessive temperatures can lead to the formation of byproducts. Maintaining a consistent, low temperature is crucial.

    • Product Loss During Workup: Aminoguanidine salts can have some solubility in the reaction mixture. Ensure proper pH adjustment and cooling to maximize precipitation during product isolation. Inefficient filtration can also lead to significant product loss.[3]

    • Catalyst Deactivation (for catalytic hydrogenation): The catalyst may have become deactivated. Ensure you are using a high-quality, active catalyst and that the reaction is free from catalyst poisons.

Issue 3: Formation of Unexpected Byproducts

  • Question: My final product is impure and contains unexpected side products. How can I minimize their formation?

  • Answer: The formation of byproducts is often linked to reaction conditions:

    • Temperature Control: This is the most critical factor. Maintaining a stable, low temperature throughout the reaction is key to preventing side reactions.

    • pH Control: The pH of the reaction medium can influence the reaction pathway. For some methods, maintaining a specific pH range is necessary to favor the desired product.

    • Stoichiometry of Reagents: Ensure the correct molar ratios of reactants are used. An excess of the reducing agent, for example, might lead to over-reduction or other side reactions.

    • Purity of Starting Materials: Impurities in the starting nitroguanidine or other reagents can lead to the formation of unwanted byproducts.

Data Presentation

Table 1: Comparison of Common Nitroguanidine Reduction Methods

ParameterZinc Dust ReductionCatalytic Hydrogenation (Raney Nickel)Catalytic Hydrogenation (Pd/C)
Typical Reducing Agent Zinc DustHydrogen GasHydrogen Gas
Catalyst None (or Copper Sulfate (B86663) as a promoter)Raney NickelPalladium on Carbon (5% or 10%)
Typical Solvent Acetic Acid / Water, Ammonium (B1175870) Sulfate solutionWater, AlcoholsAlcohols, Water
Temperature Range 5-15°C (requires cooling)[2]Room Temperature to 50°CRoom Temperature to 60°C
Pressure Atmospheric50-100 atm1-50 atm
Reported Yield 40-77%[2][6]~70%Up to >99% (for nitroarenes)[7]
Key Challenges Highly exothermic, difficult to stir, potential for low yield.[2][3]Catalyst handling (pyrophoric when dry), requires high pressure.Catalyst cost, potential for deactivation.

Experimental Protocols

Protocol 1: Reduction of Nitroguanidine using Zinc Dust in Ammonium Sulfate Solution [2]

This protocol is an improved method that is less exothermic and easier to handle than the traditional zinc/acetic acid method.

  • Reaction Setup: In a reaction flask equipped with a mechanical stirrer, thermometer, and an ice bath, suspend 20.0 g of nitroguanidine and 47.6 g of ammonium sulfate in 285 mL of water.

  • Cooling: Cool the suspension to 10°C with stirring.

  • Addition of Zinc: Slowly add 41.1 g of zinc powder in small portions, ensuring the temperature is maintained between 5°C and 15°C. The addition should take approximately 1 hour.

  • Reaction Monitoring: After the addition is complete, continue stirring at ~15°C for an additional 30 minutes. The pH of the solution should rise to approximately 8-9.

  • Workup:

    • Filter the reaction mixture to remove the zinc oxide sludge.

    • To the filtrate, add 8.57 g of 25% ammonia (B1221849) solution and 28.57 g of sodium bicarbonate with stirring.

    • Allow the solution to stand for 12 hours to allow for the precipitation of aminoguanidine bicarbonate.

    • Collect the product by vacuum filtration and air dry.

Protocol 2: Catalytic Hydrogenation of Nitroguanidine using Raney Nickel

Caution: Raney Nickel is pyrophoric when dry and must be handled with care under a solvent.

  • Catalyst Preparation: In a suitable high-pressure reactor (autoclave), suspend 10 g of Raney Nickel catalyst in 120 mL of methanol.

  • Addition of Nitroguanidine: Add 22 g of nitrosoguanidine (B1196799) (an intermediate in some nitroguanidine reduction pathways, this protocol can be adapted for nitroguanidine).

  • Hydrogenation: Seal the reactor and pressurize with hydrogen to 100 atmospheres.

  • Reaction: Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed.

  • Workup:

    • Carefully vent the reactor and filter the solution to remove the catalyst.

    • Dilute the filtrate to 250 mL.

    • Saturate the solution with carbon dioxide to precipitate this compound.

    • Wash the precipitate with cold water, alcohol, and ether.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Nitroguanidine Reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Isolation start Start reagents Prepare Reagents (Nitroguanidine, Solvent, Reducing Agent/Catalyst) start->reagents setup Assemble Reaction Apparatus (Flask, Stirrer, Thermometer, Cooling Bath) reagents->setup cool Cool Reaction Mixture to Target Temperature setup->cool add_reagent Slowly Add Reducing Agent/ Pressurize with H2 cool->add_reagent monitor Monitor Temperature and Reaction Progress (TLC/HPLC) add_reagent->monitor maintain Maintain Temperature and Stir for a Set Time monitor->maintain quench Quench Reaction (if necessary) maintain->quench filter_catalyst Filter Catalyst (for hydrogenation) quench->filter_catalyst Catalytic Methods precipitate Precipitate Product (e.g., with NaHCO3) quench->precipitate Zinc Reduction filter_catalyst->precipitate isolate Isolate Product by Filtration precipitate->isolate dry Dry the Purified Product isolate->dry end End dry->end

Caption: Experimental Workflow for Nitroguanidine Reduction.

Troubleshooting_Workflow Troubleshooting Workflow for Exothermic Reaction start Start Reaction Monitoring temp_check Is Temperature Stable and within Range? start->temp_check continue_reaction Continue Monitoring temp_check->continue_reaction Yes temp_rise Temperature Rising Uncontrollably temp_check->temp_rise No continue_reaction->temp_check stop_reagents Stop Addition of Reagents temp_rise->stop_reagents enhance_cooling Enhance Cooling stop_reagents->enhance_cooling dilute Consider Dilution with Cold, Inert Solvent enhance_cooling->dilute evaluate_risk Evaluate Risk of Thermal Runaway dilute->evaluate_risk controlled Temperature is Controlled evaluate_risk->controlled Yes uncontrolled Temperature Still Rising evaluate_risk->uncontrolled No controlled->continue_reaction post_mortem Post-Incident Analysis: - Check Reagent Stoichiometry - Verify Cooling System Capacity - Review Procedure controlled->post_mortem evacuate EVACUATE AREA! uncontrolled->evacuate

Caption: Troubleshooting Workflow for Exothermic Reaction.

References

How to address solubility issues of aminoguanidine bicarbonate in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aminoguanidine (B1677879) bicarbonate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures, with a primary focus on solubility issues.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter when working with aminoguanidine bicarbonate.

ProblemPossible CauseRecommended Solution
White precipitate or cloudiness in the solution after attempting to dissolve this compound in water or buffer. Low intrinsic solubility of this compound.This compound is poorly soluble in water.[1][2][3] Convert it to a more soluble salt form, such as aminoguanidine hydrochloride, by acidification. Refer to the detailed protocol below.
The compound does not dissolve even with heating. Thermal decomposition.Avoid heating this compound solutions, as it begins to decompose at temperatures above 45-50°C, which can affect its integrity and solubility.[1][4]
The prepared aminoguanidine solution is unstable and precipitates over time. The solution is likely supersaturated or the pH is not optimal for solubility.Ensure complete conversion to the hydrochloride salt by careful pH adjustment. For long-term storage, consider preparing a concentrated stock in DMSO (for the hydrochloride salt) and storing it in aliquots at -20°C or -80°C.[1][5] Aqueous solutions are less stable and should ideally be prepared fresh.[6][7]
Inconsistent experimental results when using this compound. Incomplete dissolution leading to inaccurate concentration.Always ensure the compound is fully dissolved before use. Visually inspect for any particulate matter. Filtering the solution through a 0.22 µm filter after dissolution is also a good practice.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or my cell culture medium?

This compound has very low solubility in water, reported to be around 0.27 g/100 g of water at 20°C.[8][9][10] It is also practically insoluble in alcohol.[1][3] This inherent low solubility is the primary reason for dissolution difficulties.

Q2: Can I heat the solution to help dissolve the this compound?

It is strongly advised not to heat the solution. This compound is thermally unstable and starts to decompose at temperatures above 45-50°C.[1][4] Heating can lead to the degradation of the compound, compromising the integrity of your experiments.

Q3: What is the recommended method for dissolving this compound for in vitro/in vivo experiments?

The most effective method is to convert the poorly soluble bicarbonate salt into the more soluble hydrochloride salt. This is achieved by adding a strong acid, such as hydrochloric acid (HCl), to the aqueous suspension of this compound. The acid reacts with the bicarbonate, releasing carbon dioxide gas and forming the aminoguanidine salt of the acid, which is significantly more soluble in water. A detailed protocol for this conversion is provided below.

Q4: What is the solubility of aminoguanidine hydrochloride?

Aminoguanidine hydrochloride has a much higher solubility in aqueous solutions and some organic solvents compared to the bicarbonate form.

SolventSolubility of Aminoguanidine Hydrochloride
Water≥ 50 mg/mL[3][11]
PBS (pH 7.2)~100 mg/mL[7]
DMSO22-100 mg/mL[5][9]
Ethanol~1.6 mg/mL[7]

Q5: How should I prepare and store a stock solution of aminoguanidine?

It is recommended to prepare a concentrated stock solution of aminoguanidine hydrochloride. For aqueous stocks, prepare fresh daily as they are not stable for more than 24 hours.[6][7] For longer-term storage, dissolve aminoguanidine hydrochloride in DMSO, aliquot into small volumes to avoid repeated freeze-thaw cycles, and store at -20°C for up to one month or -80°C for up to a year.[1][5][12] Before use, allow the vial to equilibrate to room temperature before opening.[1]

Q6: At what concentration should I use aminoguanidine to inhibit nitric oxide synthase (NOS) in cell culture?

The effective concentration can vary depending on the cell type and experimental conditions. Some studies have used concentrations in the range of 1 mmol/L.[13] However, it is important to note that at such concentrations, aminoguanidine may lack selectivity for inducible NOS (iNOS) and could affect other cellular targets.[13] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific system.

Experimental Protocols

Protocol for Solubilizing this compound by Conversion to Aminoguanidine Hydrochloride

This protocol describes the conversion of poorly soluble this compound into the more soluble aminoguanidine hydrochloride for use in experimental settings.

Materials:

  • This compound powder

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Sterile filters (0.22 µm)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Suspension: Add the powder to a suitable volume of sterile water to create a suspension. Do not exceed a concentration that would be too high to manage once dissolved (a final concentration of 50-100 mg/mL of the hydrochloride salt is a reasonable target).

  • Acidification: While stirring the suspension, slowly add 1 M HCl dropwise. You will observe effervescence (release of CO2 gas) as the bicarbonate reacts.

  • pH Monitoring: Monitor the pH of the solution. Continue adding HCl until all the solid has dissolved and the pH is in the acidic to neutral range (e.g., pH 4.5-7.0). A clear solution indicates successful conversion to the hydrochloride salt.

  • Final Adjustments: If necessary, adjust the pH to the desired level for your experiment using dilute HCl or NaOH.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter.

  • Storage: Use the freshly prepared aqueous solution immediately or within 24 hours. For longer-term storage, it is best to prepare the stock solution in DMSO as described in the FAQs.

G cluster_workflow Workflow for Solubilizing this compound start Weigh Aminoguanidine Bicarbonate Powder suspend Suspend in Sterile Water start->suspend add_hcl Add 1M HCl Dropwise (Observe Effervescence) suspend->add_hcl dissolved Is the Solid Fully Dissolved? add_hcl->dissolved dissolved->add_hcl No adjust_ph Adjust pH to Experimental Target dissolved->adjust_ph Yes filter Sterile Filter (0.22 µm) adjust_ph->filter end Ready for Use / Storage filter->end

Caption: A workflow diagram for the solubilization of this compound.

Signaling Pathways

Aminoguanidine is commonly used as an inhibitor in two key pathways: the nitric oxide synthesis pathway and the advanced glycation end-product (AGE) formation pathway.

Inhibition of Nitric Oxide Synthase (NOS)

Aminoguanidine is a selective inhibitor of the inducible nitric oxide synthase (iNOS), which is often upregulated in inflammatory conditions.[1][6] It competes with the substrate L-arginine, thereby reducing the production of nitric oxide (NO).

G cluster_nos Nitric Oxide Synthase (NOS) Inhibition l_arginine L-Arginine nos Nitric Oxide Synthase (e.g., iNOS) l_arginine->nos no Nitric Oxide (NO) + L-Citrulline nos->no aminoguanidine Aminoguanidine aminoguanidine->inhibition inhibition->nos

Caption: Inhibition of Nitric Oxide Synthase (NOS) by aminoguanidine.

Inhibition of Advanced Glycation End-Product (AGE) Formation

In hyperglycemic conditions, reducing sugars can react non-enzymatically with proteins to form advanced glycation end-products (AGEs), which contribute to diabetic complications. Aminoguanidine traps reactive dicarbonyl intermediates, such as methylglyoxal (B44143) (MGO), preventing them from cross-linking with proteins to form AGEs.[8]

G cluster_age Inhibition of Advanced Glycation End-Product (AGE) Formation glucose Glucose dicarbonyls Reactive Dicarbonyls (e.g., Methylglyoxal) glucose->dicarbonyls ages Advanced Glycation End-Products (AGEs) dicarbonyls->ages proteins Proteins proteins->ages aminoguanidine Aminoguanidine aminoguanidine->inhibition inhibition->dicarbonyls Traps Intermediates

Caption: Inhibition of Advanced Glycation End-Product (AGE) formation.

References

Identifying and removing impurities from aminoguanidine bicarbonate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminoguanidine (B1677879) bicarbonate. The information is designed to help identify and remove impurities encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in aminoguanidine bicarbonate?

A1: Impurities in this compound can originate from starting materials, side reactions during synthesis, or degradation. Common impurities include:

  • Inorganic Salts: Chlorides and sulfates are often present from the starting materials or reagents used in the synthesis.[1]

  • Heavy Metals: Iron is a common contaminant that can lead to discoloration of the final product.[1][2]

  • Unreacted Starting Materials: Depending on the synthetic route, residual hydrazine, cyanamide, or nitroguanidine (B56551) may be present.

  • Synthesis Byproducts: Dicyandiamide can form if the reaction conditions are not carefully controlled.[2]

  • Insoluble Matter: Particulate matter that is not soluble in the reaction or purification solvents.[1]

  • Moisture: Residual water content from the purification process.[1]

  • Ignition Residue: Non-volatile inorganic matter remaining after combustion.[1]

Q2: My this compound is discolored (e.g., yellow or reddish). What is the likely cause and how can I fix it?

A2: A yellow or reddish tint in this compound is often due to the presence of iron contaminants or thermal degradation.[1][2] this compound is unstable at elevated temperatures and can start to decompose and turn red above 100°C.

  • Troubleshooting:

    • Iron Contamination: If iron is suspected, purification can be achieved by dissolving the crude product in a dilute acid and filtering. Subsequent precipitation of this compound by adding a bicarbonate solution can leave the iron contaminants in the solution.[2] One patented method suggests cooling the filtrate and water admixture to 0-10°C and adjusting the pH to the acidic range before precipitation to keep iron contaminants dissolved.[2]

    • Thermal Degradation: Avoid excessive heating during purification. Recrystallization from hot water should be done with caution as some decomposition can occur.[3] It is recommended to dry the purified product at a temperature not exceeding 60–70°C.[4]

Q3: I am getting a low yield after purification. What are the possible reasons?

A3: Low yields can result from several factors during the purification process:

  • Excessive Washing: this compound is slightly soluble in water, so excessive washing with water can lead to product loss.[3]

  • Decomposition: As mentioned, heating during recrystallization can cause decomposition, leading to a lower yield of the desired product.[3]

  • Incomplete Precipitation: The precipitation of this compound can be slow and incomplete.[3] Allowing sufficient time for crystallization, potentially at a reduced temperature, can improve the yield.

Q4: How can I determine the purity of my this compound sample?

A4: The purity of this compound can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a precise method for quantifying the purity and identifying impurities. A common method involves derivatization of aminoguanidine with a UV-active compound like 1-Naphthyl isothiocyanate, followed by analysis on a reverse-phase column (e.g., RP-18) with UV detection.[5]

  • UV-Spectrophotometry: This method can also be used for the determination of this compound.

  • Iodometry: A titration method that can be used for content analysis.[6]

Troubleshooting Guides

Issue 1: High Levels of Inorganic Salt Impurities (Chlorides, Sulfates)
  • Identification: These can be quantified using ion chromatography or wet chemistry methods as specified in pharmacopeias.

  • Removal:

    • Recrystallization: While recrystallization from hot water is possible, it should be performed cautiously due to the risk of decomposition.[3]

    • Washing: Washing the filtered this compound cake with cold deionized water can help remove soluble inorganic salts. Be mindful not to use excessive amounts of water to avoid significant product loss. A final wash with a solvent in which the product is insoluble, such as ethanol (B145695), can help displace the water and aid in drying.[7]

Issue 2: Presence of Zinc Salts in the Final Product (from Nitroguanidine Reduction)
  • Problem: When synthesizing aminoguanidine by the reduction of nitroguanidine with zinc, zinc salts can co-precipitate with the final product.

  • Solution: The addition of ammonium (B1175870) chloride to the reaction filtrate before the precipitation of this compound helps to keep zinc salts in the solution, thus preventing their co-precipitation.[4]

Quantitative Data Summary

The following table summarizes typical impurity limits for high-purity this compound.

ImpuritySpecification LimitReference
Purity≥ 99%[1]
Insoluble Matter≤ 0.03%[1]
Moisture≤ 0.2%[1]
Ignition Residue≤ 0.07%[1]
Chloride (Cl)≤ 0.01%[1]
Sulfate (SO₄)≤ 0.007%[1]
Iron (Fe)≤ 8 ppm[1]

Experimental Protocols

Protocol 1: Purification of this compound (Post-Zinc Reduction)

This protocol is adapted from a procedure that uses ammonium chloride to prevent zinc salt contamination.

  • Filtration of Reaction Mixture: After the reduction of nitroguanidine is complete, filter the reaction mixture to remove the insoluble zinc oxide sludge. Wash the filter cake with distilled water.

  • Combine Filtrates: Combine the initial filtrate and the washings. If the solution is not clear, filter it again.

  • Addition of Ammonium Chloride: To the combined filtrate, add ammonium chloride (approximately 200g per 1.5 L of filtrate) and stir until it is completely dissolved.[4]

  • Precipitation: While stirring, slowly add sodium bicarbonate to precipitate the this compound.

  • Crystallization: Allow the solution to stand, preferably in a refrigerator overnight, to ensure complete precipitation.[4]

  • Filtration and Washing: Collect the precipitate by vacuum filtration.

    • Wash the filter cake with a 5% ammonium chloride solution.[4]

    • Follow with washes of cold distilled water.[7]

    • Finally, wash with ethanol to remove water.[7]

  • Drying: Dry the purified product in a vacuum oven at a temperature not exceeding 60-70°C.[4]

Protocol 2: HPLC Analysis of this compound Purity (with Derivatization)

This method is based on the derivatization of aminoguanidine to make it UV-active for HPLC analysis.

  • Reagent Preparation:

    • Derivatizing Reagent: Prepare a 10 mg/mL solution of 1-Naphthyl isothiocyanate in methanol (B129727).

    • Sodium Hydroxide (B78521) Solution: Prepare a 4% (w/v) solution of sodium hydroxide in water.

    • Mobile Phase: Prepare a suitable mobile phase, for example, a gradient mixture of a pH 3 buffer (ortho-phosphoric acid and triethylamine) and methanol.[5]

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a standard solution of this compound of known concentration in a suitable diluent.

    • Sample Solution: Prepare a solution of the this compound sample to be tested in the same diluent.

  • Derivatization Procedure:

    • To an aliquot of the standard or sample solution, add the 1-Naphthyl isothiocyanate reagent and the sodium hydroxide solution.

    • Add methanol and sonicate for 1-2 minutes to complete the reaction.

  • HPLC Conditions:

    • Column: RP-18 column.[5]

    • Detection: UV at 220 nm.[5]

    • Injection Volume: Typically 10-20 µL.

    • Flow Rate: Typically 1.0 mL/min.[8]

  • Analysis: Inject the derivatized standard and sample solutions into the HPLC system. Determine the purity of the sample by comparing the peak area of the aminoguanidine derivative in the sample chromatogram to that in the standard chromatogram.

Visualizations

experimental_workflow cluster_purification Purification Workflow crude_product Crude Aminoguanidine Bicarbonate dissolution Dissolve in Dilute Acid crude_product->dissolution filtration1 Filter to Remove Insolubles dissolution->filtration1 precipitation Add Bicarbonate Solution filtration1->precipitation crystallization Allow for Crystallization precipitation->crystallization filtration2 Vacuum Filter Precipitate crystallization->filtration2 washing Wash with Cold Water and Ethanol filtration2->washing drying Dry under Vacuum (≤ 70°C) washing->drying pure_product Pure Aminoguanidine Bicarbonate drying->pure_product

Caption: General purification workflow for this compound.

hplc_analysis_workflow cluster_hplc HPLC Analysis Workflow sample_prep Prepare Standard and Sample Solutions derivatization Derivatize with 1-Naphthyl Isothiocyanate sample_prep->derivatization hplc_injection Inject into HPLC System derivatization->hplc_injection chromatography Separation on RP-18 Column hplc_injection->chromatography detection UV Detection at 220 nm chromatography->detection data_analysis Analyze Chromatogram and Quantify Purity detection->data_analysis result Purity Report data_analysis->result

Caption: Workflow for HPLC purity analysis with derivatization.

References

Best practices for long-term storage to maintain aminoguanidine bicarbonate stability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of aminoguanidine (B1677879) bicarbonate to maintain its stability and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for aminoguanidine bicarbonate?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] It is crucial to keep the container tightly closed to protect it from moisture and atmospheric contaminants.[1][2][4]

Q2: Is this compound sensitive to temperature?

A2: Yes, this compound is sensitive to heat.[5] It is stable under normal ambient temperatures but will gradually begin to decompose at temperatures exceeding 45-50°C.[6][7][8] Complete decomposition occurs at its melting point of approximately 170-173°C.[6][8] Prolonged exposure to heat may also cause the compound to turn a reddish color.[7][8]

Q3: Does light affect the stability of this compound?

A3: Yes, exposure to light should be avoided during storage as the compound is light-sensitive.[5][9] Storing it in an opaque or amber container inside a dark cabinet is recommended.

Q4: What are the signs of this compound degradation?

A4: Visual signs of degradation can include a change in color from white to off-white, cream, or even a reddish tint, which can be exacerbated by heat.[7][8] The presence of clumps or a change in the crystalline structure may indicate moisture absorption. For quantitative assessment, a purity analysis using methods like HPLC is recommended.

Q5: What substances are incompatible with this compound?

A5: this compound should not be stored with strong oxidizing agents, strong acids, nitrates, or nitrites.[1][3][5][9] Contact with these substances can lead to vigorous reactions and decomposition.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration (yellowing or reddish tint) of the solid. Exposure to heat or light over time.Store the compound in a cool, dark place as recommended. If discoloration is significant, consider re-purifying the compound or using a fresh batch for sensitive experiments.
Clumping or caking of the powder. Absorption of moisture due to improper storage. The compound is hygroscopic.[9]Ensure the container is always tightly sealed.[1][2][4] For future use, consider storing it in a desiccator.
Inconsistent experimental results. Degradation of the compound leading to lower purity.Verify the purity of your this compound stock. If degradation is suspected, a fresh batch should be used. Implement a "first-in, first-out" inventory system.
Precipitate formation when preparing aqueous solutions. Low solubility in water at room temperature.This compound has limited solubility in cold water.[7] Gentle warming and stirring can aid dissolution, but be cautious as heating can also promote decomposition.[8] Recrystallization from hot water is possible but some decomposition may occur.[8][10]

Data Summary: Storage and Stability Parameters

Parameter Recommendation/Value Source
Storage Temperature Cool, dry place. Avoid temperatures > 45-50°C.[1][6][7][8]
Light Sensitivity Store in the dark; light-sensitive.[5][9]
Humidity Store in a dry environment; hygroscopic. Keep container tightly sealed.[1][2][4][9]
Incompatible Materials Strong oxidizing agents, strong acids, nitrates, nitrites.[1][3][5][9]
Appearance of Pure Compound White fine crystalline powder.[6][7]
Decomposition Temperature Gradual decomposition above 45-50°C; complete at ~170-173°C.[6][7][8]
Hazardous Decomposition Products Nitrogen oxides, carbon monoxide, carbon dioxide, toxic fumes.[1][3][5][11][12]

Experimental Protocols

Protocol: General Stability Testing of this compound using HPLC

This protocol outlines a general method for assessing the stability of this compound under specific storage conditions.

  • Sample Preparation:

    • Establish a baseline (Time 0) by taking an initial sample from a fresh, unopened container of this compound.

    • Aliquot the remaining compound into several smaller, airtight, and light-protected containers.

    • Expose these aliquots to different environmental conditions (e.g., elevated temperature, high humidity, intense light) that you wish to test. Include a control sample stored under ideal conditions (cool, dark, and dry).

  • Time Points:

    • At predetermined time intervals (e.g., 1, 3, 6, 12 months), retrieve one aliquot from each environmental condition for analysis.

  • Standard and Sample Solution Preparation:

    • Accurately weigh a known amount of the this compound standard and the aged sample.

    • Dissolve each in a suitable mobile phase to a known concentration. A common mobile phase consists of a mixture of methanol (B129727) and an ammonium (B1175870) sulfate (B86663) buffer solution.[13]

  • HPLC Analysis:

    • Use a validated HPLC method for the determination of this compound. While specific parameters can vary, a reverse-phase C18 column is often suitable.

    • Set the detection wavelength appropriately (e.g., 220 nm).[13][14]

    • Inject the standard solution to establish the retention time and peak area corresponding to a known concentration.

    • Inject the sample solutions and record the chromatograms.

  • Data Analysis:

    • Compare the peak area of the this compound in the aged samples to the peak area of the standard and the Time 0 sample.

    • Calculate the percentage of remaining this compound to determine the extent of degradation.

    • Monitor the appearance of any new peaks in the chromatogram, which may indicate the formation of degradation products.

Visualizations

Storage_Best_Practices storage Long-Term Storage conditions Optimal Conditions storage->conditions threats Stability Threats storage->threats cool Cool (< 45°C) conditions->cool dry Dry (Tightly Sealed) conditions->dry dark Dark (Light Protected) conditions->dark ventilated Well-Ventilated conditions->ventilated outcome Maintained Stability & Purity conditions->outcome heat Heat threats->heat moisture Moisture threats->moisture light Light threats->light incompatibles Incompatible Substances threats->incompatibles threats->outcome Troubleshooting_Workflow start Inconsistent Experimental Results check_compound Visually Inspect This compound start->check_compound discolored Discolored or Clumped? check_compound->discolored yes Degradation Likely discolored->yes Yes no Compound Appears Normal discolored->no No action_replace Use Fresh Batch & Review Storage yes->action_replace action_investigate Investigate Other Experimental Variables no->action_investigate

References

How to control pH during the synthesis of aminoguanidine bicarbonate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aminoguanidine (B1677879) bicarbonate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing aminoguanidine bicarbonate?

A1: The most prevalent methods for synthesizing this compound are:

Q2: Why is pH control so critical during the synthesis of this compound?

A2: Precise pH control is crucial for several reasons:

  • Maximizing Yield: The reaction rate and the formation of the desired aminoguanidine product are highly pH-dependent.[2][4]

  • Minimizing Byproducts: Improper pH can lead to the formation of undesired byproducts. For instance, in the calcium cyanamide method, incorrect pH can promote the dimerization of cyanamide to form dicyandiamide, which does not react with hydrazine to produce aminoguanidine.[7][11]

  • Ensuring Product Purity: pH adjustments are necessary to prevent the co-precipitation of metal salts (e.g., zinc or iron salts) with the final product, thus ensuring high purity.[2][4][8]

Q3: What reagents are typically used to control the pH?

A3: The choice of acid for pH adjustment depends on the specific synthesis route:

  • Sulfuric Acid: Commonly used in the reaction of calcium cyanamide with hydrazine hydrate to maintain the desired pH range.[1][2][4][7][11][12][13]

  • Acetic Acid: Often employed in the reduction of nitroguanidine with zinc dust.[8]

  • Carbon Dioxide: Can be introduced into the mother liquor to adjust the pH during the production process.[14]

Q4: What is the optimal pH range for the synthesis?

A4: The optimal pH range varies depending on the chosen synthesis method:

  • Calcium Cyanamide with Hydrazine:

    • The reaction is often carried out in a neutral to alkaline medium, typically between pH 7.0 and 9.5.[2][4][11]

    • Some protocols suggest an initial acidic pH of 5.0-6.0, which is then raised to 7.2-7.8 during the reaction.[1][11][12]

  • Nitroguanidine Reduction:

    • The reaction mixture can become basic (pH 8-9) as the reaction progresses.[3][5][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incorrect pH: The pH may have deviated from the optimal range, leading to the formation of byproducts like dicyandiamide.[7][11]Continuously monitor the pH of the reaction mixture using a pH meter and make necessary adjustments with the appropriate acid (e.g., sulfuric acid).[1][12]
Incomplete Reaction: The reaction time or temperature may have been insufficient.Ensure the reaction is carried out at the recommended temperature and for the specified duration as per the protocol. For example, in one method, the reaction is kept at 70°C for 3 hours.[1][12]
Product is Contaminated (e.g., off-white or colored) Co-precipitation of Metal Salts: Impurities such as zinc or iron salts may have precipitated with the product.[2][8]Adjust the pH of the filtrate before precipitation of this compound. For iron contamination, adjusting the pH to 7.5-8.5 and introducing air can precipitate iron as ferric hydroxide.[2][4] For zinc salts, the presence of ammonium chloride can prevent their co-precipitation.[8]
Difficulty in Filtering the Product Fine Precipitate: The precipitation conditions (temperature, rate of addition of precipitating agent) may not be optimal, leading to very fine particles.Control the temperature during precipitation. For instance, cooling the solution can aid in crystallization.[13] Ensure slow and uniform addition of the precipitating agent (e.g., sodium bicarbonate).[7]
Inconsistent Results Between Batches Variability in Raw Material Quality: The purity of starting materials like calcium cyanamide can vary.Use high-purity, finely ground starting materials. The quality of calcium cyanamide, for instance, is crucial for good yield.[2][7]

Experimental Protocols

Protocol 1: Synthesis from Calcium Cyanamide and Hydrazine Sulfate

This protocol is based on the reaction of calcium cyanamide with hydrazine sulfate in a controlled pH environment.

Methodology:

  • To 200 mL of water in a reaction vessel, simultaneously and uniformly add 55.8 g of monohydrazine sulfate and 40 g of finely ground calcium cyanamide with vigorous stirring.

  • Maintain the pH of the mixture at 9.5 by the controlled addition of a 50% sulfuric acid solution.[7]

  • Keep the reaction temperature at 40°C and continue stirring for 30 minutes at a pH of 9.

  • Adjust the pH to 7 with 50% sulfuric acid and heat the mixture to 80°C for 1 hour.[7]

  • Cool the reaction mixture to 60°C and filter to remove the precipitated calcium sulfate. Wash the filter cake with 200 mL of warm water.

  • Combine the filtrate and the washings. Adjust the pH to 6.5 with 50% sulfuric acid.

  • Slowly add 36.9 g of sodium bicarbonate at 30°C to precipitate the this compound as a fine white solid.

  • Filter the precipitate, wash with a small amount of cold water, and dry.

Protocol 2: Synthesis by Reduction of Nitroguanidine

This protocol describes the synthesis of this compound by the zinc dust reduction of nitroguanidine.

Methodology:

  • In a 3-liter beaker, prepare a paste of 216 g of nitroguanidine and 740 g of purified zinc dust with about 400 mL of water.[8]

  • Cool the paste to 5°C in an ice bath.

  • In a separate beaker, prepare a solution of 128 g of glacial acetic acid in 130 mL of water and cool it to 5°C.

  • Slowly add the nitroguanidine-zinc paste to the acetic acid solution with vigorous mechanical stirring, maintaining the temperature between 5°C and 15°C. Add cracked ice as needed to control the temperature.[8] The addition process takes approximately 8 hours.

  • After the addition is complete, warm the mixture to 40°C for 1-5 minutes until the reduction is complete.

  • Filter the reaction mixture to remove zinc oxide and other solids.

  • To the filtrate, add 200 g of ammonium chloride and stir until dissolved.

  • Add 220 g of sodium bicarbonate over 10 minutes with continued stirring. The this compound will begin to precipitate.

  • Cool the mixture in a refrigerator overnight.

  • Collect the precipitate by filtration and wash it with a 5% ammonium chloride solution, followed by distilled water.[8]

Quantitative Data Summary

ParameterSynthesis from Calcium CyanamideSynthesis by Nitroguanidine Reduction
pH Range (Reaction) 7.0 - 9.5[2][4] or 7.2 - 7.8[1][12][13]Becomes basic (pH 8-9)[3][5][9]
pH Adjusting Agent Sulfuric Acid[1][2][4][7][11][12][13]Acetic Acid[8]
Reaction Temperature 40°C - 80°C[7]5°C - 15°C (addition), then 40°C[8]
Typical Yield >90% (based on hydrazine)[11]63-64%[8]

Visualizations

experimental_workflow_calcium_cyanamide cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Precipitation start Start reagents Add Hydrazine Sulfate & Calcium Cyanamide to Water start->reagents ph_initial Adjust pH to 9.5 with H2SO4 reagents->ph_initial react_40c Stir at 40°C for 30 min (maintain pH 9) ph_initial->react_40c ph_adjust_7 Adjust pH to 7 react_40c->ph_adjust_7 react_80c Heat at 80°C for 1 hour ph_adjust_7->react_80c cool Cool to 60°C react_80c->cool filter_caso4 Filter off CaSO4 cool->filter_caso4 ph_adjust_6_5 Adjust pH to 6.5 filter_caso4->ph_adjust_6_5 precipitate Add NaHCO3 to Precipitate ph_adjust_6_5->precipitate filter_product Filter and Wash Product precipitate->filter_product end End filter_product->end signaling_pathway_ph_control cluster_main pH Control in this compound Synthesis cluster_optimal Optimal pH Range cluster_suboptimal Suboptimal pH Range pH Reaction pH optimal_yield Maximized Yield of Aminoguanidine pH->optimal_yield Leads to min_byproducts Minimized Byproduct Formation (e.g., Dicyandiamide) pH->min_byproducts Leads to high_purity High Product Purity (No Metal Salt Co-precipitation) pH->high_purity Leads to low_yield Reduced Yield pH->low_yield Deviates to byproducts Increased Byproduct Formation pH->byproducts Deviates to low_purity Product Contamination pH->low_purity Deviates to

References

Technical Support Center: Scaling Up Aminoguanidine Bicarbonate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of aminoguanidine (B1677879) bicarbonate production.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing aminoguanidine bicarbonate on a larger scale?

A1: The two most prevalent methods for scaling up this compound synthesis are the reduction of nitroguanidine (B56551) and the reaction of calcium cyanamide (B42294) with hydrazine (B178648) sulfate (B86663).[1][2] The choice of method often depends on factors such as cost of raw materials, available equipment, and desired purity of the final product.

Q2: What are the critical process parameters to control during the scale-up of this compound synthesis?

A2: Critical process parameters to monitor and control include reaction temperature, pH, and the molar ratio of reactants. For instance, in the synthesis from lime nitrogen and hydrazine hydrate (B1144303), optimal conditions have been reported as a reaction temperature of 45°C, a pH of 7.2-7.5, and a mole ratio of hydrazine hydrate to lime nitrogen of 1:2.[3] In the reduction of nitroguanidine, temperature control is crucial to manage the exothermic reaction.[4]

Q3: What are the expected yield and purity of this compound at an industrial scale?

A3: The yield and purity can vary significantly depending on the synthesis route and optimization of the process. One method using hydrazine hydrate and lime nitrogen reports a yield of up to 96.07% with a purity of 98%.[3] Another process involving the reduction of nitroguanidine with zinc dust yields approximately 63-64% of a white solid.[5] A process reacting calcium cyanamide with an acidic hydrazine hydrate solution claims yields exceeding 90%.[6]

Q4: What are the common impurities in this compound, and how can they be minimized?

A4: A common impurity, especially in the nitroguanidine reduction method using zinc, is the coprecipitation of zinc salts.[5] The presence of ammonium (B1175870) chloride in the reaction mixture can help prevent this by forming soluble zinc complexes.[4][5] Iron contaminants from crude calcium cyanamide can also discolor the final product.[7] Maintaining an acidic pH during the reaction of calcium cyanamide can help prevent the decomposition and polymerization of the starting material.[6]

Q5: How can the purity of this compound be determined?

A5: The purity of this compound can be assessed using various analytical techniques. A common and simple method is iodometric titration.[1] For more detailed analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) is a suitable method.[8][9]

Troubleshooting Guides

Issue 1: Low Product Yield

Low yield is a frequent challenge when scaling up production. The following guide provides a systematic approach to troubleshoot this issue.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_reactants Verify Reactant Quality and Stoichiometry start->check_reactants check_temp Monitor and Control Reaction Temperature check_reactants->check_temp Reactants OK reactants_action Source high-purity reactants. Recalculate and verify stoichiometry. check_reactants->reactants_action Issue Found check_ph Ensure Optimal pH Throughout Reaction check_temp->check_ph Temp OK temp_action Implement precise temperature control (e.g., cooling baths). Monitor for exotherms. check_temp->temp_action Issue Found check_addition Review Reactant Addition Rate check_ph->check_addition pH OK ph_action Use calibrated pH probes. Ensure proper buffering. check_ph->ph_action Issue Found check_mixing Assess Mixing Efficiency check_addition->check_mixing Addition Rate OK addition_action Use controlled addition funnels or pumps. Adjust rate to manage exotherm. check_addition->addition_action Issue Found check_completion Confirm Reaction Completion check_mixing->check_completion Mixing OK mixing_action Use appropriate stirrer size and speed. Ensure homogenous mixture. check_mixing->mixing_action Issue Found check_precipitation Optimize Precipitation/Crystallization Conditions check_completion->check_precipitation Reaction Complete completion_action Use in-process monitoring (e.g., colorimetric tests). Adjust reaction time if needed. check_completion->completion_action Issue Found check_filtration Evaluate Filtration and Washing Steps check_precipitation->check_filtration Precipitation OK precipitation_action Control cooling rate. Ensure sufficient crystallization time. check_precipitation->precipitation_action Issue Found end Yield Improved check_filtration->end Filtration OK filtration_action Select appropriate filter medium. Optimize washing solvent and volume. check_filtration->filtration_action Issue Found reactants_action->check_reactants temp_action->check_temp ph_action->check_ph addition_action->check_addition mixing_action->check_mixing completion_action->check_completion precipitation_action->check_precipitation filtration_action->check_filtration

Caption: Troubleshooting workflow for low product yield.

Detailed Steps:

  • Verify Reactant Quality and Stoichiometry: Impurities in starting materials can lead to side reactions and lower yields. Ensure that the purity of reactants meets the required specifications. Double-check all calculations for reactant stoichiometry.

  • Monitor and Control Reaction Temperature: Many synthesis routes for this compound are temperature-sensitive. For example, the reduction of nitroguanidine is exothermic and requires careful temperature control, often between 5-15°C, to prevent side reactions and decomposition.[4][5]

  • Ensure Optimal pH: The pH of the reaction mixture can significantly impact the reaction rate and product stability. For the synthesis from lime nitrogen, a pH of 7.2-7.8 is recommended.[1]

  • Review Reactant Addition Rate: A slow and controlled addition of reactants is often necessary to manage exothermic reactions and prevent localized high concentrations that can lead to by-product formation.

  • Assess Mixing Efficiency: Inadequate mixing can result in localized temperature and concentration gradients, leading to incomplete reaction and reduced yields. Ensure that the stirring is vigorous enough to maintain a homogeneous suspension.

  • Confirm Reaction Completion: Prematurely ending the reaction will result in a lower yield. Use an appropriate in-process control to confirm that the reaction has gone to completion. For the reduction of nitroguanidine, a colorimetric test using ferrous ammonium sulfate can be employed.[5]

  • Optimize Precipitation/Crystallization Conditions: The conditions under which this compound is precipitated are crucial for maximizing yield. Factors to consider include the temperature, cooling rate, and crystallization time. For instance, crystallization at 10°C for 4 hours has been found to be optimal in one method.[3]

  • Evaluate Filtration and Washing Steps: Product can be lost during filtration and washing. Use a filter medium with the appropriate pore size to prevent the loss of fine particles. The filter cake should be washed with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product.

Issue 2: Product Purity Does Not Meet Specifications

Achieving high purity is critical, especially for pharmaceutical applications. This guide addresses common purity issues.

Troubleshooting Workflow for Poor Purity

PoorPurityTroubleshooting start Poor Purity Observed analyze_impurities Identify Impurities (e.g., HPLC, TLC) start->analyze_impurities review_starting_materials Check Purity of Starting Materials analyze_impurities->review_starting_materials Impurities Identified optimize_reaction_conditions Review and Optimize Reaction Conditions (Temp, pH) review_starting_materials->optimize_reaction_conditions Starting Materials OK starting_materials_action Source higher purity starting materials. Purify starting materials before use. review_starting_materials->starting_materials_action Issue Found improve_workup Enhance Work-up and Purification Steps optimize_reaction_conditions->improve_workup Conditions Optimized reaction_conditions_action Fine-tune temperature and pH control. Investigate impact on impurity profile. optimize_reaction_conditions->reaction_conditions_action Issue Found end Purity Improved improve_workup->end Purification Enhanced workup_action Implement recrystallization. Optimize washing procedure. Consider alternative purification methods (e.g., chromatography for small scale). improve_workup->workup_action Issue Found starting_materials_action->review_starting_materials reaction_conditions_action->optimize_reaction_conditions workup_action->improve_workup

Caption: Troubleshooting workflow for poor product purity.

Detailed Steps:

  • Identify Impurities: The first step is to identify the nature of the impurities. Techniques like HPLC, Thin Layer Chromatography (TLC), and spectroscopic methods can be used for this purpose.

  • Check Purity of Starting Materials: Impurities in the starting materials can be carried through the synthesis and contaminate the final product.

  • Review and Optimize Reaction Conditions: Suboptimal reaction conditions, such as incorrect temperature or pH, can lead to the formation of by-products.

  • Enhance Work-up and Purification Steps:

    • Washing: Ensure the filter cake is washed effectively to remove soluble impurities. The choice of wash solvent is important to ensure impurities are dissolved while the product remains insoluble.

    • Recrystallization: Recrystallization from a suitable solvent can significantly improve purity. However, it is noted that recrystallization of this compound from hot water can lead to some decomposition.[5]

    • Avoiding Co-precipitation: In methods involving metal reagents like zinc, take steps to prevent the co-precipitation of metal salts. The addition of ammonium chloride can help keep zinc salts in solution.[5]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

ParameterMethod 1: Reduction of NitroguanidineMethod 2: From Lime Nitrogen & Hydrazine Hydrate
Starting Materials Nitroguanidine, Zinc Dust, Acetic Acid, Ammonium Chloride, Sodium BicarbonateLime Nitrogen, Hydrazine Hydrate, Sulfuric Acid, Ammonium Bicarbonate
Reported Yield 63-64%[5]Up to 96.07%[3]
Reported Purity "Pure enough for most purposes"[5]98%[3]
Key Process Conditions Temperature: 5-15°C[5]Temperature: 45°C, pH: 7.2-7.5[3]
Common Challenges Exothermic reaction, potential for zinc salt co-precipitation.[4][5]Handling of lime nitrogen, filtration of calcium sulfate sludge.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound by Reduction of Nitroguanidine (Lab Scale)

This protocol is adapted from a literature procedure.[5]

Materials:

  • Nitroguanidine

  • Purified Zinc Dust

  • Acetic Acid

  • Ammonium Chloride

  • Sodium Bicarbonate

  • Distilled Water

  • Ethanol

  • Ether

Procedure:

  • Prepare a paste of nitroguanidine and purified zinc dust with water.

  • Cool a solution of acetic acid in water to 5°C in a beaker equipped with a mechanical stirrer and an ice bath.

  • Slowly add the nitroguanidine-zinc paste to the acetic acid solution, maintaining the reaction temperature between 5°C and 15°C. Add cracked ice as needed to control the temperature. The addition may take several hours.

  • After the addition is complete, slowly warm the mixture to 40°C and maintain this temperature for 1-5 minutes until the reduction is complete. Monitor completion using the ferrous ammonium sulfate test.

  • Filter the reaction mixture and wash the filter cake with water.

  • Combine the filtrate and washings, and add ammonium chloride, stirring until it dissolves.

  • Add sodium bicarbonate to the solution over about 10 minutes with continued stirring. Precipitation of this compound should begin shortly.

  • Place the mixture in a refrigerator overnight to complete the precipitation.

  • Collect the precipitate by filtration.

  • Wash the filter cake with a 5% ammonium chloride solution, followed by distilled water, then ethanol, and finally ether.

  • Air-dry the product.

Protocol 2: Purity Determination by Iodometric Titration

This protocol provides a method for determining the purity of the synthesized this compound.[1]

Materials:

  • Dry this compound sample

  • Distilled water

  • 1 mol/L Sulfuric acid standard solution

  • 0.1 mol/L Iodine standard solution

  • 1 mol/L Sodium hydroxide (B78521) solution

  • 0.1 mol/L Sodium thiosulfate (B1220275) standard solution

  • Starch indicator solution

Procedure:

  • Accurately weigh 0.11-0.12 g of the dry sample and place it in an Erlenmeyer flask.

  • Add distilled water and 8 mL of 1 mol/L sulfuric acid standard solution. Shake to dissolve the sample completely.

  • Add a known excess of 0.1 mol/L iodine standard solution and shake well.

  • Add 1 mol/L sodium hydroxide solution until no more gas evolves and the solution turns yellow.

  • Add 12 mL of 1 mol/L sulfuric acid.

  • Titrate the excess iodine with 0.1 mol/L sodium thiosulfate standard solution.

  • When the solution becomes light yellow, add a few drops of starch indicator. The solution will turn blue.

  • Continue the titration until the blue color disappears.

  • Calculate the purity of this compound based on the amount of iodine consumed.

References

Resolving inconsistencies in experimental results with aminoguanidine bicarbonate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminoguanidine (B1677879) bicarbonate. Our goal is to help you resolve inconsistencies in your experimental results and provide clear, actionable guidance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing inconsistent inhibition of inducible nitric oxide synthase (iNOS) in our cell culture experiments. What could be the cause?

A1: Inconsistent iNOS inhibition is a common issue that can stem from several factors related to the preparation, storage, and application of aminoguanidine bicarbonate.

  • Solution Instability: Aminoguanidine solutions, particularly in aqueous buffers, are known to be unstable. It is highly recommended to prepare fresh solutions for each experiment.[1] If you must store solutions, prepare aliquots in an organic solvent like DMSO and store them at -80°C for extended periods, though aqueous solutions should not be stored for more than a day.

  • pH of the Medium: The pH of your cell culture medium can influence the stability and activity of aminoguanidine. Ensure your medium is properly buffered and the pH is consistent across experiments.

  • Presence of Reactive Molecules: Aminoguanidine is a highly reactive nucleophilic compound and can interact with various molecules in your culture medium, such as pyridoxal (B1214274) phosphate (B84403) (vitamin B6) and α-oxoaldehydes.[2] This can reduce the effective concentration of aminoguanidine available to inhibit iNOS. Consider using a defined serum-free medium if possible to minimize these interactions.

  • Cell Density and Health: The metabolic state and density of your cells can affect iNOS expression levels and the overall experimental outcome. Ensure consistent cell seeding densities and monitor cell viability to minimize variability.

Q2: Our diamine oxidase (DAO) inhibition assays are showing variable results. How can we improve consistency?

A2: Variability in DAO inhibition assays can often be traced back to substrate competition and assay conditions.

  • Competitive Substrates: Aminoguanidine is a competitive inhibitor of DAO. The presence of other biogenic amines in your sample or reagents, such as putrescine, cadaverine, and histamine (B1213489), can compete with the substrate of your assay, leading to variable inhibition.[3] Ensure high purity of your reagents and consider potential endogenous amines in your samples.

  • Assay Buffer and pH: The optimal pH for DAO activity is crucial for consistent results. Ensure your assay buffer is at the correct pH and has sufficient buffering capacity.[4]

  • Enzyme Activity: Ensure the DAO enzyme used in your assay is active and has been stored correctly. Run a positive control with a known concentration of a standard substrate to verify enzyme activity in each experiment.

Q3: We are concerned about off-target effects of aminoguanidine in our experiments. What are the known off-target effects?

A3: Aminoguanidine is known to have several off-target effects, particularly at higher concentrations. It is crucial to use the lowest effective concentration to minimize these effects.

  • Inhibition of other NOS isoforms: While relatively selective for iNOS, aminoguanidine can inhibit neuronal NOS (nNOS) and endothelial NOS (eNOS) at higher concentrations.[5]

  • Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO): Aminoguanidine is a potent inhibitor of SSAO, an enzyme involved in the metabolism of primary amines.[2]

  • Interaction with Carbonyl Compounds: As a key part of its mechanism in inhibiting advanced glycation end product (AGE) formation, aminoguanidine readily reacts with dicarbonyl compounds like methylglyoxal (B44143) and glyoxal.[2] This can have broader effects on cellular metabolism.

  • Chelation of Metal Ions: The structure of aminoguanidine suggests it may chelate metal ions, which could interfere with the function of metalloenzymes.

To mitigate these effects, it is essential to perform dose-response experiments to determine the optimal concentration for your specific application and to include appropriate controls.

Quantitative Data Summary

The following tables summarize key quantitative data for aminoguanidine to aid in experimental design and data interpretation.

Table 1: Inhibitory Potency (IC50) of Aminoguanidine against Nitric Oxide Synthase (NOS) Isoforms

NOS IsoformSpeciesIC50 (µM)Reference
iNOSMouse2.1[6]
nNOSRat>100[6]
eNOSBovine>100[6]

Note: The higher IC50 values for nNOS and eNOS indicate lower potency and thus selectivity of aminoguanidine for iNOS.[6]

Table 2: Typical Experimental Concentrations of Aminoguanidine

ApplicationCell/Tissue TypeConcentration RangeReference
iNOS InhibitionRat Articular Chondrocytes0.3 - 3 mM[6]
DAO InhibitionIn vitro (human placental)Not specified, but 85% inhibition observed[7]
AGE Formation InhibitionIn vitro (β2-microglobulin)Molar ratios to glucose from 1:8 to 1:1[8]

Key Experimental Protocols

Below are detailed methodologies for common experiments involving aminoguanidine.

Protocol 1: Inducible Nitric Oxide Synthase (iNOS) Activity Assay (L-Citrulline Conversion Method)

This protocol is based on the enzymatic conversion of L-[3H]arginine to L-[3H]citrulline by NOS.[2][9]

Materials:

  • Cell or tissue homogenate containing iNOS

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 1 mM MgCl2)

  • L-[3H]arginine

  • NADPH (1 mM)

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (10 µM)

  • Calmodulin (for nNOS/eNOS, not strictly required for iNOS)

  • This compound solutions of varying concentrations

  • Stop Buffer (e.g., 20 mM HEPES, pH 5.5, containing 2 mM EDTA)

  • Dowex AG 50W-X8 resin (Na+ form)

  • Scintillation cocktail and counter

Procedure:

  • Prepare Cell/Tissue Lysates: Homogenize cells or tissues in a suitable lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant containing the enzyme.

  • Set up Reactions: In microcentrifuge tubes, combine the reaction buffer, NADPH, BH4, and L-[3H]arginine.

  • Add Inhibitor: Add the desired concentration of this compound or vehicle control to the respective tubes.

  • Initiate Reaction: Add the cell/tissue lysate to each tube to start the reaction.

  • Incubate: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding the Stop Buffer.

  • Separate L-Citrulline: Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged L-[3H]arginine will bind to the resin, while the neutral L-[3H]citrulline will flow through.

  • Quantify: Collect the eluate containing L-[3H]citrulline, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate Activity: Determine the amount of L-[3H]citrulline produced and express the NOS activity as pmol/min/mg of protein.

Protocol 2: Diamine Oxidase (DAO) Inhibition Assay (Putrescine Oxidation Method)

This protocol is based on the fluorometric detection of hydrogen peroxide (H2O2) produced during the oxidation of putrescine by DAO.[10]

Materials:

  • Serum, plasma, or purified DAO sample

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.2)

  • Putrescine (Substrate)

  • Horseradish Peroxidase (HRP)

  • Fluorescent Dye Reagent (e.g., Amplex Red)

  • This compound solutions of varying concentrations

  • H2O2 Standard

  • Black 96-well microplate

  • Fluorescence microplate reader (Ex/Em = ~530/585 nm)

Procedure:

  • Prepare Reagents: Prepare working solutions of all reagents in the assay buffer.

  • Set up Assay: In a 96-well plate, add the assay buffer, HRP, and the fluorescent dye reagent to each well.

  • Add Inhibitor and Sample: Add the desired concentration of this compound or vehicle control, followed by the sample containing DAO.

  • Initiate Reaction: Add the putrescine substrate to all wells to start the reaction.

  • Incubate: Incubate the plate at room temperature for a set time (e.g., 30 minutes), protected from light.

  • Measure Fluorescence: Read the fluorescence intensity at the appropriate wavelengths.

  • Generate Standard Curve: Prepare a standard curve using known concentrations of H2O2.

  • Calculate Activity and Inhibition: Determine the concentration of H2O2 produced in each well from the standard curve. Calculate the DAO activity and the percentage of inhibition by aminoguanidine.

Visualizing Mechanisms and Workflows

The following diagrams illustrate key pathways and experimental workflows related to aminoguanidine.

experimental_workflow_iNOS cluster_prep Sample Preparation cluster_reaction Reaction Setup cluster_assay Assay cluster_analysis Analysis Lysate Cell/Tissue Lysate (source of iNOS) Incubate Incubate at 37°C Lysate->Incubate Mix Reaction Mix (Buffer, NADPH, BH4, L-[3H]arginine) Mix->Incubate Inhibitor Aminoguanidine or Vehicle Inhibitor->Incubate Stop Stop Reaction Incubate->Stop Separate Separate L-Citrulline (Dowex Column) Stop->Separate Quantify Quantify Radioactivity (Scintillation Counter) Separate->Quantify Calculate Calculate iNOS Activity and Inhibition Quantify->Calculate

Workflow for iNOS Activity Assay.

signaling_pathway_NFkB cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, IL-1β IKK IKK Activation Stimulus->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active Release NFkB_inactive NF-κB (p50/p65) (Inactive Complex) NFkB_inactive->IkB Inhibition NFkB_nuc NF-κB Translocation NFkB_active->NFkB_nuc iNOS_protein iNOS Protein AG Aminoguanidine iNOS_protein->AG Inhibition of Activity iNOS_gene iNOS Gene Transcription NFkB_nuc->iNOS_gene iNOS_gene->iNOS_protein Translation AG->IKK Inhibition of Activation

Aminoguanidine's effect on the NF-κB signaling pathway.

AGE_formation_pathway Glucose Glucose Schiff_Base Schiff Base Glucose->Schiff_Base Protein Protein Protein->Schiff_Base AGEs Advanced Glycation End Products (AGEs) Protein->AGEs Amadori Amadori Product Schiff_Base->Amadori Dicarbonyls α-Oxoaldehydes (e.g., Methylglyoxal) Amadori->Dicarbonyls Dicarbonyls->AGEs AG Aminoguanidine Dicarbonyls->AG Trapping

Mechanism of AGE formation and its inhibition by aminoguanidine.

References

Validation & Comparative

A Comparative Analysis of Aminoguanidine Bicarbonate and Aminoguanidine Hydrochloride Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of aminoguanidine (B1677879) bicarbonate and aminoguanidine hydrochloride. While direct comparative studies are limited, this document synthesizes available experimental data to offer an objective overview of their respective performances, focusing on their roles as inhibitors of Advanced Glycation End-products (AGEs) and nitric oxide synthase (NOS).

Physicochemical Properties and Rationale for Use

The choice between aminoguanidine bicarbonate and aminoguanidine hydrochloride in research and development is often dictated by their chemical properties, such as stability and solubility. This compound is often favored as a stable salt form for various applications.[1][2] In contrast, aminoguanidine hydrochloride, also known as pimagedine, has been the more extensively studied form in clinical trials, particularly for diabetic nephropathy.[3][4] The active moiety in both salts is the aminoguanidine cation, which is responsible for the observed biological effects.

Efficacy in Inhibition of Advanced Glycation End-products (AGEs)

Aminoguanidine is a well-established inhibitor of AGE formation, which plays a crucial role in the pathogenesis of diabetic complications.[5][6] It is believed to trap reactive carbonyl species like methylglyoxal (B44143) and glyoxal, preventing them from cross-linking with proteins.[7]

In Vitro AGE Inhibition Data
CompoundAssay SystemConcentration% InhibitionReference
AminoguanidineBSA-glucose2.0 mg/mL73.61%[1]
AminoguanidineLysozyme-ribose1 mM58.3%[4]
Aminoguanidinebeta2-microglobulin-glucose1:1 molar ratio to glucose~53% (CML formation)[8]
Aminoguanidinebeta2-microglobulin-glucose1:1 molar ratio to glucose~70% (fluorescent AGEs)[8]

Experimental Protocol: In Vitro AGE Formation Inhibition Assay (Bovine Serum Albumin - Glucose Model)

A common method to assess the anti-glycation activity of compounds involves the incubation of bovine serum albumin (BSA) with a reducing sugar like glucose or fructose.[1]

  • Preparation of Reagents:

    • Bovine Serum Albumin (BSA) solution (e.g., 10 mg/mL).

    • Glucose or Fructose solution (e.g., 1.1 M).

    • Phosphate buffered-saline (PBS) (e.g., 0.1 M, pH 7.4).

    • Sodium azide (B81097) (0.02%) as a preservative.

    • Test compound (Aminoguanidine) and positive control solutions.[1][4]

  • Incubation:

    • In a 96-well plate or sterile tubes, combine the BSA solution, sugar solution, PBS, and the test compound at various concentrations.

    • Incubate the mixture in the dark at 37°C for a specified period (e.g., 1 to 4 weeks).[4][9]

  • Measurement of AGEs:

    • After incubation, measure the formation of fluorescent AGEs using a fluorescence spectrophotometer at an excitation wavelength of ~340-370 nm and an emission wavelength of ~420-440 nm.[1][4]

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Fluorescence of test sample / Fluorescence of control)] x 100

Efficacy in Inhibition of Nitric Oxide Synthase (NOS)

Aminoguanidine is a selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS) over the constitutive isoforms (eNOS and nNOS).[10][11] This selectivity is a key aspect of its therapeutic potential in conditions associated with excessive NO production, such as inflammation and septic shock.[12]

In Vitro and In Vivo iNOS Inhibition Data
CompoundModelConcentration/DoseEffectReference
AminoguanidineCytokine-induced RAW 264.7 macrophages1 mMSignificant inhibition of NO production[9]
AminoguanidineMouse iNOS enzyme assayIC50 = 2.1 µMPotent inhibition
AminoguanidineLPS-treated mice100 mg/kg (oral)68% inhibition of NO production
AminoguanidineLPS-treated rats15 mg/kg and 45 mg/kg (i.p.)Dose-related reversal of hypotension[12]

Experimental Protocol: In Vitro iNOS Inhibition Assay (Griess Assay in Macrophages)

This protocol measures the inhibition of nitric oxide production in cultured macrophages stimulated to express iNOS.

  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Stimulation of iNOS Expression:

    • Pre-treat the cells with various concentrations of the test compound (aminoguanidine) for a specified time.

    • Stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression and NO production.[9]

  • Measurement of Nitrite (B80452):

    • After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Measure the concentration of nitrite, a stable product of NO, using the Griess reagent. This typically involves mixing the supernatant with a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) and measuring the absorbance at ~540 nm.

  • Calculation of Inhibition:

    • The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated cells to that in the untreated, stimulated control cells.

Signaling Pathways Modulated by Aminoguanidine

Aminoguanidine exerts its effects through the modulation of several key signaling pathways implicated in inflammation, fibrosis, and cell survival.

AGE-RAGE Signaling Pathway

Advanced Glycation End-products (AGEs) exert their pathogenic effects in part by binding to the Receptor for Advanced Glycation End products (RAGE). This interaction activates downstream signaling cascades, leading to oxidative stress and inflammation. Aminoguanidine, by inhibiting AGE formation, indirectly suppresses this pathway.

AGE_RAGE_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AGEs AGEs RAGE RAGE AGEs->RAGE binds to Downstream_Signaling Downstream Signaling (e.g., NF-κB) RAGE->Downstream_Signaling activates Oxidative_Stress Oxidative_Stress Inflammation Inflammation Downstream_Signaling->Oxidative_Stress Downstream_Signaling->Inflammation Aminoguanidine Aminoguanidine Reactive_Carbonyls Reactive Carbonyl Species Aminoguanidine->Reactive_Carbonyls traps Reactive_Carbonyls->AGEs reacts with Proteins Proteins Proteins MAPK_JAKSTAT_Pathway cluster_upstream Upstream Stimuli (e.g., AGEs, Cytokines) cluster_pathways Intracellular Signaling Cascades cluster_mapk MAPK Pathway cluster_jakstat JAK-STAT Pathway cluster_downstream Cellular Responses Stimuli Stimuli MAP3K MAP3K (e.g., Raf) Stimuli->MAP3K JAK JAK Stimuli->JAK MAP2K MAP2K (e.g., MEK1/2) MAP3K->MAP2K MAPK MAPK (e.g., ERK1/2) MAP2K->MAPK Gene_Expression Gene Expression (Inflammation, Fibrosis) MAPK->Gene_Expression STAT STAT JAK->STAT phosphorylates STAT->Gene_Expression translocates to nucleus Aminoguanidine Aminoguanidine Aminoguanidine->MAPK inhibits phosphorylation

References

A Comparative Guide to Validated HPLC Methods for Quantifying Residual Aminoguanidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of residual impurities such as aminoguanidine (B1677879) is critical for ensuring the safety and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides an objective comparison of a validated HPLC method for quantifying residual aminoguanidine, supported by experimental data and detailed protocols.

Comparison of Validated HPLC Method Performance

The following table summarizes the quantitative performance of a validated Reverse Phase HPLC (RP-HPLC) method for the determination of residual aminoguanidine in drug substances. This method utilizes pre-column derivatization to enhance detection and sensitivity.

Parameter Method 1: RP-HPLC with Pre-Column Derivatization
Derivatizing Agent 1-Naphthyl isothiocyanate
Stationary Phase RP-18 Column
Mobile Phase Gradient elution with a buffer of ortho-phosphoric acid and triethylamine (B128534) (pH 3) and Methanol[1][2]
Detection UV-Vis at 220 nm[1][2]
Linearity Range 0.015 µg/mL to 0.750 µg/mL[1][2]
Correlation Coefficient (R²) 0.99609[1][2]
Limit of Quantitation (LOQ) 0.015 µg/mL[1][2]
Limit of Detection (LOD) 0.010 µg/mL[1][2]
Accuracy (Overall Recovery) 100.48 ± 5.02%[1]
Precision (RSD) ≤ 5.0% for replicate injections[1]

Experimental Protocols

A detailed methodology is crucial for the replication and validation of analytical methods. Below is the experimental protocol for the validated RP-HPLC method discussed.

Method 1: RP-HPLC with Pre-Column Derivatization with 1-Naphthyl isothiocyanate

This method is designed for the quantification of aminoguanidine in drug substances and their intermediates.[1]

1. Reagents and Solutions:

  • 1-Naphthyl isothiocyanate Solution: 10 mg/mL in methanol (B129727).[1]

  • Sodium Hydroxide (B78521) Solution: 4 g of NaOH in 100 mL of water.[1]

  • Hydrochloric Acid Solution (2M): 18 mL of concentrated HCl in 100 mL of water.[1]

  • Aminoguanidine Bicarbonate Standard Solution: A stock solution equivalent to 0.005 mg/mL of aminoguanidine, prepared by stepwise dilution with the diluent.[1]

  • Mobile Phase: A buffer of ortho-phosphoric acid and triethylamine at pH 3, and Methanol, used in a gradient elution.[1][2]

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Column: RP-18 column.[1][2]

  • Detection Wavelength: 220 nm.[1][2]

  • System Suitability:

    • The tailing factor for the aminoguanidine peak should not be more than 2.0.[1]

    • The column efficiency should not be less than 2500 theoretical plates.[1]

    • The relative standard deviation for the area of the aminoguanidine peak for six replicate injections of the standard solution should not be more than 5.0%.[1]

3. Sample and Standard Preparation (Derivatization):

  • A specific procedure to prepare derivatives of the blank, standard, and sample solutions is followed.[1]

  • After the derivatization reaction, the remaining sodium hydroxide is neutralized with the hydrochloric acid solution.[1]

  • The final solution is diluted to the mark with methanol before injection into the HPLC system.[1]

4. Validation Parameters:

  • The method was validated according to USP and ICH guidelines for specificity, precision, accuracy, linearity, ruggedness, and robustness.[1]

  • Specificity: Assessed by comparing the chromatograms of a blank, aminoguanidine standard, sample solution, and a spiked sample solution to ensure no interference at the retention time of the aminoguanidine derivative.[1]

  • Linearity: Established over the concentration range of 0.015 µg/mL to 0.750 µg/mL.[1][2]

  • Accuracy: Determined by recovery studies at different concentration levels.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a validated HPLC method for quantifying residual aminoguanidine.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation Sample Drug Substance Sample Derivatization Derivatization with 1-Naphthyl isothiocyanate Sample->Derivatization Standard Aminoguanidine Standard Standard->Derivatization Injection Inject into HPLC Derivatization->Injection HPLC_Column RP-18 Column Detection UV-Vis Detection at 220 nm HPLC_Column->Detection Injection->HPLC_Column Quantification Quantification of Residual Aminoguanidine Detection->Quantification Validation Method Validation (Linearity, Accuracy, Precision) Quantification->Validation

Caption: Workflow of a validated HPLC method for aminoguanidine.

References

A Cross-Validated Comparison of Aminoguanidine Bicarbonate's Effect in Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro effects of aminoguanidine (B1677879) bicarbonate and the alternative biguanide, metformin (B114582), across various cancer and non-malignant cell lines. The information is compiled from multiple preclinical studies to offer supporting experimental data for researchers investigating novel anti-cancer agents. Aminoguanidine, a small molecule inhibitor, is primarily recognized for its multifaceted mechanisms including inhibition of diamine oxidase (DAO), inducible nitric oxide synthase (iNOS), and the formation of advanced glycation end-products (AGEs).[1][2][3] Metformin, a widely used anti-diabetic drug, has been extensively studied for its anti-cancer properties, which are largely attributed to the activation of the AMP-activated protein kinase (AMPK) pathway.[4][5][6][7][8][9][10][11]

Comparative Analysis of Cellular Viability

The anti-proliferative and cytotoxic effects of aminoguanidine and metformin have been evaluated in various cell lines. While quantitative data for aminoguanidine is less prevalent in existing literature, available studies suggest a selective cytotoxic effect on malignant cells. Metformin, in contrast, has been extensively characterized with a broad range of IC50 values across numerous cancer cell lines.

Table 1: Effect of Aminoguanidine on Cell Viability

Cell LineCell TypeConcentrationDurationObserved EffectCitation
Glioblastoma (unspecified)Human Glioblastoma10 mM72 hoursProliferation inhibition, significant cell death[12]
Hs68Human Foreskin Fibroblast (Non-malignant)10 mM72 hoursProliferation inhibition, minimal cell death[12]
AR42JRat Pancreatic Tumor100 µM48 hoursIncreased cell proliferation[13]
MCF-7Human Breast AdenocarcinomaIC50: 181.05 µg/mLNot SpecifiedPotent cytotoxic properties[14]
L929Mouse Fibroblast (Non-malignant)IC50: 356.54 µg/mLNot SpecifiedLesser cytotoxicity compared to MCF-7[14]
F98Rat Glioma30 µM12 hoursProtective effect against β-amyloid-induced damage

Note: Data for MCF-7 and L929 cells are for a novel aminoguanidine-based bioactive proligand, not aminoguanidine bicarbonate itself.

Table 2: Comparative IC50 Values of Metformin in Various Cell Lines

Cell LineCell TypeIC50 Value (mM)DurationCitation
GBM1, GBM3, GBM4Human Glioblastoma~9.0 - 9.448 hours[4]
GBM2Human Glioblastoma4.948 hours[4]
PANC-1Human Pancreatic Cancer~14 - 3948-72 hours
AsPC-1, BxPC-3Human Pancreatic Cancer< 572 hours
SW1990Human Pancreatic Cancer1072 hours
HCT116Human Colorectal Carcinoma3.248 hours
SW620Human Colorectal Carcinoma~1.4Not Specified
MDA-MB-231Human Breast Adenocarcinoma (TNBC)8.5Not Specified
MDA-MB-468Human Breast Adenocarcinoma (TNBC)2.6Not Specified
Balb/3T3Mouse Embryonic Fibroblast (Non-malignant)>1072 hours
Hypertrophic Scar FibroblastsHuman Fibroblast (Non-malignant)5-4048 hours

Key Signaling Pathways and Mechanisms of Action

Aminoguanidine and metformin exert their cellular effects through distinct signaling pathways. The diagrams below illustrate their primary mechanisms of action in the context of cancer biology.

aminoguanidine_pathway AG Aminoguanidine Bicarbonate iNOS Inducible Nitric Oxide Synthase (iNOS) AG->iNOS Inhibits DAO Diamine Oxidase (DAO) AG->DAO Inhibits Carbonyls α-Oxoaldehydes (Glyoxal, MG) AG->Carbonyls Scavenges NO Nitric Oxide (NO) iNOS->NO Polyamines Polyamines (e.g., Putrescine) DAO->Polyamines Degrades AGEs Advanced Glycation End-products (AGEs) Proliferation Tumor Proliferation & Survival AGEs->Proliferation Promotes Metastasis Metastasis AGEs->Metastasis Promotes NO->Proliferation Promotes Inflammation Pro-tumorigenic Inflammation NO->Inflammation Promotes Polyamines->Proliferation Promotes Carbonyls->AGEs Forms

Aminoguanidine's multi-target mechanism of action.

metformin_pathway Met Metformin Mito Mitochondrial Complex I Met->Mito Inhibits AMP_ATP ↑ AMP/ATP Ratio Mito->AMP_ATP AMPK AMPK AMP_ATP->AMPK Activates mTOR mTOR Pathway AMPK->mTOR Inhibits Apoptosis Apoptosis AMPK->Apoptosis Induces ProteinSynth Protein Synthesis & Cell Growth mTOR->ProteinSynth Promotes Proliferation Cell Proliferation ProteinSynth->Proliferation

Metformin's primary anti-cancer signaling pathway.

Experimental Protocols

The following are generalized protocols for common assays used to evaluate the cytotoxic and anti-proliferative effects of compounds like this compound in cell culture.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.

Materials:

  • 96-well flat-bottom plates

  • Test compound (this compound)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a vehicle-only control if the compound is dissolved in a solvent.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

Propidium Iodide (PI) Staining for Cell Death Analysis

Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful tool for identifying dead cells in a population. It is commonly analyzed using flow cytometry.

Materials:

  • FACS tubes (or 96-well U-bottom plates)

  • Test compound (this compound)

  • Phosphate-Buffered Saline (PBS)

  • Binding Buffer

  • Propidium Iodide (PI) staining solution (e.g., 10 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells in appropriate vessels (e.g., 6-well plates) and treat with various concentrations of the test compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cell pellet twice with cold PBS by resuspending the cells and repeating the centrifugation step.

  • Resuspension: Resuspend the cell pellet in 100 µL of binding buffer.

  • PI Staining: Add 5-10 µL of PI staining solution to each sample immediately before analysis.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. PI fluoresces in the red spectrum (typically detected in the FL2 or FL3 channel). The percentage of PI-positive cells represents the population of dead cells.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for cross-validating the effects of a test compound in different cell lines.

experimental_workflow cluster_0 Cell Line Panel cluster_1 Endpoint Assays CancerA Cancer Cell Line A (e.g., Glioblastoma) Treatment Treat with this compound (Dose-Response & Time-Course) CancerA->Treatment CancerB Cancer Cell Line B (e.g., Pancreatic) CancerB->Treatment NonMal Non-malignant Cell Line (e.g., Fibroblast) NonMal->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis/Necrosis Assay (e.g., PI Staining) Treatment->Apoptosis Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) Treatment->Mechanism IC50 Determine IC50 Values Viability->IC50 Pathway Identify Affected Pathways Mechanism->Pathway Data Data Analysis & Comparison Conclusion Draw Conclusions on Selectivity & Efficacy Data->Conclusion IC50->Data Pathway->Data

References

A Comparative Analysis of Aminoguanidine Bicarbonate and Other Advanced Glycation End-product (AGE) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation and accumulation of Advanced Glycation End-products (AGEs) are pivotal in the pathogenesis of diabetic complications, neurodegenerative diseases, and the aging process. Consequently, the development of effective AGE inhibitors is a significant focus of therapeutic research. This guide provides an objective comparison of aminoguanidine (B1677879) bicarbonate with other prominent AGE inhibitors, supported by experimental data and detailed methodologies.

Mechanisms of Action: A Diverse Approach to a Common Problem

AGE inhibitors employ various strategies to mitigate the harmful effects of glycation. The primary mechanisms of aminoguanidine and its key alternatives are outlined below.

Aminoguanidine: As a first-generation AGE inhibitor, aminoguanidine primarily acts by trapping reactive dicarbonyl species such as methylglyoxal (B44143) (MGO), glyoxal (B1671930) (GO), and 3-deoxyglucosone.[1][2][3] These highly reactive intermediates are precursors in the formation of AGEs. By sequestering these molecules, aminoguanidine prevents them from reacting with proteins, lipids, and nucleic acids, thereby inhibiting the formation of AGEs.[1][2][3]

Pyridoxamine (B1203002): A vitamer of vitamin B6, pyridoxamine exhibits a multi-faceted mechanism of action against AGEs.[4][5][6][7] It can chelate metal ions that catalyze the oxidation of Amadori products, a key step in AGE formation.[4] Furthermore, pyridoxamine can trap reactive carbonyl species and scavenge reactive oxygen species (ROS), offering a broader spectrum of protection against the chemical modifications induced by glycation and lipoxidation.[4][5][6][7][8]

Benfotiamine (B1667992): This lipid-soluble derivative of thiamine (B1217682) (Vitamin B1) offers an indirect yet effective approach to AGE inhibition.[9][10][11] Benfotiamine's primary mechanism involves the activation of the enzyme transketolase.[9][11] This enzyme plays a crucial role in the pentose (B10789219) phosphate (B84403) pathway, diverting the glycolytic intermediates glyceraldehyde-3-phosphate (G3P) and fructose-6-phosphate (B1210287) (F6P) away from pathways that lead to the synthesis of AGE precursors.[9][11] By reducing the intracellular pool of these precursors, benfotiamine effectively curtails the formation of AGEs.[9][10][11]

Metformin (B114582): A widely prescribed antidiabetic drug, metformin's effects on AGEs are considered indirect and are largely a consequence of its primary glucose-lowering and insulin-sensitizing actions.[12][13][14][15] By improving glycemic control, metformin reduces the availability of reducing sugars for the glycation process.[12][14] Some studies also suggest that metformin may have a direct role in scavenging reactive carbonyl species and inhibiting the AGE-RAGE signaling pathway, thereby reducing inflammation.[12][16][17]

Quantitative Comparison of In Vitro AGE Inhibition

Direct comparison of the potency of AGE inhibitors is challenging due to variations in experimental conditions across different studies. The following table summarizes available quantitative data, primarily focusing on the widely used Bovine Serum Albumin (BSA)-Glucose assay. It is crucial to consider the specified experimental parameters when interpreting these values.

InhibitorAssayProteinGlycating AgentIC50 ValueReference
Aminoguanidine BSA-Glucose AssayBovine Serum Albumin (BSA)Glucose1 mM[18]
Aminoguanidine BSA-Fructose AssayBovine Serum Albumin (BSA)Fructose (B13574)~63 µg/mL[19]
Pyridoxamine BSA-Glucose AssayBovine Serum Albumin (BSA)GlucosePotent inhibition observed, but specific IC50 not consistently reported. More effective than aminoguanidine in some studies.[20]
Benfotiamine BSA-Glucose AssayBovine Serum Albumin (BSA)GlucoseEfficacy demonstrated, but direct IC50 values are not widely published. Its mechanism is primarily intracellular.[9][21]
Metformin BSA-Glucose AssayBovine Serum Albumin (BSA)GlucoseDid not show significant inhibition in some in vitro assays.[22] Its primary effect is in vivo.[22]

Note: The IC50 value represents the concentration of an inhibitor required to inhibit 50% of AGE formation. Lower IC50 values indicate higher potency.[23] The presented data highlights the need for standardized, head-to-head comparative studies to definitively rank the in vitro potency of these inhibitors.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings in the study of AGE inhibitors.

In Vitro AGE Inhibition Assay (BSA-Glucose Model)

This is a common method to assess the in vitro efficacy of AGE inhibitors by measuring the reduction in fluorescent AGEs.

1. Materials and Reagents:

  • Bovine Serum Albumin (BSA), fatty acid-free

  • D-Glucose

  • Test Compounds (e.g., Aminoguanidine bicarbonate, Pyridoxamine, Benfotiamine)

  • Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4

  • Sodium Azide (B81097) (NaN₃)

  • 96-well black microplates

  • Fluorescence microplate reader

2. Preparation of Solutions:

  • BSA Solution (10 mg/mL): Dissolve 100 mg of BSA in 10 mL of 0.1 M PBS (pH 7.4).

  • Glucose Solution (1 M): Dissolve 1.8 g of D-glucose in 10 mL of 0.1 M PBS.

  • Test Compound Stock Solutions: Prepare stock solutions of the test compounds at various concentrations in PBS. Aminoguanidine is typically used as a positive control.

  • Sodium Azide Solution (0.2%): Dissolve 20 mg of NaN₃ in 10 mL of sterile water.

3. Reaction Setup:

  • In a 96-well black microplate, prepare the reaction mixtures with a final volume of 200 µL per well.

    • Negative Control: BSA + PBS

    • Positive Control (Glycated BSA): BSA + Glucose

    • Test Groups: BSA + Glucose + Test Compound (at varying concentrations)

    • Positive Inhibitor Control: BSA + Glucose + Aminoguanidine

  • Add sodium azide to each well to a final concentration of 0.02% to prevent microbial growth.

4. Incubation:

  • Seal the plate and incubate at 37°C for 1 to 4 weeks in the dark.

5. Measurement of Fluorescent AGEs:

  • After incubation, measure the fluorescence intensity at an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm using a fluorescence microplate reader.

6. Data Analysis:

  • Calculate the percentage inhibition of AGE formation for each test compound concentration using the following formula: % Inhibition = [1 - (Fluorescence of Test Group - Fluorescence of Negative Control) / (Fluorescence of Positive Control - Fluorescence of Negative Control)] x 100

  • Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Lysozyme (B549824) Polymerization Inhibition Assay

This assay assesses the ability of a test compound to inhibit the cross-linking of proteins induced by reducing sugars.

1. Materials:

  • Hen egg white lysozyme

  • Glucose or Fructose

  • Test Compound

  • Sodium phosphate buffer (0.1 M, pH 7.4)

  • SDS-PAGE apparatus and reagents

2. Assay Setup:

  • Prepare reaction mixtures in microcentrifuge tubes containing:

    • Lysozyme solution (e.g., 10 mg/mL)

    • Glucose or fructose solution (e.g., 100 mM)

    • Test compound at desired concentrations

    • A control group with lysozyme and glycating agent but without the inhibitor.

    • A negative control with only lysozyme in buffer.

3. Incubation:

  • Incubate all tubes at 37°C for 2-4 weeks.

4. SDS-PAGE Analysis:

  • After incubation, analyze the samples by SDS-PAGE to visualize the formation of lysozyme dimers and trimers, which are indicative of cross-linking.

  • Quantify the intensity of the monomer, dimer, and trimer bands using densitometry software.

5. Data Analysis:

  • Calculate the percentage inhibition of polymerization by comparing the band intensities in the presence and absence of the inhibitor.

Visualizing the Pathways

To better understand the mechanisms of action and the broader context of AGE pathology, the following diagrams illustrate key signaling pathways.

AGE_Formation_and_Inhibition cluster_Maillard Maillard Reaction cluster_Inhibitors AGE Inhibitors Reducing Sugars Reducing Sugars Schiff Base Schiff Base Reducing Sugars->Schiff Base + Proteins/Lipids Proteins/Lipids Proteins/Lipids Amadori Products Amadori Products Schiff Base->Amadori Products Reactive Dicarbonyls\n(MGO, GO) Reactive Dicarbonyls (MGO, GO) Amadori Products->Reactive Dicarbonyls\n(MGO, GO) AGEs AGEs Reactive Dicarbonyls\n(MGO, GO)->AGEs Aminoguanidine Aminoguanidine Aminoguanidine->Reactive Dicarbonyls\n(MGO, GO) Traps Pyridoxamine Pyridoxamine Pyridoxamine->Amadori Products Inhibits Oxidation Pyridoxamine->Reactive Dicarbonyls\n(MGO, GO) Traps Benfotiamine Benfotiamine Benfotiamine:e->Reducing Sugars:w Reduces Precursors

Caption: Mechanisms of AGE formation and points of intervention for inhibitors.

AGE_RAGE_Signaling AGEs AGEs RAGE RAGE Receptor AGEs->RAGE Binding ROS ↑ Reactive Oxygen Species (ROS) RAGE->ROS NFkB NF-κB Activation RAGE->NFkB ROS->NFkB Cellular_Damage Cellular Dysfunction & Tissue Damage ROS->Cellular_Damage Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Inflammation->Cellular_Damage

Caption: Simplified AGE-RAGE signaling pathway leading to cellular damage.

Benfotiamine_Mechanism cluster_Glycolysis Glycolysis cluster_PPP Pentose Phosphate Pathway (PPP) cluster_AGE_Formation AGE Precursor Formation Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P G3P Glyceraldehyde-3-P F6P->G3P F6P->F6P_PPP F6P->F6P_AGE Pyruvate Pyruvate G3P->Pyruvate G3P->G3P_PPP G3P->G3P_AGE Transketolase Transketolase PPP_Products NADPH + Ribose-5-P Transketolase->PPP_Products AGE_Precursors AGE Precursors (e.g., MGO) Benfotiamine Benfotiamine Benfotiamine->Transketolase Activates

Caption: Benfotiamine activates transketolase, diverting substrates to the PPP.

Conclusion

This compound remains a foundational compound in the study of AGE inhibition, primarily through its action as a dicarbonyl scavenger. However, the field has evolved to include inhibitors with more diverse mechanisms of action. Pyridoxamine offers a multi-pronged approach, while benfotiamine provides a unique strategy by modulating metabolic pathways upstream of AGE precursor formation. Metformin's role, though indirect, is significant in the clinical context of diabetes.

The choice of an AGE inhibitor for research or therapeutic development will depend on the specific application, the desired mechanism of action, and the target tissue or cell type. While in vitro assays provide valuable initial screening data, in vivo studies are crucial to understand the full pharmacological profile of these compounds. Future research should focus on standardized head-to-head comparisons to provide a clearer picture of the relative efficacy of these promising therapeutic agents.

References

A Comparative Analysis of the Bioavailability of Aminoguanidine Bicarbonate and Its Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioavailability of aminoguanidine (B1677879) bicarbonate and its more commonly studied salt forms, such as aminoguanidine hydrochloride. The information presented is intended to assist researchers in selecting the appropriate form of aminoguanidine for their studies and to provide a framework for conducting comparative bioavailability assessments.

Executive Summary

Aminoguanidine is a compound of significant interest due to its inhibitory effects on advanced glycation end-product (AGE) formation and nitric oxide synthase (NOS). While various forms of aminoguanidine are available, their physicochemical properties, particularly solubility, can significantly influence their oral bioavailability. This guide synthesizes available data to infer the likely differences in bioavailability between aminoguanidine bicarbonate and its salt counterparts, supported by what is known about their chemical characteristics and pharmacokinetic profiles.

Physicochemical Properties and Inferred Bioavailability

A critical determinant of oral bioavailability is the solubility of a compound in the gastrointestinal fluid. Available data indicates a stark contrast in the aqueous solubility between this compound and aminoguanidine hydrochloride.

CompoundWater SolubilityImplication for Oral Bioavailability
This compound Low / NegligiblePoor dissolution in the gastrointestinal tract is expected to limit its absorption, likely resulting in lower bioavailability.
Aminoguanidine Hydrochloride SolubleHigher solubility suggests that it is more likely to dissolve in gastrointestinal fluids, a prerequisite for efficient absorption and thus, higher bioavailability.

Pharmacokinetic Data of Aminoguanidine Hydrochloride

While specific oral pharmacokinetic data for this compound is lacking in the public domain, studies on aminoguanidine hydrochloride in humans provide some insight into its absorption profile following oral administration.

A study in patients with end-stage renal disease who received a 300 mg oral dose of aminoguanidine hydrochloride reported the following pharmacokinetic parameters:

ParameterValue
Cmax (Maximum Plasma Concentration) 4.5 µg/mL
Tmax (Time to Maximum Plasma Concentration) 1.5 hours

It is important to note that these values were obtained in a specific patient population and may differ in healthy subjects or animal models.

Experimental Protocols

To definitively determine the comparative oral bioavailability, a well-designed preclinical study is necessary. Below is a representative experimental protocol for a comparative oral bioavailability study in rats.

Protocol: Comparative Oral Bioavailability of this compound and Aminoguanidine Hydrochloride in Rats

1. Objective: To compare the oral bioavailability of this compound and aminoguanidine hydrochloride in a rat model.

2. Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

3. Study Design: A parallel-group design with three groups (n=6 per group):

  • Group 1 (IV): Intravenous administration of aminoguanidine hydrochloride (for absolute bioavailability calculation).
  • Group 2 (Oral - Hydrochloride): Oral gavage of aminoguanidine hydrochloride.
  • Group 3 (Oral - Bicarbonate): Oral gavage of this compound.

4. Dosing:

  • IV Dose: 10 mg/kg aminoguanidine hydrochloride dissolved in sterile saline.
  • Oral Dose: 50 mg/kg of either aminoguanidine hydrochloride or this compound, formulated as a suspension in 0.5% carboxymethylcellulose. Doses should be molar equivalent.

5. Blood Sampling:

  • Blood samples (approximately 0.25 mL) will be collected from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration.
  • Blood samples will be collected into heparinized tubes and centrifuged to obtain plasma, which will be stored at -80°C until analysis.

6. Bioanalytical Method:

  • Plasma concentrations of aminoguanidine will be determined using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV or mass spectrometry).
  • Sample Preparation: Protein precipitation with a suitable organic solvent (e.g., acetonitrile) followed by centrifugation.
  • Chromatographic Conditions:
  • Column: C18 reverse-phase column.
  • Mobile Phase: A suitable buffer and organic solvent gradient.
  • Detection: UV detection at an appropriate wavelength.

7. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters including Cmax, Tmax, and Area Under the Curve (AUC) will be calculated from the plasma concentration-time data using non-compartmental analysis.
  • Absolute Bioavailability (F%) of each oral formulation will be calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
  • Relative Bioavailability of this compound to aminoguanidine hydrochloride will be calculated as: (AUC_bicarbonate / AUC_hydrochloride) * (Dose_hydrochloride / Dose_bicarbonate) * 100.

8. Statistical Analysis:

  • Statistical comparisons of the pharmacokinetic parameters between the two oral groups will be performed using an appropriate statistical test (e.g., t-test or ANOVA).

Signaling Pathway: Inhibition of Advanced Glycation End-product (AGE) Formation

Aminoguanidine's primary mechanism of therapeutic interest is its ability to inhibit the formation of Advanced Glycation End-products (AGEs). This process is crucial in the pathology of diabetic complications. The following diagram illustrates this inhibitory action.

AGE_Formation_Inhibition Glucose Glucose Schiff_Base Schiff Base (Reversible) Glucose->Schiff_Base Protein Protein / Lipid Protein->Schiff_Base Amadori_Product Amadori Product (Early Glycation) Schiff_Base->Amadori_Product dicarbonyls Reactive Dicarbonyls (e.g., Methylglyoxal) Amadori_Product->dicarbonyls Oxidation, Dehydration AGEs Advanced Glycation End-products (AGEs) Amadori_Product->AGEs dicarbonyls->AGEs Inactive_Complex Inactive Complex dicarbonyls->Inactive_Complex Cellular_Dysfunction Cellular Dysfunction & Tissue Damage AGEs->Cellular_Dysfunction Aminoguanidine Aminoguanidine Aminoguanidine->dicarbonyls Inhibits Aminoguanidine->Inactive_Complex

Inhibition of AGE Formation by Aminoguanidine

Experimental Workflow for Comparative Bioavailability Study

The logical flow of a comparative bioavailability study is outlined below.

Bioavailability_Workflow start Study Initiation animal_prep Animal Acclimatization & Preparation start->animal_prep grouping Randomization into Treatment Groups animal_prep->grouping dosing Drug Administration (IV & Oral Gavage) grouping->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation & Storage sampling->processing analysis Bioanalytical Method (HPLC) processing->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis stats Statistical Analysis pk_analysis->stats report Comparative Bioavailability Report Generation stats->report

Workflow for a Comparative Bioavailability Study

Conclusion

Based on fundamental physicochemical principles, aminoguanidine hydrochloride is expected to exhibit superior oral bioavailability compared to this compound due to its higher aqueous solubility. However, the absence of direct comparative studies necessitates dedicated preclinical research to quantify this difference. The provided experimental protocol offers a robust framework for such an investigation. Researchers should carefully consider the intended application and the likely impact of bioavailability when selecting an aminoguanidine form for their studies.

Aminoguanidine Bicarbonate: A Comparative Guide to its iNOS Inhibitory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective inhibition of inducible nitric oxide synthase (iNOS) is a critical area of investigation due to its role in various inflammatory diseases. Aminoguanidine (B1677879) has long been recognized as a notable inhibitor of iNOS. This guide provides an objective comparison of aminoguanidine bicarbonate's performance against other alternative iNOS inhibitors, supported by experimental data and detailed protocols.

Unveiling the Potency: A Comparative Analysis of iNOS Inhibitors

Aminoguanidine is a selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS), which is responsible for the excessive production of nitric oxide (NO) in pathological conditions.[1][2] Its efficacy is often compared with other inhibitors to determine its relative potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, with a lower value indicating higher potency.

Aminoguanidine has been shown to be equipotent to NG-monomethyl-L-arginine (L-NMA) as an inhibitor of the cytokine-induced isoform of NO synthase but is 10 to 100-fold less potent as an inhibitor of the constitutive isoforms (eNOS and nNOS).[2] More recent and highly selective iNOS inhibitors, such as 1400W, have demonstrated significantly greater potency than aminoguanidine.

Here is a comparative summary of the in vitro IC50 values for aminoguanidine and other notable iNOS inhibitors:

InhibitorTarget Species/EnzymeIC50 (µM)Selectivity (over nNOS)Selectivity (over eNOS)
Aminoguanidine Mouse iNOS2.1[3]~10-100 fold less potent on cNOS[2]~10-100 fold less potent on cNOS[2]
L-N6-(1-iminoethyl)lysine (L-NIL) Not specified-Selective for iNOSSelective for iNOS
1400W Human iNOS0.007 (Kd)>5000-fold>5000-fold
GW274150 Not specified-Highly SelectiveHighly Selective
FR038251 Mouse iNOS1.7[3]38-fold (rat nNOS)8-fold (bovine eNOS)
FR038470 Mouse iNOS8.8[3]>11-fold (rat nNOS)3-fold (bovine eNOS)
FR191863 Mouse iNOS1.9[3]53-fold (rat nNOS)3-fold (bovine eNOS)
S-methylisothiourea (MITU) Macrophage iNOSInhibitory at 120 µM[4]Not specifiedNot specified
ADMA Purified iNOS>300 (Ki)[5]Weak inhibitor of nNOSNot specified

Understanding the Mechanism: The iNOS Signaling Pathway

The expression of iNOS is tightly regulated by a complex network of signaling pathways, primarily triggered by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[6][7] These stimuli activate transcription factors like NF-κB and STAT1, which then bind to the promoter region of the iNOS gene (NOS2) and initiate its transcription.[6][7] Aminoguanidine and other inhibitors can interfere with the enzymatic activity of the translated iNOS protein, thereby reducing the production of nitric oxide.

iNOS_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_receptors Cell Surface Receptors cluster_signaling Intracellular Signaling cluster_transcription Gene Transcription cluster_translation Protein Synthesis & Activity LPS LPS TLR4 TLR4 LPS->TLR4 IFN-gamma IFN-gamma IFNGR IFNGR IFN-gamma->IFNGR MyD88_TRAF6 MyD88/TRAF6 TLR4->MyD88_TRAF6 JAK JAK IFNGR->JAK IKK IKK MyD88_TRAF6->IKK NF-kB_Inhibition IκB-NF-κB IKK->NF-kB_Inhibition NF-kB_Activation NF-κB IKK->NF-kB_Activation NF-kB_Inhibition->NF-kB_Activation Degradation of IκB iNOS_gene iNOS Gene (NOS2) NF-kB_Activation->iNOS_gene STAT1 STAT1 JAK->STAT1 STAT1_dimer STAT1 Dimer STAT1->STAT1_dimer STAT1_dimer->iNOS_gene iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein NO_production L-Arginine -> NO iNOS_protein->NO_production Inhibitors Aminoguanidine & Other Inhibitors Inhibitors->iNOS_protein Inhibition

Caption: Simplified iNOS signaling pathway and point of inhibition.

Experimental Protocols: Measuring iNOS Inhibition

The inhibitory effect of aminoguanidine and other compounds on iNOS activity is typically assessed using in vitro cell-based assays. A common method involves stimulating macrophages (e.g., RAW 264.7 cell line) with LPS to induce iNOS expression and then measuring the production of nitric oxide in the presence and absence of the inhibitor. The Griess assay is a widely used colorimetric method for the quantification of nitrite (B80452), a stable and quantifiable breakdown product of NO.

In Vitro iNOS Inhibition Assay using RAW 264.7 Cells

1. Cell Culture and Treatment:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) in a humidified atmosphere of 5% CO2 at 37°C.[8]

  • Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere for 24 hours.[9]

  • Pre-treat the cells with various concentrations of this compound or other test inhibitors for 1 hour.[10]

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce iNOS expression and incubate for an additional 24 hours.[9][10]

2. Nitrite Quantification (Griess Assay):

  • After the incubation period, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[9]

  • Incubate the mixture at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.[9]

  • Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

3. Data Analysis:

  • Calculate the percentage of iNOS inhibition for each inhibitor concentration by comparing the nitrite levels in the treated wells to the untreated (LPS-stimulated) control wells.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Experimental_Workflow Start Start Cell_Culture RAW 264.7 Cell Culture Start->Cell_Culture Seeding Seed cells in 96-well plate Cell_Culture->Seeding Pre-treatment Pre-treat with Inhibitors (e.g., Aminoguanidine) Seeding->Pre-treatment Stimulation Stimulate with LPS (1 µg/mL) Pre-treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Griess_Assay Perform Griess Assay Supernatant_Collection->Griess_Assay Absorbance_Measurement Measure Absorbance at 540 nm Griess_Assay->Absorbance_Measurement Data_Analysis Calculate % Inhibition & IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing iNOS inhibition.

References

A Comparative Guide to the Synthesis of Aminoguanidine Bicarbonate: An Analysis of Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of aminoguanidine (B1677879) bicarbonate is a critical first step for the creation of various downstream products, including pharmaceuticals and other specialty chemicals. The reproducibility of its synthesis is paramount for consistent and reliable research and manufacturing. This guide provides an objective comparison of common synthesis protocols for aminoguanidine bicarbonate, supported by published experimental data, to aid in the selection of the most suitable method.

The primary routes for this compound synthesis involve the reduction of nitroguanidine (B56551), the reaction of a cyanamide (B42294) source with a hydrazine (B178648) derivative, or the hydrazinolysis of an isothiourea. Each method presents its own set of advantages and challenges in terms of yield, purity, scalability, and safety.

Comparative Performance of Synthesis Protocols

The following table summarizes the quantitative data from various published protocols for the synthesis of this compound, offering a side-by-side comparison of their reported efficiencies.

Synthesis RouteKey ReagentsReported YieldReported PurityReference
Reduction of Nitroguanidine Nitroguanidine, Zinc Dust, Acetic Acid63-64%Sufficient for most purposes[1]
Reduction of Nitroguanidine Nitroguanidine, Zinc Powder, Ammonium (B1175870) Sulfate (B86663)60%White solid[2][3]
Hydrazination of Calcium Cyanamide Calcium Cyanamide, Hydrazine Hydrate (B1144303), Sulfuric Acid, Ammonium Bicarbonate96.07%98%[4]
Hydrazination of Calcium Cyanamide Calcium Cyanamide, Hydrazine Hydrate (acidic)>90%High purity, white in color[5]
Hydrazination of Calcium Cyanamide Calcium Cyanamide, Hydrazine SulfateAcceptable YieldPurified by recrystallization[6]
Hydrazinolysis of S-methylisothiourea S-methylisothiourea sulfate, Hydrazine sulfate69%Not specified[1][7]
Hydrazination of Cyanamide Cyanamide, Hydrazine Hydrate, Carbon DioxideUp to 80% (with mother liquor reuse)Not specified[8]
Hydrazination of Cyanamide Cyanamide, Hydrazine Hydrate, Ammonium BicarbonateNot specified98.5-99%[9]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on published procedures and offer a practical guide for laboratory-scale synthesis.

Protocol 1: Reduction of Nitroguanidine with Zinc Dust[1]

This classic method involves the reduction of the nitro group of nitroguanidine to an amino group.

  • Preparation of Reactant Paste: 216 g (2.07 moles) of nitroguanidine and 740 g (11.3 moles) of purified zinc dust are thoroughly ground together. Approximately 400 ml of water is added to form a thick paste.

  • Reduction Reaction: The paste is transferred to a 3-liter beaker surrounded by an ice bath. A solution of 128 g (2.14 moles) of glacial acetic acid in 130 ml of water, cooled to 5°C, is placed in a separate beaker. The nitroguanidine-zinc paste is added slowly to the acetic acid solution with mechanical stirring, maintaining the temperature between 5°C and 15°C. Cracked ice is added as needed to control the temperature. The addition takes approximately 8 hours.

  • Completion and Work-up: The reaction mixture is slowly warmed to 40°C for 1-5 minutes until the reduction is complete, as indicated by a negative test for nitroguanidine.

  • Isolation of Product: The reaction mixture is filtered to remove zinc oxide. 200 g of ammonium chloride is added to the filtrate, followed by the slow addition of 220 g (2.62 moles) of sodium bicarbonate to precipitate the this compound. The precipitate is collected by filtration, washed with a 5% ammonium chloride solution, followed by water, 95% ethanol, and finally ether.

  • Drying: The product is air-dried to yield 180-182 g (63-64%) of white, solid this compound.

Protocol 2: Hydrazination of Calcium Cyanamide[4][5]

This method is often preferred for larger-scale industrial production due to its high yield and the availability of the starting materials.

  • Reaction Setup: An acidic aqueous solution of hydrazine hydrate is prepared.

  • Reaction: Calcium cyanamide is added to the hydrazine hydrate solution at ambient temperature. The temperature is then raised to 75-95°C to facilitate the reaction, forming an aminoguanidine solution.

  • Filtration: The reaction mixture is filtered to remove precipitated calcium salts.

  • Precipitation: The filtrate is cooled to 0-10°C, and an alkali metal bicarbonate (e.g., sodium bicarbonate) is added with agitation to precipitate the this compound.

  • Isolation and Drying: The precipitated product is recovered by filtration and dried. This process is reported to yield a product with over 90% purity.[5] A similar process reports a yield of 96.07% and purity of 98% under optimized conditions.[4]

Protocol 3: Hydrazinolysis of S-methylisothiourea Sulfate[1][7]

This alternative route involves the reaction of S-methylisothiourea sulfate with hydrazine sulfate.

  • Reaction: 5760 g (20 moles) of S-methylisothiourea sulfate is dissolved in 10 liters of water. A solution of 5.2 kg (40 moles) of hydrazine sulfate in 12 liters of water is neutralized with 40% sodium hydroxide (B78521), and then an equal amount of sodium hydroxide is added in excess. This hydrazine solution is added to the S-methylisothiourea sulfate solution.

  • Mercaptan Removal: The reaction evolves methyl mercaptan. The solution is stirred until the evolution of mercaptan ceases. A few liters of water are then distilled off under reduced pressure to completely remove the mercaptan.

  • Work-up and Precipitation: The residual solution is chilled to precipitate and remove hydrated sodium sulfate by filtration. The filtrate is warmed to 20-25°C, and 25 ml of glacial acetic acid is added, followed by 4 kg of sodium bicarbonate with vigorous stirring.

  • Isolation and Drying: The precipitated this compound is collected by filtration, washed with ice water and then methanol, and dried at a temperature not exceeding 60-70°C. The reported yield is 3760 g (69%).

Synthesis Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of this compound, applicable to the majority of the described protocols.

Aminoguanidine_Bicarbonate_Synthesis Start Starting Materials (e.g., Nitroguanidine, Calcium Cyanamide) Reaction Core Reaction (Reduction or Hydrazination) Start->Reaction Reagents & Solvents Workup Reaction Work-up (e.g., Filtration, pH adjustment) Reaction->Workup Crude Product Mixture Precipitation Precipitation with Bicarbonate Workup->Precipitation Purified Filtrate Isolation Isolation (Filtration and Washing) Precipitation->Isolation Product Slurry Drying Drying Isolation->Drying Wet Product Product This compound Drying->Product Final Product

Caption: Generalized workflow for this compound synthesis.

Conclusion

The choice of a synthesis protocol for this compound depends on several factors, including the desired scale, available starting materials, and required purity of the final product. The hydrazination of calcium cyanamide appears to offer the highest reported yields and purity, making it a strong candidate for large-scale production. The reduction of nitroguanidine, while a well-established method, provides a more moderate yield. The hydrazinolysis of S-methylisothiourea presents a viable alternative with a respectable yield.

For any selected protocol, careful control of reaction parameters such as temperature, pH, and reagent addition rates is crucial for ensuring reproducibility and achieving the desired product quality. It is recommended that researchers perform small-scale trial runs to optimize the conditions for their specific laboratory setup before proceeding to a larger scale.

References

A Comparative Guide to Aminoguanidine Bicarbonate and Other Diamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of aminoguanidine (B1677879) bicarbonate and other known inhibitors of diamine oxidase (DAO), an enzyme critical to histamine (B1213489) metabolism. The following sections present quantitative data on inhibitor potency, detailed experimental protocols for assessing DAO inhibition, and a visualization of the histamine metabolism pathway.

Introduction to Diamine Oxidase and Its Inhibition

Diamine oxidase (DAO), also known as histaminase, is a key enzyme responsible for the degradation of extracellular histamine.[1] By catalyzing the oxidative deamination of histamine, DAO plays a crucial role in preventing the accumulation of this biogenic amine, which can lead to various physiological disturbances, including histamine intolerance.[2] Inhibition of DAO can therefore lead to elevated histamine levels, a mechanism explored for various therapeutic interventions but also a cause of adverse drug reactions.[3] Aminoguanidine is a well-known inhibitor of DAO, binding to the copper-containing active site of the enzyme.

Comparative Analysis of DAO Inhibitor Potency

InhibitorIC50 (µM)Source Organism for DAO
Berenil (Diminazene aceturate)0.0078Human
Pentamidine0.028Human
Isoniazid1.2Human
Cimetidine26Human
Clonidine180Human
Aminoguanidine Bicarbonate Not directly reported as IC50. Kinetic data suggests a complex, time-dependent inhibition.Porcine

Note on Aminoguanidine Inhibition Kinetics: A kinetic study on the inhibition of porcine kidney DAO by aminoguanidine revealed a two-phase process. The initial binding of aminoguanidine to the enzyme is followed by a slower isomerization to a more tightly bound complex, effectively inactivating the enzyme. The forward rate constant for the initial binding (k+1) was determined to be (2.5 ± 0.3) × 10⁴ M⁻¹s⁻¹, and the forward rate constant for the isomerization (k+2) was (2.2 ± 0.5) × 10⁻³ s⁻¹. This complex mechanism highlights that the inhibitory effect of aminoguanidine is not only dependent on its concentration but also on the incubation time with the enzyme.

Experimental Protocols

In Vitro Diamine Oxidase (DAO) Inhibition Assay

This protocol outlines a common method for determining the IC50 values of potential DAO inhibitors. The assay is based on the measurement of hydrogen peroxide (H₂O₂), a product of the DAO-catalyzed oxidation of its substrate.

Materials:

  • Human diamine oxidase (hDAO) enzyme

  • Putrescine (substrate)

  • Horseradish peroxidase (HRP)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a chromogenic substrate for HRP

  • Assay Buffer: 50 mM HEPES, pH 7.2, containing 150 mM KCl

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compounds in a suitable solvent. Prepare working solutions of hDAO, putrescine, HRP, and ABTS in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the following in order:

    • 50 µL of assay buffer.

    • 2 µL of the test compound at various concentrations.

    • 20 µL of hDAO solution.

    • 20 µL of a solution containing HRP and ABTS.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 8 µL of the putrescine solution.

  • Measurement: Immediately measure the increase in absorbance at 414 nm over time in kinetic mode using a spectrophotometer. The rate of increase in absorbance is proportional to the rate of H₂O₂ production and, therefore, to DAO activity.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the test compound.

    • Determine the percentage of inhibition of DAO activity for each concentration relative to a control reaction without the inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Histamine Metabolism Pathway

Histamine is primarily metabolized through two pathways: oxidative deamination by DAO in the extracellular space and methylation by histamine-N-methyltransferase (HNMT) intracellularly. The following diagram illustrates the central role of DAO in histamine degradation.

Histamine_Metabolism cluster_DAO Extracellular Metabolism cluster_HNMT Intracellular Metabolism Histidine Histidine HDC Histidine Decarboxylase (HDC) Histidine->HDC Histamine Histamine DAO Diamine Oxidase (DAO) Histamine->DAO HNMT Histamine-N-Methyl- transferase (HNMT) Histamine->HNMT HDC->Histamine IAA Imidazole Acetaldehyde DAO->IAA Oxidative Deamination Aminoguanidine Aminoguanidine Bicarbonate Aminoguanidine->DAO Inhibition N_Methylhistamine N-Methylhistamine HNMT->N_Methylhistamine Methylation

Caption: Overview of the major histamine metabolism pathways.

Experimental Workflow for DAO Inhibition Assay

The following diagram outlines the key steps involved in the in vitro determination of DAO inhibitory activity.

DAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - hDAO Enzyme - Substrate (Putrescine) - HRP & ABTS - Assay Buffer Plate_Setup Set up 96-well plate: - Buffer - Inhibitor - hDAO - HRP/ABTS Reagent_Prep->Plate_Setup Inhibitor_Prep Prepare Serial Dilutions of Test Inhibitor Inhibitor_Prep->Plate_Setup Preincubation Pre-incubate at 37°C for 10 minutes Plate_Setup->Preincubation Reaction_Start Initiate Reaction with Substrate Preincubation->Reaction_Start Measurement Measure Absorbance at 414 nm (Kinetic Mode) Reaction_Start->Measurement Rate_Calc Calculate Initial Reaction Rates Measurement->Rate_Calc Inhibition_Calc Calculate % Inhibition vs. Control Rate_Calc->Inhibition_Calc IC50_Calc Plot Dose-Response Curve & Determine IC50 Inhibition_Calc->IC50_Calc

Caption: Workflow for determining DAO inhibitor IC50 values.

References

Evaluating the Antioxidant Properties of Aminoguanidine Bicarbonate Against Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aminoguanidine's Antioxidant Activity

Aminoguanidine (B1677879) is recognized for its dual role in mitigating oxidative stress. It functions as a direct scavenger of free radicals, including hydroxyl radicals, and notably, as an inhibitor of advanced glycation end-product (AGE) formation.[1][2] AGEs are significant contributors to oxidative stress and are implicated in the pathogenesis of various diseases. By preventing the formation of AGEs, aminoguanidine indirectly reduces downstream oxidative damage.[1] The bicarbonate salt of aminoguanidine is a stable form of the compound. While the antioxidant activity is attributed to the aminoguanidine moiety, the specific impact of the bicarbonate salt on this activity in standard antioxidant assays has not been extensively documented.

Comparative Data of Standard Antioxidants

To provide a benchmark for researchers, the following table summarizes typical antioxidant activity values for commonly used standards in the DPPH, ABTS, and FRAP assays. These values can vary depending on specific laboratory conditions and reagents.

Antioxidant StandardAssayTypical Activity MetricReported Value
Ascorbic Acid DPPHIC50~2-8 µg/mL
FRAPFerric Reducing PowerHigh
Trolox ABTSTEAC (Trolox Equivalent Antioxidant Capacity)1.0 (by definition)
DPPHIC50~4-10 µg/mL
Gallic Acid DPPHIC50~1-5 µg/mL
ABTSTEAC~2-5
FRAPFerric Reducing PowerVery High

Note: IC50 (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC is the antioxidant capacity of a substance relative to the standard, Trolox. Higher TEAC values indicate greater antioxidant capacity.

Experimental Protocols

Detailed methodologies for the three primary antioxidant assays are provided below. These protocols are standardized to ensure reproducibility and accurate comparison of results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Principle: Antioxidant + DPPH• (purple) → Antioxidant-H + DPPH-H (yellow)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve aminoguanidine bicarbonate and the standard antioxidant (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol or water) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Reaction: In a 96-well plate or cuvettes, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution. A blank containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the plate or cuvettes in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well or cuvette at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample/standard.

  • IC50 Determination: Plot the % inhibition against the concentration of the sample/standard to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

Principle: Antioxidant + ABTS•+ (blue-green) → Antioxidant+ + ABTS (colorless)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of this compound and the standard antioxidant (e.g., Trolox) in a suitable solvent.

  • Reaction: Add 20 µL of the sample or standard solution to 180 µL of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of TEAC: The percentage inhibition is calculated similarly to the DPPH assay. A standard curve is generated using Trolox, and the antioxidant capacity of the sample is expressed as Trolox Equivalents (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPZ) complex is monitored spectrophotometrically.

Principle: Antioxidant + Fe³⁺-TPZ (colorless) → Oxidized Antioxidant + Fe²⁺-TPZ (blue)

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare dilutions of this compound and the standard antioxidant (e.g., Gallic Acid or FeSO₄) in a suitable solvent.

  • Reaction: Add 30 µL of the sample or standard solution to 270 µL of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄. The FRAP value of the sample is expressed as µM Fe(II) equivalents.

Visualizing Experimental Workflow and Signaling Pathways

To aid in the conceptualization of the experimental process and the biological context of aminoguanidine's action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sample Sample/Standard Preparation mix Mixing prep_sample->mix prep_reagent Assay Reagent Preparation prep_reagent->mix incubate Incubation mix->incubate measure Spectrophotometric Measurement incubate->measure calculate Data Calculation (IC50 / TEAC / FRAP value) measure->calculate

Caption: A generalized workflow for in vitro antioxidant capacity assays.

Aminoguanidine's primary indirect antioxidant effect is through the inhibition of Advanced Glycation End-product (AGE) formation. The interaction of AGEs with their receptor (RAGE) triggers a signaling cascade that leads to increased oxidative stress and inflammation.

AGE_RAGE_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibition Inhibition by Aminoguanidine AGEs Advanced Glycation End-products (AGEs) RAGE RAGE Receptor AGEs->RAGE Binding ROS Reactive Oxygen Species (ROS) Generation RAGE->ROS Activation NFkB NF-κB Activation ROS->NFkB Inflammation Inflammation & Oxidative Stress NFkB->Inflammation AG Aminoguanidine AG->AGEs Inhibits Formation

Caption: The AGE-RAGE signaling pathway and the inhibitory action of aminoguanidine.

Conclusion

While direct comparative data for this compound against standard antioxidants in DPPH, ABTS, and FRAP assays is currently limited, this guide provides the necessary framework for researchers to conduct such evaluations. The provided protocols for these standard assays, along with the baseline data for common standards, offer a solid foundation for consistent and reproducible assessment of this compound's antioxidant potential. Furthermore, understanding its mechanism as an inhibitor of AGE formation is crucial for appreciating its broader role in mitigating oxidative stress-related pathologies. Future research providing direct quantitative comparisons will be invaluable to the scientific community.

References

Safety Operating Guide

Navigating the Disposal of Aminoguanidine Bicarbonate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of aminoguanidine (B1677879) bicarbonate is a critical component of laboratory safety and environmental responsibility. This guide provides a step-by-step operational plan for researchers, scientists, and drug development professionals to manage this chemical waste stream in accordance with safety and regulatory standards. Adherence to these procedures is essential to mitigate risks, including potential allergic skin reactions, harm to aquatic ecosystems, and other health damages associated with the compound.[1][2][3][4]

Immediate Safety Protocols

Before handling aminoguanidine bicarbonate for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as a hazardous substance that may cause skin sensitization and has the potential for reproductive harm.[2][4]

  • Eye and Face Protection: Wear chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[2]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent any skin exposure.[2][4] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[5]

  • Respiratory Protection: In areas with inadequate ventilation or where dust formation is possible, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][4]

  • General Hygiene: Do not eat, drink, or smoke when handling the chemical.[1] Always wash hands thoroughly with soap and water after handling.[1]

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is that it must be managed as hazardous waste. It should never be disposed of in regular trash or washed down the sewer system.[1][6]

  • Waste Collection:

    • Collect all this compound waste, including residues and contaminated materials, in a suitable, clearly labeled container.[1]

    • Ensure the container is kept tightly closed, free from damage, and chemically compatible with the waste.[3][6]

    • Do not mix with other waste streams unless compatibility has been confirmed.[3] Handle uncleaned containers with the same precautions as the product itself.[3]

  • Storage:

    • Store the sealed waste container in a designated, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1][3]

    • Waste must be accumulated at or near the point of generation under the control of laboratory personnel.[6]

  • Consult Regulations:

    • All waste disposal activities must comply with local, state, and federal regulations.[1] In the United States, this includes regulations set forth by the EPA under the Resource Conservation and Recovery Act (RCRA).[6][7]

    • Academic laboratories may be subject to specific regulations, such as the EPA's Subpart K, which provides alternative standards for managing hazardous waste.[8]

  • Engage a Licensed Disposal Company:

    • The recommended disposal method is to offer surplus and non-recyclable solutions to a licensed disposal company.[3]

    • The preferred professional method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

    • Consult the supplier of the material or a certified waste management authority for specific guidance and to arrange for pickup and disposal.[1][9]

Emergency Spill & Leak Procedure

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the area and remove all sources of ignition.[1]

  • Ventilate: Ensure the area is well-ventilated.[3]

  • Containment: Prevent the spillage from entering drains or waterways.[1]

  • Cleanup:

    • For Dry Spills: Use dry cleanup procedures to avoid generating dust.[1][9] Sweep or vacuum the material and place it into a suitable, sealed, and labeled container for disposal.[2][9]

    • General Cleanup: After collecting the bulk of the material, wash the area down with large amounts of water, but prevent the runoff from entering drains.[1]

  • Report: If contamination of drains or waterways occurs, advise Emergency Services immediately.[1]

Chemical and Physical Data Summary

The following table summarizes key quantitative data for this compound, which is essential for safe handling and transport.

PropertyValueSource(s)
Decomposition Temperature 170 - 172 °C (338 - 342 °F)[1]
pH 8.9 (at 5 g/L and 20 °C)[10]
Water Solubility 5 g/L (at 25 °C)[10]
UN Number 3077 (Environmentally Hazardous Substance, Solid, N.O.S.)[3][11]
Hazard Class (Germany) WGK 3 (severe hazard to water)[11]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow start Waste Generated assess Assess Waste Type start->assess spill Accidental Spill assess->spill Emergency routine Routine Waste (Unused product, residue) assess->routine Standard contain_spill 1. Evacuate & Secure Area 2. Contain Spill 3. Use Dry Cleanup spill->contain_spill collect_waste Collect in a Secure, Labeled Container routine->collect_waste contain_spill->collect_waste consult Consult SDS, Institutional Policy, & Local/State/Federal Regulations collect_waste->consult contact Contact Licensed Hazardous Waste Disposal Company consult->contact disposal Arrange for Professional Disposal (e.g., Chemical Incineration) contact->disposal end_point Disposal Complete disposal->end_point

Caption: Decision workflow for this compound waste management.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.